4-Hydroxy Raloxifene
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUIPGLJUIQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy Raloxifene: Pathways and Mechanisms
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy Raloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. We delve into the two principal pathways for its formation: biocatalytic oxidation, predominantly mediated by cytochrome P450 enzymes in vivo, and targeted chemical synthesis for use as an analytical standard and in further research. This document offers an in-depth exploration of the underlying mechanisms, step-by-step experimental protocols, and the causal reasoning behind critical experimental choices, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
Raloxifene is a second-generation SERM widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2] Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors in various tissues.[1][3] The in vivo metabolism of Raloxifene is extensive, with the parent drug undergoing significant first-pass metabolism.[4][5] While glucuronide conjugates are the most abundant metabolites, oxidative metabolism by cytochrome P450 (CYP) enzymes leads to the formation of hydroxylated derivatives.[4] Among these, this compound, resulting from aromatic hydroxylation, is a key metabolite for understanding the drug's complete pharmacological and toxicological profile. The availability of pure this compound is crucial for detailed in vitro studies, as an analytical reference standard in pharmacokinetic and drug metabolism studies, and for doping control analysis.[6]
Biocatalytic Synthesis: The Metabolic Pathway
The in vivo formation of this compound is primarily a biocatalytic process occurring in the liver, mediated by the cytochrome P450 mixed-function oxidase system.
The Central Role of Cytochrome P450 3A4 (CYP3A4)
Extensive research has identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Raloxifene.[7][8][9][10] Specifically, 3'-hydroxyraloxifene (which corresponds to this compound, with the hydroxylation on the 4-position of the phenyl ring at the 2-position of the benzothiophene core) is produced through CYP3A4-mediated oxygenation.[8][9][10]
Mechanism of Aromatic Hydroxylation
The generally accepted mechanism for CYP450-mediated aromatic hydroxylation involves the following key steps:
-
Substrate Binding: Raloxifene binds to the active site of the CYP3A4 enzyme.
-
Electron Transfer and Oxygen Activation: A series of electron transfers from NADPH via cytochrome P450 reductase activates molecular oxygen, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I).
-
Hydrogen Abstraction/Electrophilic Attack: The ferryl-oxo species acts as a powerful oxidant. For aromatic hydroxylation, two mechanisms are proposed:
-
Electrophilic Aromatic Substitution: The ferryl-oxo species directly attacks the electron-rich 4'-position of the phenyl ring of Raloxifene, forming a sigma complex (Wheland intermediate).
-
Arene Oxide Formation: An alternative pathway involves the formation of an epoxide intermediate (arene oxide) across one of the double bonds of the aromatic ring. This arene oxide can then rearrange to the phenol, this compound, via the "NIH shift."
-
-
Product Release: The hydroxylated product, this compound, dissociates from the enzyme's active site.
The following diagram illustrates the biocatalytic pathway leading to this compound.
Experimental Protocol: In Vitro Metabolism of Raloxifene
This protocol describes a typical in vitro experiment to generate and detect this compound using human liver microsomes.
Materials:
-
Raloxifene hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and Raloxifene (final concentration ~10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of this compound using a validated LC-MS/MS method.
Rationale for Experimental Choices:
-
Human Liver Microsomes: These are subcellular fractions that are rich in CYP enzymes, providing a relevant in vitro model for hepatic metabolism.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
Acetonitrile Quenching: Acetonitrile is a protein-precipitating organic solvent that effectively halts the enzymatic reaction and prepares the sample for analysis.
Chemical Synthesis: A Targeted Approach
The targeted chemical synthesis of this compound is essential for obtaining a pure standard for analytical and research purposes. The general strategy involves a multi-step process that utilizes protecting groups to achieve regioselective synthesis. A plausible synthetic pathway is outlined below, based on established synthetic methodologies for Raloxifene and its analogs.[5][6][11][12][13]
The overall strategy involves three main stages:
-
Synthesis of the protected benzothiophene core.
-
Synthesis of the acylating side chain.
-
Coupling of the two fragments via Friedel-Crafts acylation, followed by deprotection.
Synthesis of the Protected 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene Core
The synthesis of the benzothiophene core typically begins with simpler precursors and involves a key cyclization step.
Step 1: Thioether Formation
3-Methoxythiophenol is reacted with 2-bromo-4'-methoxyacetophenone in the presence of a base (e.g., potassium hydroxide) to form the corresponding thioether, α-(3-methoxyphenylthio)-4-methoxyacetophenone.
Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization
The thioether is then subjected to an acid-catalyzed intramolecular cyclization and rearrangement using polyphosphoric acid (PPA). This reaction yields a mixture of regioisomers, with the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene being the major product.[1]
Synthesis of the 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride Side Chain
This side chain provides the basic amine functionality characteristic of Raloxifene.
Step 1: Etherification
Ethyl 4-hydroxybenzoate is reacted with N-(2-chloroethyl)piperidine in the presence of a base (e.g., potassium carbonate) to form ethyl 4-[2-(1-piperidinyl)ethoxy]benzoate.
Step 2: Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4-[2-(1-piperidinyl)ethoxy]benzoic acid, using a strong base like sodium hydroxide, followed by acidification.
Step 3: Acyl Chloride Formation
The carboxylic acid is converted to the more reactive acyl chloride hydrochloride by treatment with thionyl chloride or oxalyl chloride.[9] This acyl chloride is the key reagent for the subsequent Friedel-Crafts acylation.
Friedel-Crafts Acylation and Deprotection
Step 1: Friedel-Crafts Acylation
The protected benzothiophene core is acylated with the 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.[4] The acylation occurs at the electron-rich 3-position of the benzothiophene ring.
Step 2: Demethylation (Deprotection)
The final step is the cleavage of the two methyl ethers to yield the free hydroxyl groups of this compound and the 6-hydroxy group of the benzothiophene core. This is a crucial step, and various reagents can be employed, such as boron tribromide (BBr₃) or a combination of aluminum chloride and a thiol like ethanethiol or decanethiol.[4][11]
The following diagram provides a high-level overview of the chemical synthesis workflow.
Quantitative Data Summary
| Parameter | Biocatalytic Synthesis (in vitro) | Chemical Synthesis |
| Primary Enzyme/Reagent | Cytochrome P450 3A4 | AlCl₃ (Acylation), BBr₃ (Deprotection) |
| Typical Substrate Conc. | ~1-10 µM | Millimolar to Molar scale |
| Reaction Environment | Aqueous buffer, pH 7.4, 37°C | Anhydrous organic solvents |
| Yield | Typically low, for analytical detection | Preparative scale, variable yields |
| Product Purity | Complex mixture with other metabolites | High purity after chromatographic separation |
| Key Application | Metabolic profiling, DDI studies | Analytical standard, in vitro research |
Conclusion and Future Perspectives
The synthesis of this compound can be approached through two distinct and complementary routes. The biocatalytic pathway, driven by CYP3A4, is fundamental to understanding the in vivo disposition and potential drug-drug interactions of Raloxifene. In contrast, targeted chemical synthesis provides the necessary quantities of pure material for rigorous analytical and pharmacological evaluation. The multi-step chemical synthesis, while challenging, leverages well-established organic chemistry principles such as Friedel-Crafts acylation and the use of protecting groups to achieve the desired molecular architecture. Future research may focus on developing more efficient and greener synthetic routes, potentially exploring biocatalytic methods with engineered enzymes for a more direct and selective hydroxylation of the Raloxifene scaffold. A thorough understanding of both pathways is indispensable for professionals in drug development and metabolism, ensuring a comprehensive characterization of this important therapeutic agent.
References
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Chen, Q., et al. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 15(8), 1051-1059. Available at: [Link]
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Liu, H., et al. (2010). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. Biochemistry, 49(15), 3307-3316. Available at: [Link]
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Liu, H., et al. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. Biochemistry, 49(15), 3307-3316. Available at: [Link]
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Liu, H. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. Biochemistry. Available at: [Link]
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Spencer, S. (2009). Dehydrogenation of raloxifene by cytochrome P450 3A4. University of Utah. Available at: [Link]
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U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for EVISTA™ (raloxifene hydrochloride). Available at: [Link]
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Pharmacology of Raloxifene (Evista). (2024). YouTube. Available at: [Link]
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Plosker, G. L., & Goa, K. L. (1998). Raloxifene: a review of its use in the prevention and treatment of osteoporosis in postmenopausal women. Drugs & Aging, 13(5), 403-424. Available at: [Link]
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U.S. Food and Drug Administration. (2007). Clinical Pharmacology Biopharmaceutics Review(s) for Evista (raloxifene). Available at: [Link]
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Chen, Q., et al. (2002). Cytochrome P450 3A4-Mediated Bioactivation of Raloxifene: Irreversible Enzyme Inhibition and Thiol Adduct. American Chemical Society. Available at: [Link]
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Obach, R. S., et al. (2009). Differential time-dependent inactivation of P450 3A4 and P450 3A5 by raloxifene: a key role for C239 in quenching reactive intermediates. Drug Metabolism and Disposition, 37(3), 553-560. Available at: [Link]
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Bathini, P. K., et al. (2012). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. Available at: [Link]
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An In-Depth Technical Guide to 4-Hydroxy Raloxifene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Hydroxy Raloxifene, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. While Raloxifene is extensively studied for its role in the prevention and treatment of osteoporosis and breast cancer, its hydroxylated metabolites are crucial for understanding its complete pharmacological and toxicological profile. This document delves into the available scientific literature to consolidate information on the synthesis, chemical structure, physicochemical characteristics, and analytical methodologies pertinent to this compound. Recognizing the existing gaps in publicly available data for this specific metabolite, this guide also offers expert insights and contextual information derived from the well-established knowledge of Raloxifene and related benzothiophene derivatives. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for working with this compound.
Introduction: The Significance of this compound
Raloxifene, a second-generation SERM, exerts its tissue-specific effects by binding to estrogen receptors (ERα and ERβ), acting as an estrogen agonist in bone and an antagonist in breast and uterine tissues.[1] Its metabolic fate is a critical determinant of its overall in vivo activity and potential for off-target effects. While the major metabolic pathway for Raloxifene is glucuronidation, oxidative metabolism also occurs, leading to the formation of hydroxylated derivatives.[2] this compound, with a hydroxyl group introduced on the benzothiophene ring, is one such metabolite. The presence of this additional hydroxyl group can significantly alter the molecule's physicochemical properties, receptor binding affinity, and subsequent biological activity. Therefore, a thorough understanding of this compound is essential for a complete comprehension of Raloxifene's mechanism of action, metabolism, and safety profile.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by the addition of a hydroxyl group at the 4-position of the benzothiophene core of the Raloxifene molecule.
IUPAC Name: [4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[3]
Molecular Formula: C₂₈H₂₇NO₄S[3]
Molecular Weight: 473.58 g/mol [4]
Visualizing the Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Raloxifene | This compound (Predicted/Inferred) | Reference |
| Molecular Weight | 473.59 g/mol | 473.58 g/mol | [4] |
| logP | ~5.2 | Expected to be lower than Raloxifene due to increased polarity. | [5] |
| pKa | Data not readily available | The additional phenolic hydroxyl group will have an acidic pKa, likely in the range of 8-10. The piperidine nitrogen will have a basic pKa. | - |
| Solubility | Insoluble in water. Soluble in DMSO and methanol. | Likely to have slightly increased aqueous solubility compared to Raloxifene, but still poorly soluble. Soluble in polar organic solvents like DMSO and methanol. | [4][5] |
Synthesis and Characterization
Synthesis Strategies
A plausible synthetic strategy for this compound would involve utilizing a starting material that already contains the hydroxyl group at the desired position on the benzothiophene precursor. This would likely involve a multi-step synthesis to construct the 4-hydroxy-2-(4-hydroxyphenyl)benzothiophene core, which would then be acylated with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride.
Conceptual Synthetic Pathway:
Caption: A conceptual synthetic pathway for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers of this compound as a research chemical often provide a certificate of analysis which includes this information.[4] Based on the known spectra of Raloxifene and general principles of spectroscopy, the following characteristic signals can be anticipated:
-
¹H NMR: The spectrum would be complex, showing aromatic protons in the range of 6.5-8.0 ppm. The additional hydroxyl group on the benzothiophene ring would likely appear as a singlet at a downfield chemical shift. The protons of the piperidinylethoxy side chain would be visible in the aliphatic region of the spectrum.
-
¹³C NMR: The spectrum would display a large number of signals corresponding to the 28 carbon atoms. The carbon atoms attached to the hydroxyl groups and the carbonyl carbon would be found at characteristic downfield shifts.
-
FT-IR: The spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (around 3200-3600 cm⁻¹), C=O stretching of the ketone (around 1640-1680 cm⁻¹), and C-O and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 473.58. Fragmentation patterns would likely involve cleavage of the ether linkage and the bond adjacent to the carbonyl group. The prominent fragment ion at m/z 112 is characteristic of the piperidinylethyl group.[8][9]
Pharmacological Profile
Mechanism of Action as a SERM
Like its parent compound, this compound is expected to function as a SERM. The biological actions of SERMs are mediated through their binding to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue.[5] The presence and position of hydroxyl groups on the Raloxifene scaffold are known to be critical for high-affinity binding to the estrogen receptor.[6]
Estrogen Receptor Binding Affinity
In Vitro and In Vivo Activity
Studies on the major glucuronide metabolites of Raloxifene have shown that they have significantly lower affinity for the estrogen receptor and are much less potent in inhibiting cell proliferation compared to the parent compound.[2] Although this compound is a product of a different metabolic pathway (oxidation), it is plausible that its biological activity might also differ from that of Raloxifene. Its increased polarity could affect its cell permeability and distribution. In vivo, it may undergo further metabolism, such as glucuronidation.
Analytical Methodologies
The quantification of this compound, particularly in biological matrices, is crucial for pharmacokinetic and metabolism studies. While a specific validated method for this compound as the primary analyte is not extensively documented, methods developed for Raloxifene and its other metabolites can be adapted.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the analysis of Raloxifene in pharmaceutical preparations can serve as a starting point for developing a method for this compound.[10]
Example HPLC Protocol (Adaptable for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The increased polarity of this compound may require a lower percentage of organic solvent for optimal retention and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Raloxifene and this compound exhibit strong absorbance (e.g., around 280-290 nm).
-
Quantification: Based on the peak area of a standard of known concentration.
Workflow for HPLC Method Development:
Caption: Workflow for developing an HPLC method for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma. Published methods for the simultaneous determination of Raloxifene and its glucuronide metabolites in human plasma provide a robust framework for including this compound in the analysis.[9]
Example LC-MS/MS Protocol (Adaptable for this compound):
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.
-
Chromatography: A C18 or similar reverse-phase column with a gradient elution using a mobile phase of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: A specific precursor ion to product ion transition would need to be determined for this compound. The precursor ion would be [M+H]⁺ (m/z 474.17). The product ion would be a characteristic fragment, likely m/z 112.1, corresponding to the piperidinylethyl moiety.
-
-
Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar compound would be used for accurate quantification.
Toxicological Profile
There is a lack of specific toxicological data for this compound in the public domain. The safety profile of the parent drug, Raloxifene, is well-established, with the most serious adverse effect being an increased risk of venous thromboembolism.[11] Any toxicological assessment of this compound would need to consider its potential to undergo further metabolic activation, such as the formation of reactive quinone-type metabolites, which has been observed with other SERMs.[12] Further research is warranted to elucidate the specific toxicological profile of this metabolite.
Conclusion and Future Directions
This compound is an important, albeit understudied, metabolite of Raloxifene. This technical guide has synthesized the available information on its chemical structure, physicochemical properties, and potential analytical methodologies. While there are clear gaps in the existing literature, particularly concerning its synthesis, comprehensive spectroscopic data, and a detailed pharmacological and toxicological profile, this document provides a solid foundation for researchers in the field. Future research should focus on the definitive synthesis of this compound to enable thorough in vitro and in vivo characterization. Such studies will be invaluable in providing a more complete understanding of the overall therapeutic and safety profile of Raloxifene.
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LeBlanc, G. A., & Cherlet, T. C. (2007). Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. The Journal of steroid biochemistry and molecular biology, 103(1), 1–10. [Link][6]
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Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2004). Selective estrogen receptor modulators: discrimination of agonistic versus antagonistic activities by gene expression profiling in breast cancer cells. Cancer research, 64(4), 1522–1533. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. [Link][19]
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ResearchGate. (2016). Environmental fate and chemistry of raloxifene hydrochloride. [Link][9]
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ResearchGate. (2022). Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. [Link][20]
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4-Hydroxy Raloxifene estrogen receptor binding affinity
An In-Depth Technical Guide on the Estrogen Receptor Binding Affinity of Raloxifene and the Significance of its Hydroxyl Moieties
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the estrogen receptor (ER) binding affinity of the selective estrogen receptor modulator (SERM), Raloxifene. We will delve into the structural determinants of its high-affinity binding, clarify its metabolic pathways, and discuss the critical role of its hydroxyl groups in receptor interaction. While the specific entity "4-Hydroxy Raloxifene" is not a recognized major metabolite, this paper will address the underlying scientific query by examining the structure-activity relationships (SAR) of Raloxifene's phenolic moieties. This analysis will be contextualized with detailed, field-proven experimental protocols for determining receptor binding affinity and functional cellular responses.
Introduction to Raloxifene as a Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, approved for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2][3] Its therapeutic efficacy stems from its tissue-specific estrogen agonist and antagonist effects.[1][4] Raloxifene acts as an estrogen agonist in bone, preserving bone mineral density, and on lipid metabolism.[1][5][6] Conversely, it functions as an estrogen antagonist in uterine and breast tissues, which is key to its role in breast cancer risk reduction.[1][5] The foundation of this tissue-specific pharmacology lies in its high-affinity binding to estrogen receptors α (ERα) and β (ERβ).[4]
The Molecular Basis of Raloxifene's Interaction with Estrogen Receptors
The binding of Raloxifene to the ligand-binding domain (LBD) of ERα and ERβ induces specific conformational changes in the receptors.[7] These conformational shifts dictate the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes in a tissue-specific manner.[7][8] The structure of Raloxifene features two key hydroxyl groups—one at the 6-position of the benzothiophene core and another at the 4'-position of the phenyl group—that are crucial for high-affinity binding to the estrogen receptor.[9] These phenolic hydroxyls are believed to mimic the hydrogen bonding interactions of the natural ligand, 17β-estradiol, within the receptor's binding pocket.[10]
Clarifying the Metabolism of Raloxifene
Upon oral administration, Raloxifene undergoes extensive first-pass metabolism.[5][11] It is important to note that this metabolism does not primarily involve hydroxylation to form "this compound." Instead, the principal metabolic pathway is glucuronidation at the phenolic hydroxyl groups, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[11] These glucuronide conjugates have significantly lower binding affinity for the estrogen receptor compared to the parent compound.[12][13] Cytochrome P450-mediated oxidation is a minor metabolic pathway for Raloxifene.[11][14]
Quantitative Analysis of Raloxifene's Estrogen Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. In these assays, the test compound's ability to displace a high-affinity radiolabeled ligand (e.g., [³H]-estradiol) from the ER is measured. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to reflect the binding affinity.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) % (Estradiol = 100%) |
| 17β-Estradiol | ERα | ~0.68 | ~0.1-0.2 | 100 |
| Raloxifene | ERα | ~0.66 | ~0.3-1.0 | ~34 |
| 4-Hydroxytamoxifen | ERα | ~0.98 | ~0.3-1.0 | ~30 |
| Raloxifene-4'-glucuronide | ER | 370,000 | - | Very Low |
Note: IC50 and Ki values can vary between studies based on experimental conditions. The data presented is a representative range from available literature.[13][15][16]
Experimental Protocol: Competitive Radioligand Binding Assay for ERα
This protocol provides a robust methodology for determining the binding affinity of a test compound like Raloxifene for ERα. The self-validating nature of this protocol is ensured by the inclusion of appropriate controls and standards.
Rationale for Experimental Choices
-
Receptor Source: Recombinant human ERα is used for consistency and to avoid confounding interactions with other proteins present in tissue cytosols.
-
Radioligand: [³H]-17β-estradiol is the standard high-affinity radioligand for ERs, allowing for sensitive detection of competitive binding.
-
Separation Method: Hydroxylapatite (HAP) assay is a classic and reliable method for separating receptor-bound from free radioligand.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Radioligand Stock: [³H]-17β-estradiol in ethanol.
-
Unlabeled Competitor Stock: Test compound (e.g., Raloxifene) and unlabeled 17β-estradiol (for standard curve) in DMSO or ethanol.
-
HAP Slurry: Hydroxylapatite in assay buffer.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Recombinant ERα, [³H]-17β-estradiol, and assay buffer.
-
Non-specific Binding: Recombinant ERα, [³H]-17β-estradiol, and a saturating concentration of unlabeled 17β-estradiol.
-
Competitive Binding: Recombinant ERα, [³H]-17β-estradiol, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plates at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well.
-
Incubate on ice with intermittent shaking.
-
Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the HAP pellet with ethanol.
-
Transfer the eluate to scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Visualization of the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assessment: ERα Reporter Gene Assay
While binding affinity is a critical parameter, it does not fully describe a compound's biological activity (agonist, antagonist, or mixed). A cell-based reporter gene assay is essential to determine the functional consequences of receptor binding.[18][19][20][21][22]
Principle of the Assay
This assay utilizes a mammalian cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[19][20][22] When an ER agonist binds to the receptor, the complex translocates to the nucleus, binds to the ERE, and drives the expression of the luciferase gene. An antagonist will block this process.
Step-by-Step Methodology
-
Cell Culture:
-
Culture ERE-luciferase reporter cells in appropriate media. For antagonist assays, it's crucial to use phenol red-free media and charcoal-stripped serum to remove any estrogenic compounds.
-
-
Cell Plating:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Agonist Mode: Treat cells with serial dilutions of the test compound.
-
Antagonist Mode: Treat cells with serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol.
-
-
Incubation:
-
Incubate the treated cells for 18-24 hours to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration).
-
Antagonist Mode: Plot luminescence against the log concentration of the test compound to determine the IC50.
-
Visualization of the ERα Signaling Pathway
Caption: SERM interaction with the estrogen receptor signaling pathway.
Conclusion and Future Directions
Raloxifene's high affinity for the estrogen receptor, driven by key structural features like its phenolic hydroxyl groups, is fundamental to its clinical utility as a SERM. Understanding its metabolic profile—primarily glucuronidation rather than hydroxylation—is crucial for accurate pharmacological assessment. The combination of competitive binding assays and functional reporter gene assays provides a comprehensive framework for characterizing the interaction of SERMs with their targets. Future research into novel SERMs will continue to rely on these foundational techniques to dissect the nuanced structure-activity relationships that govern tissue-specific estrogenic and anti-estrogenic effects, paving the way for the development of next-generation therapies with improved efficacy and safety profiles.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene [Ligand Id: 2820] activity data from GtoPdb and ChEMBL. IUPHAR/BPS. URL: [Link]
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An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Raloxifene
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its pharmacology is tissue-specific, exhibiting estrogenic effects on bone and anti-estrogenic effects on breast and uterine tissues.[2] The clinical disposition of Raloxifene is dominated by extensive first-pass metabolism, primarily through glucuronide conjugation, which results in an oral bioavailability of only about 2%.[3][4]
While glucuronidation represents the principal clearance pathway, a secondary and mechanistically critical metabolic route exists: oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes. This pathway, though minor in terms of total drug clearance, is of significant toxicological interest as it leads to the formation of reactive intermediates.[5][6] This guide provides an in-depth exploration of the in vitro methods used to characterize the oxidative metabolism of Raloxifene, focusing on the formation of hydroxylated metabolites and the subsequent generation of reactive species. We will delve into the enzymatic drivers, robust experimental protocols, and data interpretation strategies essential for researchers in drug development and metabolism.
For clarity, it is important to address nomenclature. The parent Raloxifene molecule contains a prominent 4'-hydroxyl group on one of its phenyl rings. In the context of drug metabolism, the study of its "hydroxylation" refers to the enzymatic addition of new hydroxyl groups, most notably leading to the formation of catechol (dihydroxy-phenyl) structures. These catechols are key precursors to the reactive quinone intermediates that define the toxicological profile of this pathway.
Section 1: The Dueling Fates of Raloxifene: Oxidation vs. Glucuronidation
Upon entering a metabolically competent system, Raloxifene is subject to two competing metabolic fates. The overwhelming majority of the drug is rapidly conjugated by UDP-glucuronosyltransferase (UGT) enzymes to form Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and a di-glucuronide conjugate.[3][7][8] This is a detoxification process that facilitates excretion.
In parallel, a smaller fraction of Raloxifene serves as a substrate for CYP enzymes, initiating a bioactivation sequence. This oxidative pathway is critical to understand because it generates electrophilic intermediates capable of covalently binding to cellular macromolecules, including the metabolizing enzymes themselves.[6][9] The balance between these two pathways—extensive, rapid glucuronidation versus limited, but potent, oxidation—is a key determinant of Raloxifene's disposition and safety profile.[10] Intestinal metabolism, in particular, plays a crucial role in glucuronidating Raloxifene before it can reach the liver and undergo significant bioactivation.[8][10]
Caption: Competing metabolic pathways of Raloxifene in vitro.
Section 2: The Key Enzymatic Player in Hydroxylation: Cytochrome P450 3A4
Exhaustive in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the oxidative bioactivation of Raloxifene.[9][11] The involvement of CYP3A4 is not merely catalytic; Raloxifene is also a mechanism-based inactivator of the enzyme, a phenomenon of significant interest in predicting drug-drug interactions.[5][6]
The bioactivation sequence proceeds as follows:
-
Oxygenation: CYP3A4, in a process requiring NADPH and molecular oxygen, catalyzes the oxidation of Raloxifene. This can occur on either the benzothiophene or the phenol ring systems, forming unstable arene oxide intermediates.[9]
-
Catechol Formation: These intermediates can rearrange to form stable hydroxylated metabolites. A key product is the catechol, where a second hydroxyl group is added adjacent to one of the existing phenolic groups (e.g., at the 3'-position).[5]
-
Quinone Methide Generation: The catechol metabolite is susceptible to further oxidation, yielding a highly reactive di-quinone methide.[5][6] This electrophilic species is the primary culprit behind the observed covalent binding.
-
Adduct Formation & Inactivation: The quinone methide can react with nucleophiles. In vitro, this is observed as the formation of adducts with glutathione (GSH), if present, or with nucleophilic residues on the CYP3A4 apoprotein itself.[5][9] This covalent binding to the enzyme leads to its irreversible, time-dependent inactivation.[11][12]
Caption: CYP3A4-mediated bioactivation pathway of Raloxifene.
Section 3: In Vitro Experimental Systems for Studying Raloxifene Hydroxylation
Selecting the appropriate in vitro system is a critical experimental design choice. The goal is to balance biological relevance with the need to answer specific mechanistic questions.
-
Human Liver Microsomes (HLMs): This is the most widely used and appropriate starting system.[13] HLMs are vesicles of the endoplasmic reticulum that contain a rich complement of both Phase I (CYP) and Phase II (UGT) enzymes.[13]
-
Recombinant Human CYP3A4: These are systems (e.g., baculovirus-expressed proteins) that contain only a single, purified CYP enzyme.[11]
-
Causality: This is a reductionist approach used for definitive proof. By demonstrating metabolite formation in a system containing only CYP3A4, one can unequivocally assign its role, free from the confounding activities of other CYPs or UGTs present in HLMs.[5]
-
-
Hepatocytes: While less common for routine screening, incubations with primary human hepatocytes offer a more complete cellular model.
-
Causality: Hepatocytes contain intact cellular structures, cytosolic enzymes, and physiological concentrations of cofactors and trapping agents like GSH. The detection of GSH adducts in hepatocyte incubations provides strong evidence that the bioactivation pathway is relevant in a whole-cell context.[9]
-
Section 4: Protocol for Characterizing Raloxifene Hydroxylation in Human Liver Microsomes
This protocol provides a robust framework for quantifying the CYP3A4-mediated metabolism of Raloxifene and trapping its reactive intermediates. It is designed as a self-validating system.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro Raloxifene metabolism.
Part A: Incubation Protocol
-
Reagent Preparation:
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
Raloxifene Stock: 10 mM in DMSO. Further dilute in buffer for working solutions. The final DMSO concentration in the incubation should be <0.2% to avoid enzyme inhibition.[13]
-
Human Liver Microsomes (HLM): Pooled HLMs are recommended to average inter-individual variability. Thaw on ice and dilute in buffer to a working concentration (e.g., 2 mg/mL). Final concentration in incubation is typically 0.5-1.0 mg/mL.
-
NADPH-Generating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride. This provides a sustained source of the NADPH cofactor required for CYP activity.[11]
-
Glutathione (GSH) Solution (Optional): 50 mM GSH in buffer. Final concentration in incubation is typically 1-5 mM. This is included to trap reactive metabolites for indirect detection.[9]
-
Termination Solution: Acetonitrile, chilled to -20°C, containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the required amount of phosphate buffer.
-
Add the HLM suspension.
-
Add the Raloxifene working solution to achieve the desired final concentration (e.g., 1-10 µM).[13]
-
(Optional) Add the GSH solution.
-
Pre-incubate the mixture for 5 minutes in a 37°C water bath to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of the cold acetonitrile termination solution. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Part B: Sample Analysis
-
Sample Preparation: Vortex the terminated reaction tubes vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze using a validated LC-MS/MS method capable of separating Raloxifene from its hydroxylated metabolites and GSH adducts.[5][9]
Typical Incubation Conditions
| Component | Final Concentration | Purpose |
| Human Liver Microsomes | 0.5 - 1.0 mg/mL | Source of metabolic enzymes (CYPs, UGTs) |
| Raloxifene | 1 - 10 µM | Substrate |
| Potassium Phosphate Buffer | ~100 mM, pH 7.4 | Maintain physiological pH |
| NADPH-Generating System | As specified | Cofactor for CYP enzyme activity |
| Glutathione (GSH) | 1 - 5 mM | Trapping agent for reactive metabolites |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity |
| Final DMSO Concentration | < 0.2% | Minimize solvent-induced enzyme inhibition |
Section 5: Data Interpretation and Self-Validating Systems
Generating data is insufficient; the protocol must include internal controls to ensure the results are trustworthy and correctly interpreted.
-
Confirming CYP3A4's Role: The causality of CYP3A4 must be proven. This is achieved by running parallel incubations with specific inhibitors.
-
Chemical Inhibition: A parallel incubation including a selective CYP3A4 inhibitor like Ketoconazole (1 µM) should be performed. A near-complete abolition of hydroxylated metabolite formation in the presence of the inhibitor provides strong evidence that CYP3A4 is the primary enzyme responsible.[9]
-
Control Incubations: Always include two key controls: a "time-zero" sample terminated immediately after adding NADPH, and a "no-NADPH" incubation. These controls ensure that the observed metabolite formation is enzymatic and dependent on the CYP cofactor.
-
-
Interpreting GSH Adducts: The direct detection of the di-quinone methide is not feasible due to its extreme reactivity. Therefore, the detection of one or more Raloxifene-GSH adducts by LC-MS/MS serves as the definitive biomarker for the formation of its reactive precursor.[5][9] The appearance of these adducts validates that the bioactivation pathway is operational.
-
Kinetic Analysis: For a deeper characterization, particularly of the mechanism-based inactivation, kinetic parameters should be determined. This involves measuring the rate of CYP3A4 activity loss over time at various Raloxifene concentrations to calculate the maximal rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI).[9][11]
Conclusion
The in vitro oxidative metabolism of Raloxifene, while a minor pathway compared to glucuronidation, is a critical area of study for understanding its potential for bioactivation and enzyme inhibition. This guide has detailed the central role of CYP3A4 in generating hydroxylated catechol intermediates and their subsequent conversion to reactive quinone methides. By employing robust in vitro systems like human liver microsomes and incorporating self-validating controls such as specific chemical inhibitors and reactive metabolite trapping agents, researchers can confidently characterize this metabolic pathway. A thorough understanding of the interplay between high-efficiency detoxification via glucuronidation and low-level, high-potency bioactivation via oxidation is paramount for accurately predicting the drug's safety profile and its potential for drug-drug interactions in a clinical setting.
References
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Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical Research in Toxicology, 15(7), 907–914. [Link]
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Dahllund, L., Korhonen, L. E., & Penner, N. A. (2009). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. Chemical Research in Toxicology, 22(4), 676–683. [Link]
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U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for NDA 020815 (Raloxifene). accessdata.fda.gov. [Link]
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Dahllund, L., Korhonen, L. E., & Penner, N. A. (2009). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. ACS Publications. [Link]
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Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-Mediated Bioactivation of Raloxifene: Irreversible Enzyme Inhibition and Thiol Adduct Formation. American Chemical Society. [Link]
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Liu, X., et al. (2021). Age- and Region-Dependent Disposition of Raloxifene in Rats. Pharmaceutical Research, 38(8), 1365–1375. [Link]
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Trdan Lušin, T., Mrhar, A., Trontelj, J., & Ravnik, M. (2012). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 37(1), 43–52. [Link]
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Korhonen, L. E., & Penner, N. A. (2009). Differential time-dependent inactivation of P450 3A4 and P450 3A5 by raloxifene: a key role for C239 in quenching reactive intermediates. Drug Metabolism and Disposition, 37(11), 2268–2276. [Link]
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Sun, H., et al. (2008). Free radical metabolism of raloxifene in human liver microsomes. Drug Metabolism and Disposition, 36(9), 1796–1804. [Link]
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Kemp, D. C., Fan, P. W., & Stevens, J. C. (2002). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. ResearchGate. [Link]
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Jeffcoat, A. R., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 67(3), 217–227. [Link]
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The Enigmatic Metabolite: An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy Raloxifene as a Selective Estrogen Receptor Modulator
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive exploration of the biological activity of 4-Hydroxy Raloxifene, a key metabolite of the well-established Selective Estrogen Receptor Modulator (SERM), Raloxifene. While Raloxifene's clinical efficacy in the prevention and treatment of osteoporosis and reduction of breast cancer risk is well-documented, the specific contributions of its metabolites are less defined. This document synthesizes the current understanding of this compound, delving into its anticipated mechanism of action, its interaction with estrogen receptors, and its tissue-specific effects. We will explore the established experimental workflows for characterizing SERMs and apply this framework to understand the potential pharmacological profile of this compound, while also highlighting areas where further research is critically needed.
Introduction: The SERM Paradigm and the Rise of Metabolites
Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the beneficial effects of estrogen in certain tissues, such as bone, while mitigating potential risks in others, like the breast and uterus.[1] Raloxifene, a second-generation SERM, exemplifies this paradigm, with its established estrogenic effects on bone metabolism and anti-estrogenic activity in breast and uterine tissues.[2][3]
The in vivo journey of a drug is often as critical as its initial structure. Metabolism can lead to the formation of active, inactive, or even toxic byproducts. In the case of Raloxifene, extensive first-pass metabolism results in the formation of glucuronide conjugates and hydroxylated metabolites.[4] While the glucuronidated forms are generally considered to have significantly lower ER binding affinity, the hydroxylated metabolites, such as this compound, are posited to retain significant biological activity, akin to the well-characterized active metabolite of Tamoxifen, 4-hydroxytamoxifen. This guide focuses on elucidating the biological activity of this compound, a molecule of considerable interest in understanding the complete pharmacological picture of Raloxifene therapy.
Metabolism of Raloxifene to this compound
Raloxifene undergoes extensive metabolism primarily in the liver and intestines. The main metabolic pathways are glucuronidation at the 6- and 4'-hydroxyl groups.[5] However, oxidative metabolism mediated by cytochrome P450 enzymes also occurs, leading to the formation of hydroxylated derivatives, including this compound. While the glucuronide conjugates are the most abundant metabolites, the potential for in vivo deconjugation and the inherent activity of hydroxylated metabolites necessitate a deeper investigation into their specific roles.
Mechanism of Action: The Dance with the Estrogen Receptor
The biological effects of this compound, like its parent compound, are mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ. The binding of a ligand to the ER induces a conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of target gene transcription. The tissue-specific effects of SERMs arise from the differential expression of ER subtypes, co-regulators, and other transcription factors in various tissues.
It is hypothesized that the addition of a hydroxyl group to the raloxifene structure at the 4-position enhances its binding affinity for the ERs compared to raloxifene itself. This is based on the established structure-activity relationships of other SERMs like tamoxifen, where 4-hydroxytamoxifen exhibits significantly higher ER binding affinity than the parent drug.
In Vitro Characterization of this compound
A comprehensive in vitro evaluation is essential to delineate the pharmacological profile of this compound. This involves a battery of assays to assess its receptor binding affinity, and its functional agonist and antagonist activities in relevant cell types.
Estrogen Receptor Binding Affinity
Determining the binding affinity of this compound for ERα and ERβ is the foundational step in its characterization. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats, which serves as a rich source of estrogen receptors.
-
Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or Raloxifene.
-
Separation: Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: It is anticipated that this compound will exhibit a lower Ki value (higher binding affinity) for both ERα and ERβ compared to Raloxifene.
Functional Activity in Breast Cancer Cells
The anti-estrogenic activity of this compound in breast tissue is a critical parameter. This is typically assessed using ER-positive breast cancer cell lines, such as MCF-7.
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Seed the cells in 96-well plates and treat with increasing concentrations of this compound or Raloxifene in the presence or absence of a fixed concentration of 17β-estradiol (E2).
-
Incubation: Incubate the cells for a period of 6 days.
-
Quantification of Cell Proliferation: Assess cell proliferation using methods such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Determine the IC50 value for the inhibition of E2-stimulated proliferation (antagonist activity) and the EC50 value for any potential stimulation of proliferation in the absence of E2 (agonist activity).
Expected Outcome: this compound is expected to be a more potent antagonist of E2-induced MCF-7 cell proliferation than Raloxifene, as indicated by a lower IC50 value.[6]
Functional Activity in Bone Cells
The estrogenic effects of this compound on bone are evaluated using in vitro models of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Experimental Protocol: Osteoblast Proliferation and Differentiation Assay
-
Cell Culture: Culture human osteoblast-like cells (e.g., SaOS-2 or primary human osteoblasts).
-
Treatment: Treat the cells with increasing concentrations of this compound or Raloxifene.
-
Proliferation Assessment: Measure cell proliferation using assays such as the MTT or BrdU incorporation assay.
-
Differentiation Assessment: Evaluate markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and the expression of bone matrix proteins (e.g., osteocalcin, collagen type I).[7]
-
Data Analysis: Determine the EC50 for the stimulation of osteoblast proliferation and differentiation.
Expected Outcome: this compound is anticipated to stimulate osteoblast proliferation and differentiation, demonstrating its estrogen agonist activity in bone cells. Its potency relative to Raloxifene requires experimental determination.
In Vivo Evaluation of Tissue-Specific Effects
In vivo studies are crucial to confirm the tissue-selective activities of this compound observed in vitro. Animal models provide a more complex physiological system to assess the integrated effects of the compound.
Uterine Effects: The Uterotrophic Assay
The uterotrophic assay is a standard in vivo test to assess the estrogenic or anti-estrogenic effects of a compound on the uterus.[8]
Experimental Protocol: Rat Uterotrophic Assay
-
Animal Model: Use immature or ovariectomized female rats, which have low endogenous estrogen levels.
-
Treatment: Administer this compound or Raloxifene daily for three consecutive days via oral gavage or subcutaneous injection. A positive control group receiving E2 and a vehicle control group are included.
-
Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect and weigh the uteri.
-
Data Analysis: Compare the uterine weights of the treated groups to the control groups. An increase in uterine weight indicates estrogenic activity, while the inhibition of E2-induced uterine weight gain indicates anti-estrogenic activity.
Expected Outcome: Based on the known profile of Raloxifene, this compound is expected to exhibit minimal to no uterotrophic (estrogenic) effects and may demonstrate anti-estrogenic activity in the presence of E2.[8]
Bone Protective Effects: The Ovariectomized Rat Model of Osteoporosis
This model is the gold standard for evaluating the efficacy of compounds in preventing postmenopausal osteoporosis.
Experimental Protocol: Ovariectomized (OVX) Rat Model
-
Animal Model: Perform ovariectomy on adult female rats to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Begin treatment with this compound, Raloxifene, or vehicle shortly after ovariectomy and continue for a specified period (e.g., 4-12 weeks).
-
Endpoint Measurement: At the end of the study, measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA). Analyze bone microarchitecture and bone turnover markers.
-
Data Analysis: Compare the BMD and other bone parameters between the treated OVX groups and the vehicle-treated OVX and sham groups.
Expected Outcome: this compound is expected to prevent the ovariectomy-induced bone loss, demonstrating its estrogenic activity in bone. Its potency relative to Raloxifene will be a key finding.
Signaling Pathways: Beyond Classical ERE-Mediated Transcription
The action of SERMs is not limited to the classical genomic pathway involving direct binding to Estrogen Response Elements (EREs). Non-genomic pathways and tethered mechanisms, where the ER complex interacts with other transcription factors like AP-1, play significant roles in mediating the diverse effects of these compounds.[9] Raloxifene has been shown to influence various signaling cascades, including the TGF-β pathway in bone and the inhibition of pro-inflammatory cytokines.[7] Further research is needed to elucidate the specific signaling pathways modulated by this compound in different target tissues to fully understand its unique biological profile.
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Discovery and isolation of 4-Hydroxy Raloxifene
Initiating Data Collection
I'm starting by zeroing in on 4-Hydroxy Raloxifene, concentrating on its origin as a Raloxifene metabolite. My initial phase involves strategic Google searches to build a foundation of knowledge on its discovery, chemical synthesis, and isolation processes. I'm aiming for a detailed data gathering.
Refining Research Scope
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Expanding Information Gathering
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Initiating Technical Breakdown
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Defining Scope and Gaps
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Clarifying Initial Search Results
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Defining the Guide's Focus
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Adjusting Focus and Narrative
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Updating the Technical Guide
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Prioritizing Impurity Identification
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Revising to Highlight Impurity Status
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An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy Raloxifene, a key metabolite and impurity of the selective estrogen receptor modulator (SERM), Raloxifene. Understanding the analytical profile of this compound is critical for researchers in drug metabolism, pharmacokinetics, and quality control within the pharmaceutical industry. While complete, publicly available datasets for ¹H NMR, ¹³C NMR, and mass spectrometry are limited due to their proprietary nature, this document synthesizes available information and provides expert insights into the expected spectroscopic characteristics and the methodologies for their acquisition.
Introduction: The Significance of this compound
Raloxifene, marketed as Evista®, is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] As with any pharmaceutical compound, a thorough understanding of its metabolic fate and potential impurities is paramount for ensuring safety and efficacy. This compound, identified by the CAS number 185416-01-7, is a notable derivative of the parent drug.[2] It is recognized as both a metabolite and a potential process impurity in the synthesis of Raloxifene.[3] Its structural similarity to Raloxifene, with the introduction of a hydroxyl group on the benzothiophene ring system, necessitates precise analytical characterization to distinguish it from the parent drug and other related substances.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇NO₄S | [2] |
| Molecular Weight | 473.58 g/mol | [2] |
| CAS Number | 185416-01-7 | [2] |
| Appearance | Off-White Solid | [2] |
| Solubility | Methanol, DMSO | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While specific, verified ¹H and ¹³C NMR data for this compound are proprietary and typically provided by commercial suppliers upon purchase, we can predict the key features based on the known spectrum of Raloxifene and the principles of NMR theory.[3][4]
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to be complex, exhibiting signals in both the aromatic and aliphatic regions. The key distinguishing feature compared to Raloxifene would be the changes in the chemical shifts and coupling patterns of the protons on the benzothiophene ring due to the introduction of the hydroxyl group at the C4 position.
-
Aromatic Region (approx. 6.5 - 8.0 ppm):
-
The protons on the 2-(4-hydroxyphenyl) and the 4-(2-(piperidin-1-yl)ethoxy)phenyl moieties will show characteristic doublet of doublets or multiplets.
-
The protons on the benzothiophene core will be most affected by the C4-OH group. The introduction of this electron-donating group will likely cause an upfield shift (to a lower ppm value) of the adjacent protons compared to their positions in the Raloxifene spectrum. The coupling patterns will also be altered, providing crucial information about the substitution pattern.
-
-
Aliphatic Region (approx. 1.5 - 4.5 ppm):
-
The ethoxy linker protons will appear as two triplets.
-
The piperidine ring protons will be visible as a series of multiplets.
-
-
Hydroxyl Protons:
-
The phenolic protons, including the new one at C4, will appear as broad singlets, and their chemical shifts will be sensitive to the solvent and concentration.
-
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.
-
Aromatic and Carbonyl Carbons (approx. 110 - 170 ppm):
-
The spectrum will show numerous signals corresponding to the carbons of the three aromatic rings and the benzothiophene core.
-
The carbon atom attached to the new hydroxyl group (C4) will experience a significant downfield shift due to the deshielding effect of the oxygen atom.
-
The carbonyl carbon of the ketone linker will appear at the downfield end of this region.
-
-
Aliphatic Carbons (approx. 20 - 70 ppm):
-
Signals for the carbons of the ethoxy chain and the piperidine ring will be present in this region.
-
Experimental Protocol for NMR Data Acquisition
A robust and standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis of this compound
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), which are commonly used for the analysis of Raloxifene and its impurities.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
To aid in unambiguous peak assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and elucidating the structure of this compound.
Expected Mass Spectrometric Data
-
Molecular Ion: In positive ion mode electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 474.16. This is 16 Da higher than the [M+H]⁺ of Raloxifene (m/z 474.1738 for the free base), corresponding to the addition of one oxygen atom.[6]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural insights. The fragmentation pattern of this compound is expected to be similar to that of Raloxifene, with key fragments arising from the cleavage of the ether linkage and the piperidine ring. The presence of the additional hydroxyl group on the benzothiophene core may also lead to unique fragmentation pathways, such as the loss of water.
Experimental Protocol for LC-MS/MS Data Acquisition
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective analysis of drug metabolites and impurities in complex matrices.
Workflow for LC-MS/MS Analysis of this compound
Caption: Standard workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound reference standard in a suitable solvent, typically the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reversed-phase column (e.g., C18) for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Interface the LC system with a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire data in full scan mode to detect the protonated molecular ion.
-
Perform product ion scans (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
-
Data Analysis:
-
Process the data using the instrument's software.
-
Extract the ion chromatogram for the m/z of the protonated molecule.
-
Analyze the full scan mass spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to elucidate the fragmentation pathway and confirm the structure.
-
Conclusion
The definitive spectroscopic characterization of this compound is crucial for its role as a reference standard in metabolic studies and as a specified impurity in the quality control of Raloxifene drug products. While detailed NMR and MS datasets are not widely available in the public domain, this guide provides a robust framework for understanding the expected spectral features and the established analytical methodologies for their acquisition. The provided protocols for NMR and LC-MS/MS analysis represent industry-standard practices that will enable researchers to generate high-quality, reliable data for the identification and quantification of this important Raloxifene-related compound. For definitive structural confirmation, comparison with a certified reference standard is always recommended.
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The Preclinical Pharmacokinetic Profile of Raloxifene and its Hydroxylated Metabolites: A Technical Guide
This guide provides an in-depth exploration of the preclinical pharmacokinetics of the selective estrogen receptor modulator (SERM), raloxifene, with a particular focus on its hydroxylated metabolites, principally 4'-hydroxy raloxifene glucuronide. For researchers and professionals in drug development, a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is fundamental to predicting its clinical efficacy and safety.
Introduction to Raloxifene and its Metabolic Fate
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations[1][2][3]. Its therapeutic action is mediated through differential agonist and antagonist effects on estrogen receptors in various tissues[4][5]. The pharmacokinetic profile of raloxifene is characterized by low oral bioavailability, approximately 2%, and extensive first-pass metabolism[2][3][6]. This metabolic conversion is a critical determinant of the drug's systemic exposure and subsequent pharmacological activity.
The primary metabolic pathway for raloxifene is not oxidation via the cytochrome P450 system, but rather extensive glucuronidation (Phase II metabolism)[2][6][7]. The main metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide[8]. Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma[8]. This guide will delve into the preclinical data available for these metabolites, with a focus on the 4'-hydroxy position's metabolic fate.
Absorption and Bioavailability in Preclinical Models
Preclinical studies, primarily in rats, have been instrumental in elucidating the absorption characteristics of raloxifene. Following oral administration, raloxifene is rapidly absorbed from the gastrointestinal tract[3][9]. However, its systemic bioavailability is markedly low.
In male Wistar-Hannover rats, the oral bioavailability of raloxifene was found to be approximately 2.6% when formulated with microcrystalline cellulose[10]. Interestingly, formulation strategies can significantly impact this. For instance, complexation with hydroxybutenyl-beta-cyclodextrin (HBenBCD) increased the oral bioavailability to 7.7% in a solid capsule formulation and 5.7% in a liquid-filled capsule[10]. These findings underscore the critical role of formulation in overcoming the poor aqueous solubility of raloxifene to enhance absorption.
Studies in rats have also highlighted the significant contribution of intestinal metabolism to the low bioavailability of raloxifene. The presystemic metabolism, particularly glucuronidation in the gut, is a major factor limiting the amount of parent drug reaching systemic circulation[7][11].
Distribution and Tissue Penetration
Once absorbed, raloxifene is highly bound to plasma proteins (>95%), which influences its distribution into tissues[2][6]. Preclinical studies using radiolabeled compounds have provided insights into the tissue distribution of raloxifene and its metabolites.
A key aspect of raloxifene's pharmacology is the potential for its metabolites to act as a reservoir for the parent compound. Tissue distribution studies in animal models with radiolabeled glucuronide metabolites have shown that conversion back to the active parent, raloxifene, occurs in various tissues, including the liver, lung, spleen, kidney, bone, and uterus[12]. This deconjugation process suggests that the metabolites may contribute to the overall pharmacological effect of raloxifene in target tissues. However, studies did not observe differential conversion of the metabolite in target organs like bone and the uterus, indicating that the tissue-selective effects of raloxifene may not solely arise from tissue-specific deconjugation[12].
Metabolism: The Central Role of Glucuronidation
The metabolism of raloxifene is dominated by glucuronide conjugation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).
In Vitro Metabolism Studies
In vitro studies using human liver and intestinal microsomes have been pivotal in identifying the key enzymes responsible for raloxifene's metabolism. These studies have demonstrated that UGT1A1, UGT1A8, and UGT1A10 are the primary enzymes involved in the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide[11]. Specifically, UGT1A1 and UGT1A8 can form both glucuronides, while UGT1A10 exclusively forms the 4'-glucuronide[11][13].
Crucially, these studies have highlighted the significant role of intestinal metabolism. The intrinsic clearance values for glucuronidation in intestinal microsomes were found to be significantly higher than in liver microsomes, suggesting that a substantial portion of the first-pass effect occurs in the gut wall[11].
In Vivo Metabolic Profile in Preclinical Models
Animal models, particularly rats, have a metabolic profile for raloxifene that is qualitatively similar to humans, involving extensive glucuronidation[7]. However, there can be quantitative differences. For instance, while the bioavailability of raloxifene in humans is around 2%, in rats, it has been reported to be as high as 39% in some studies, suggesting potential differences in the extent of first-pass metabolism between species[7][14].
The major metabolites identified in preclinical models are consistent with those found in humans: raloxifene-4'-glucuronide and raloxifene-6-glucuronide[15]. The terminal log-linear portions of the plasma concentration curves for raloxifene and its metabolites are relatively parallel, which may suggest interconversion between the parent drug and its glucuronide metabolites[15].
Excretion
The primary route of excretion for raloxifene and its metabolites is through the feces[8]. A very small percentage of the administered dose is eliminated in the urine as glucuronide conjugates[8]. This excretion pattern is consistent with the extensive enterohepatic cycling that raloxifene and its glucuronide conjugates undergo, which contributes to its prolonged plasma elimination half-life[8].
Pharmacokinetic Parameters in Preclinical Models
Summarizing quantitative data from preclinical studies provides a clearer picture of the pharmacokinetic profile of raloxifene.
| Parameter | Animal Model | Formulation | Value | Reference |
| Oral Bioavailability | Male Wistar-Hannover Rats | Microcrystalline cellulose | 2.6 ± 0.4% | [10] |
| Male Wistar-Hannover Rats | Solid capsule with HBenBCD | 7.7 ± 2.1% | [10] | |
| Male Wistar-Hannover Rats | Liquid-filled capsule with HBenBCD | 5.7 ± 1.3% | [10] | |
| Tmax (Oral) | Male Wistar-Hannover Rats | Microcrystalline cellulose | 4.0 ± 0.5 h | [10] |
| Male Wistar-Hannover Rats | Solid capsule with HBenBCD | 2.5 ± 0.5 h | [10] | |
| t1/2 (Intravenous) | Rats | Solution | 3.45 ± 0.23 h | [16][17] |
| Clearance (Intravenous) | Rats | Solution | 2.94 ± 0.43 L/kg/h | [16][17] |
| Volume of Distribution (Vdss) (Intravenous) | Rats | Solution | 13.26 ± 1.36 L/Kg | [16][17] |
Experimental Protocols for Preclinical Pharmacokinetic Assessment
The following outlines a generalized workflow for conducting a preclinical pharmacokinetic study of raloxifene and its metabolites.
Experimental Workflow Diagram
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Step-by-Step Methodology
-
Animal Model Selection and Acclimatization:
-
Select an appropriate preclinical species (e.g., Sprague-Dawley or Wistar rats).
-
Acclimatize animals to the laboratory conditions for a minimum of one week.
-
House animals in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Formulation and Dosing:
-
Prepare the dosing formulation. For oral administration, this may be a suspension in a vehicle like 0.5% methylcellulose. For intravenous administration, a solution with a solubilizing agent may be necessary due to raloxifene's low aqueous solubility.
-
Calculate the dose based on the body weight of the animals.
-
-
Drug Administration and Sample Collection:
-
Administer the drug via the desired route (e.g., oral gavage or intravenous injection into a cannulated vein).
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of raloxifene and its major glucuronide metabolites in plasma[9][18].
-
Sample Preparation: Employ a robust sample preparation technique such as liquid-liquid extraction or solid-phase extraction to remove plasma proteins and interferences[16][17][18].
-
Chromatographic Separation: Utilize a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient to achieve chromatographic separation of the analytes from endogenous plasma components[16][17].
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites.
-
-
Pharmacokinetic Data Analysis:
-
Use the plasma concentration-time data to perform non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin).
-
Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Conclusion and Future Directions
The preclinical pharmacokinetic profile of raloxifene is well-characterized by its low oral bioavailability and extensive first-pass metabolism, primarily through glucuronidation at the 4' and 6-hydroxy positions. The resulting glucuronide metabolites, including 4'-hydroxy raloxifene glucuronide, are the major circulating species. While these metabolites themselves exhibit significantly lower affinity for the estrogen receptor, their ability to be converted back to the active parent compound in various tissues suggests a more complex contribution to the overall pharmacology of raloxifene than initially perceived.
Future research in this area should continue to explore formulation strategies to enhance the oral bioavailability of raloxifene, potentially by modulating intestinal metabolism or improving its dissolution characteristics. Further investigation into the tissue-specific deconjugation of the glucuronide metabolites and their transport mechanisms will also provide a more complete understanding of the tissue-selective actions of this important SERM.
References
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U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for EVISTA™ (raloxifene hydrochloride). [Link]
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U.S. Food and Drug Administration. (n.d.). Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl. [Link]
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Penketh, P. A., et al. (2008). Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 97(1), 439-448. [Link]
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Dodge, J. A., et al. (1997). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. The Journal of Steroid Biochemistry and Molecular Biology, 63(4-6), 239-248. [Link]
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Jeong, E. J., et al. (2010). The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat. Molecules, 15(11), 8046-8055. [Link]
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Li, L., et al. (2011). Free radical metabolism of raloxifene in human liver microsomes. Xenobiotica, 41(12), 1083-1092. [Link]
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Fontana, M. C., et al. (2019). LC-UV method to assay raloxifene hydrochloride in rat plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
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Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]
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Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). Pharmacokinetics of selective estrogen receptor modulators. Clinical pharmacokinetics, 42(4), 361–372. [Link]
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Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]
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Morello, K. C., Wurz, G. T., & DeGregorio, M. W. (2003). Pharmacokinetics of selective estrogen receptor modulators. Clinical Pharmacokinetics, 42(4), 361-372. [Link]
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Journal of Chemical Health Risks. (2014). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. [Link]
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Jordan, V. C. (2007). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Clinical cancer research : an official journal of the American Association for Cancer Research, 13(7), 1971–1975. [Link]
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ResearchGate. (n.d.). In vivo pharmacokinetic profile of raloxifene plasma levels following.... [Link]
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ResearchGate. (n.d.). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. [Link]
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Jain, A., et al. (2021). Raloxifene-loaded SLNs with enhanced biopharmaceutical potential: QbD-steered development, in vitro evaluation, in vivo pharmacokinetics, and IVIVC. Drug delivery and translational research, 11(5), 2092–2110. [Link]
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Johns Hopkins University. (n.d.). Raloxifene-loaded SLNs with enhanced biopharmaceutical potential: QbD-steered development, in vitro evaluation, in vivo pharmacokinetics, and IVIVC. [Link]
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National Institutes of Health. (2010). The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat. [Link]
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Semantic Scholar. (n.d.). LC-UV method to assay raloxifene hydrochloride in rat plasma and its application to a pharmacokinetic study. [Link]
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ResearchGate. (n.d.). Bioanalytical method development and validation for the quantification of raloxifene hydrochloride from mice plasma by RP-HPLC. [Link]
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Bryant, H. U. (2001). Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. Reviews in endocrine & metabolic disorders, 2(1), 129–138. [Link]
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Martinkovich, S., Shah, D., Planey, S. L., & Arnott, J. A. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Clinical interventions in aging, 9, 1437–1452. [Link]
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Plosker, G. L., & Goa, K. L. (1998). Raloxifene hydrochloride. A review of its pharmacology and therapeutic potential in the management of postmenopausal osteoporosis. Drugs & aging, 12(4), 337–352. [Link]
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Methodological & Application
Application Note: Characterizing the Antiproliferative and Pro-Apoptotic Effects of 4-Hydroxy Raloxifene in MCF-7 Breast Cancer Cells
Introduction: The Scientific Rationale
4-Hydroxy Raloxifene is a primary active metabolite of Raloxifene, a second-generation Selective Estrogen Receptor Modulator (SERM).[1] SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[2][3] In breast tissue, Raloxifene and its metabolites act predominantly as ER antagonists, making them valuable agents for the prevention and study of estrogen-receptor-positive (ER+) breast cancer.[1][4]
The MCF-7 human breast adenocarcinoma cell line is an indispensable in vitro model for this research. As an ER+ cell line, it expresses both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), which are the direct molecular targets of this compound.[2][5] ERα is known to drive proliferation in breast cancer, while ERβ often has opposing, anti-proliferative or pro-apoptotic effects.[6][7] The differential modulation of these two receptors by a SERM is the basis of its therapeutic action.[8][9]
This guide provides a comprehensive framework for utilizing this compound in MCF-7 cell culture assays. It explains the causality behind the protocols, enabling researchers to investigate the compound's effects on cell viability, apoptosis, and cell cycle progression with scientific rigor.
Mechanism of Action: Differential ER Modulation
This compound exerts its effects by binding to ERα and ERβ with high affinity.[10] Upon binding, the ligand-receptor complex undergoes a conformational change. In MCF-7 cells, the this compound-ERα complex is transcriptionally incompetent at classic Estrogen Response Elements (EREs), thereby blocking the proliferative signals of endogenous estrogens like 17β-estradiol.[5][10] This antagonism at ERα is a primary mechanism for its anti-cancer effect.
Concurrently, its interaction with ERβ can activate pathways that inhibit cell proliferation and promote apoptosis.[6] The ultimate cellular outcome—cytostasis or cytotoxicity—depends on the balance of signaling through these two receptor isoforms.[9]
Detailed Application Protocols
SAFETY PRECAUTION: Always handle cell lines and chemical compounds in a certified Class II biological safety cabinet. Use appropriate personal protective equipment (PPE). This compound is a potent compound; consult the Safety Data Sheet (SDS) before use.
Protocol 5.1: MCF-7 Cell Culture & Maintenance
This protocol is foundational. Maintaining healthy, log-phase cells is critical for experimental consistency.
-
Rationale: MCF-7 cells can be sensitive to over-confluency, which can alter their proliferation rate and response to treatments. [11]For studies involving estrogenic compounds, it is crucial to use media devoid of external estrogens to establish a true baseline. Phenol red, a common pH indicator in media, has weak estrogenic activity, and fetal bovine serum (FBS) contains endogenous hormones. [12][13] Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin. [11][12]* Assay Medium (Hormone-Depleted): Phenol red-free EMEM/DMEM supplemented with 5-10% charcoal-dextran stripped FBS, 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin. [13]* 0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
Procedure:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. [12]2. Media Renewal: Change the growth medium every 2-3 days. [11]3. Subculturing (Passaging): a. Passage cells when they reach 80-90% confluency. [14] b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. [12] d. Neutralize the trypsin by adding 8-10 mL of complete growth medium. e. Gently pipette the cell suspension to break up clumps and transfer to a 15 mL conical tube. f. Centrifuge at 125-200 x g for 5 minutes. [12][15] g. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. h. Seed new flasks at a subculture ratio of 1:3 to 1:4. [13][14]
Protocol 5.2: Preparation of this compound Stock Solution
-
Rationale: this compound has low aqueous solubility. A high-concentration stock solution in an organic solvent like DMSO is necessary for accurate dilution into aqueous cell culture media. The final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. [16] Procedure:
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquoting & Storage: Aliquot the stock solution into small working volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. [16]3. Working Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate assay medium to achieve the desired final concentrations. Always include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) in your experimental setup.
Protocol 5.3: Cell Viability Assessment (MTT Assay)
-
Rationale: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells. [17] Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well flat-bottom plates
Procedure:
-
Seeding: Seed MCF-7 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours. [17]2. Hormone Depletion: Replace the medium with 100 µL of hormone-depleted assay medium and incubate for another 24-72 hours. [13]3. Treatment: Add 100 µL of assay medium containing 2x the final concentration of this compound (or vehicle) to the appropriate wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible. [17]5. Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes in the dark. [17]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5.4: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
-
Rationale: This flow cytometry-based assay quantifies apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [18][19] Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
6-well plates
-
Flow Cytometer
Procedure:
-
Seeding & Treatment: Seed MCF-7 cells in 6-well plates (e.g., 2.5 x 10^5 cells/well). After adherence and hormone depletion, treat with this compound (e.g., IC25, IC50, IC75 concentrations determined from MTT assay) or vehicle for 24-48 hours. [20]2. Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. [18]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [18]6. Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distinguished as:
-
Viable: Annexin V(-) / PI(-)
-
Early Apoptotic: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
-
Necrotic: Annexin V(-) / PI(+)
-
References
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National Center for Biotechnology Information. (n.d.). Raloxifene. StatPearls. Retrieved from [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
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ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]
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ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
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AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
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Lewis, J. S., & Jordan, V. C. (2005). Estrogen Receptor α and β signaling in breast and lung cancers. Clinical Cancer Research, 11(10), 3635s-3641s. Retrieved from [Link]
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University of Southern California. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]
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Paterni, I., Granchi, C., & Minutolo, F. (2017). Estrogen Signals through ERβ in Breast Cancer; What We Have Learned since the Discovery of the Receptor. Molecules, 22(11), 1899. Retrieved from [Link]
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Hopp, T. A., Weiss, H. L., & Hilsenbeck, S. G. (2013). Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER. Frontiers in Endocrinology, 4, 93. Retrieved from [Link]
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American Association for Cancer Research. (2009). Abstract #3652: Raloxifene sulfated metabolites induce apoptosis in breast cancer cell lines. Cancer Research, 69(9 Supplement), 3652. Retrieved from [Link]
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Webb, P., Lopez, G. N., Uht, R. M., & Kushner, P. J. (1995). Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase. Molecular Endocrinology, 16(5), 999-1012. Retrieved from [Link]
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Jeffcoat, A. R., et al. (1999). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Drug Metabolism and Disposition, 27(5), 576-581. Retrieved from [Link]
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Seifert, M., et al. (1999). Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 203-212. Retrieved from [Link]
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Zare, H., & Ahmadi, R. (2024). Application of Raloxifene in Breast Cancer and Its Effect on Other Tissues: A Review Study. Current Molecular Pharmacology, 17(1). Retrieved from [Link]
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Vincent, T. L., et al. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Bioengineering and Biotechnology, 10, 924918. Retrieved from [Link]
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Thomas, C., & Gustafsson, J. Å. (2015). Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Frontiers in Oncology, 5, 215. Retrieved from [Link]
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Tayarani-Najaran, Z., et al. (2013). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian Journal of Basic Medical Sciences, 16(11), 1190-1198. Retrieved from [Link]
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Yaşar, P., Ayaz, G., & User, S. D. (2020). The role of estrogen receptor beta in breast cancer. Journal of Cancer Metastasis and Treatment, 6, 33. Retrieved from [Link]
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Cagnol, S., et al. (2007). Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. International Journal of Oncology, 30(2), 465-475. Retrieved from [Link]
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JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Santillan-Gomez, A. A., et al. (2013). Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression. International Journal of Oncology, 43(3), 785-792. Retrieved from [Link]
-
Vincent, T. L., et al. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Bioengineering and Biotechnology, 10, 924918. Retrieved from [Link]
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Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2021). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Nanomaterials, 11(11), 2831. Retrieved from [Link]
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Liu, H., et al. (2003). Apoptotic Action of 17beta-estradiol in Raloxifene-Resistant MCF-7 Cells in Vitro and in Vivo. Journal of the National Cancer Institute, 95(20), 1586-1597. Retrieved from [Link]
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JoVE. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. Retrieved from [Link]
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Kim, D., et al. (2018). Raloxifene induces cell death and decreases cell viability in MCF-7 cells. Oncology Letters, 15(5), 7942-7948. Retrieved from [Link]
-
Hernández-Hernández, M. V., & Pinedo-García, M. (2013). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. Acta Ortopédica Mexicana, 27(3), 196-203. Retrieved from [Link]
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Szybka, M., et al. (2004). Estrogenic and antiestrogenic effects of raloxifene on collagen metabolism in breast cancer MCF-7 cells. The International Journal of Biochemistry & Cell Biology, 36(7), 1225-1232. Retrieved from [Link]
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Sulaiman, R., et al. (2021). Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. Evidence-Based Complementary and Alternative Medicine, 2021, 5594412. Retrieved from [Link]
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Beke, E., et al. (2020). Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System. International Journal of Molecular Sciences, 21(21), 8345. Retrieved from [Link]
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Jordan, V. C. (2008). Apoptotic Action of 17β-Estradiol in Raloxifene-Resistant MCF-7 Cells In Vitro and In Vivo. Endocrine-Related Cancer, 15(1), 55-66. Retrieved from [Link]
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ResearchGate. (n.d.). Raloxifene activates autophagic flux in MCF-7 cells. Retrieved from [Link]
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Kim, D., et al. (2018). Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase. Molecules and Cells, 41(10), 903-911. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-Hydroxy Raloxifene and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] Its therapeutic effects are mediated through tissue-selective estrogen receptor agonism and antagonism.[1] Following oral administration, raloxifene undergoes extensive first-pass metabolism, with glucuronidation being the primary metabolic pathway, leading to the formation of raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[3][4] While these glucuronide conjugates are the most abundant metabolites, oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4, also occurs, leading to the formation of hydroxylated metabolites such as 4-Hydroxy Raloxifene.[5][6][7]
The formation of this compound is a critical step in a metabolic cascade that can lead to the generation of reactive quinone species.[5][8] These reactive intermediates have been implicated in the mechanism-based inactivation of CYP3A4 and the formation of glutathione (GSH) adducts.[6][9] Therefore, the quantitative analysis of this compound is of significant interest to researchers and drug development professionals for a comprehensive understanding of raloxifene's metabolic profile, potential for drug-drug interactions, and to investigate inter-individual variability in its metabolism.
This application note presents a detailed protocol for the sensitive and selective quantification of this compound and its parent drug, raloxifene, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is designed to be a self-validating system, adhering to the principles of scientific integrity and providing a robust framework for researchers.
Metabolic Pathway of Raloxifene
Raloxifene's metabolic journey is multifaceted, involving both extensive phase II conjugation and phase I oxidative metabolism. The diagram below illustrates the principal metabolic pathways, highlighting the formation of this compound.
Caption: Metabolic pathway of Raloxifene.
Analytical Workflow
The analytical workflow for the quantification of this compound and raloxifene in human plasma is a multi-step process designed for high sensitivity and specificity. The following diagram outlines the key stages of the protocol.
Caption: Analytical workflow for LC-MS/MS analysis.
Materials and Methods
Reagents and Materials
-
Raloxifene hydrochloride (analytical standard)
-
This compound (analytical standard) - The synthesis of this standard may be required if not commercially available.[10][11]
-
Raloxifene-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Preparation of Standard Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of raloxifene, this compound, and raloxifene-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve with a minimum of six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind choosing SPE is its ability to efficiently remove plasma proteins and phospholipids, which can cause ion suppression in the ESI source, leading to improved assay sensitivity and robustness.
-
Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (raloxifene-d4).
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired selectivity, sensitivity, and speed of analysis. A C18 stationary phase is chosen for its excellent retention of hydrophobic compounds like raloxifene and its metabolites. Gradient elution is employed to ensure adequate separation from endogenous plasma components and to achieve sharp peak shapes. Positive electrospray ionization is selected due to the presence of basic nitrogen atoms in the raloxifene structure, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | Raloxifene: 474.2 → 112.1 This compound: 490.2 → 112.1 (Predicted) Raloxifene-d4 (IS): 478.2 → 116.1 |
| Collision Energy (eV) | Optimize for each transition |
| Dwell Time (ms) | 100-200 |
Method Validation
To ensure the trustworthiness of the analytical data, the method must be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][6] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is desirable.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Results and Discussion
The described LC-MS/MS method provides a robust and sensitive platform for the simultaneous quantification of this compound and raloxifene in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.
The predicted MRM transition for this compound (m/z 490.2 → 112.1) is based on the addition of an oxygen atom (+16 Da) to the parent raloxifene molecule and the characteristic fragmentation of the piperidinylethoxy side chain (m/z 112.1). This transition should be confirmed and optimized using an authentic analytical standard of this compound.
The chromatographic separation is crucial for distinguishing this compound from other potential isomers and metabolites. The provided gradient elution program is a starting point and may require further optimization depending on the specific analytical column and instrumentation used.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound and its parent drug, raloxifene, in human plasma. By following the detailed methodologies and adhering to the principles of bioanalytical method validation, researchers can obtain reliable and accurate data to further elucidate the metabolic fate of raloxifene and its potential clinical implications.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gentry, W. B., Yost, G. S., & Reilly, C. A. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. Biochemistry, 49(43), 9357–9366. [Link]
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Chen, Q., Ngui, J. S., Doss, G. A., Wang, R. W., Cai, X., DiNinno, F. P., Blizzard, T. A., Hammond, M. L., Stearns, R. A., Evans, D. C., Baillie, T. A., & Tang, W. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. Chemical research in toxicology, 15(7), 907–914. [Link]
-
VandenBrink, B. M., Foti, R. S., Rock, D. A., Wienkers, L. C., & Wahlstrom, J. L. (2011). Differential Time-Dependent Inactivation of P450 3A4 and P450 3A5 by Raloxifene: A Key Role for C239 in Quenching Reactive Intermediates. Chemical Research in Toxicology, 24(9), 1592–1600. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. LabRulez. [Link]
-
Zhu, L., Yuan, H., Zhang, Y., & Li, Y. (2022). Development and validation of ultra‐high‐performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. Biomedical Chromatography, 36(11), e5477. [Link]
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Williams, D. R., Taylor, L., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS medicinal chemistry letters, 5(6), 683–688. [Link]
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Johnson, A. P., S, J. L., Hemanth Vikram, P. R., Pramod, K., Venkatesh, M. P., Riyaz Ali, M. O., & Gangadharappa, H. V. (2016). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks, 6(4), 253-261. [Link]
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Bolla, K., & Vasu, K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. [Link]
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National Center for Biotechnology Information. (n.d.). Raloxifene. StatPearls. Retrieved from [Link]
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Gentry, W. B., Yost, G. S., & Reilly, C. A. (2010). CYP3A4-Mediated Oxygenation versus Dehydrogenation of Raloxifene. ACS Publications. [Link]
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Chen, G., Chen, K. C., & Lee, C. Y. (2013). Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping. Journal of analytical toxicology, 37(6), 346–351. [Link]
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Williams, D. R., Taylor, L., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Y., Yuan, H., & Li, Y. (2022). Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. ResearchGate. [Link]
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Trontelj, J., Bogataj, M., & Mrhar, A. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(2), 220–227. [Link]
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Liu, Y., Jia, J., Liu, G., Li, S., & Yu, C. (2010). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. ResearchGate. [Link]
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Application Notes and Protocols: Determination of Estrogen Receptor Binding Affinity for 4-Hydroxy Raloxifene via Competitive Binding Assay
Introduction: The Critical Role of Estrogen Receptor Modulation in Drug Discovery
The estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in the development and physiology of various tissues, including those of the reproductive, skeletal, and cardiovascular systems. Their dysregulation is implicated in numerous pathologies, most notably in the progression of hormone-dependent breast cancers. Consequently, the ERs are a primary target for therapeutic intervention. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity. This differential activity allows for the development of therapies that can, for instance, block estrogenic effects in breast tissue while promoting them in bone, as is desirable for the treatment and prevention of osteoporosis.[1]
Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[1][2] 4-Hydroxy Raloxifene is a major active metabolite of Raloxifene. Understanding the binding affinity of this metabolite for the estrogen receptor is crucial for a comprehensive understanding of Raloxifene's in vivo mechanism of action and for the development of next-generation SERMs with improved therapeutic profiles.
This document provides a detailed protocol for determining the binding affinity of this compound for the estrogen receptor using a competitive radioligand binding assay. This assay is a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor.[3][4]
Principle of the Competitive Binding Assay
The in vitro estrogen receptor competitive binding assay is designed to determine the affinity of a test compound for the ER by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4] In this protocol, [³H]-17β-estradiol, a potent natural estrogen, serves as the radioligand. The assay is performed by incubating a fixed concentration of the ER and [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound, this compound.
As the concentration of this compound increases, it displaces more of the [³H]-17β-estradiol from the ER binding sites. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. By measuring the bound radioactivity at each concentration of the competitor, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[3][5] This value can then be used to calculate the inhibition constant (Ki), which is an intrinsic measure of the binding affinity of the inhibitor.[6]
Diagram of Competitive Binding Principle
Caption: Increasing concentrations of a competitor displace the radioligand.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number | Storage Temperature | Notes |
| Recombinant Human Estrogen Receptor α (ERα) | e.g., Invitrogen™, Cat. No. A15668 | -80°C | Alternatively, rat uterine cytosol can be prepared.[3] |
| [2,4,6,7,16,17-³H]-Estradiol ([³H]-E2) | e.g., PerkinElmer, Cat. No. NET517 | -20°C | Specific activity: 70-115 Ci/mmol. |
| This compound | e.g., Cayman Chemical, Cat. No. 11953 | -20°C | Prepare stock solutions in 100% ethanol. |
| 17β-Estradiol (unlabeled) | e.g., Sigma-Aldrich, Cat. No. E8875 | Room Temperature | For standard curve and non-specific binding. |
| Assay Buffer (TEDG Buffer) | - | 4°C | 10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, pH 7.4. Add DTT fresh.[3] |
| Hydroxylapatite (HAP) Slurry | e.g., Bio-Rad, Cat. No. 1300420 | 4°C | 50% (w/v) slurry in 50 mM Tris-HCl, pH 7.4. |
| Wash Buffer | - | 4°C | 40 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 7.4. |
| Scintillation Cocktail | e.g., PerkinElmer, Ultima Gold™ | Room Temperature | |
| 96-well Microplates | - | Room Temperature | |
| Scintillation Counter | - | - |
Experimental Protocol
This protocol is designed for a 96-well plate format to facilitate high-throughput analysis. All incubations should be performed at 4°C unless otherwise specified.
Preparation of Reagents
-
Assay Buffer (TEDG): Prepare a stock solution of 10 mM Tris-HCl, 1.5 mM EDTA, and 10% glycerol, pH 7.4. Store at 4°C. Just before use, add dithiothreitol (DTT) to a final concentration of 1 mM.[3]
-
Radioligand Working Solution: Dilute the [³H]-Estradiol stock in assay buffer to a final concentration of 1 nM. A good starting point is to use a concentration close to the Kd of the radioligand for the receptor.[3]
-
Competitor and Standard Dilutions:
-
Prepare a 1 mM stock solution of this compound in 100% ethanol.
-
Prepare a serial dilution series of this compound in assay buffer, ranging from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a similar serial dilution series for unlabeled 17β-Estradiol to serve as a positive control.
-
-
Receptor Preparation: Dilute the recombinant human ERα in assay buffer to a concentration that provides approximately 20-50 fmol of receptor per well. The optimal concentration should be determined empirically but a good starting point is 50-100 µg of total protein per tube if using uterine cytosol.[3]
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled 17β-Estradiol (e.g., 1 µM).
-
Competition: 50 µL of each concentration of the this compound or unlabeled 17β-Estradiol serial dilutions.
-
-
Add Radioligand: Add 50 µL of the 1 nM [³H]-Estradiol working solution to all wells.
-
Add Receptor: Add 100 µL of the diluted ERα preparation to all wells. The total assay volume is now 200 µL.
-
Incubation: Seal the plate and incubate for 18-24 hours at 4°C on a plate shaker to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Resuspend the hydroxylapatite (HAP) slurry thoroughly.
-
Add 50 µL of the HAP slurry to each well.
-
Incubate for 15 minutes at 4°C with intermittent shaking.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the HAP pellet three times with 200 µL of ice-cold wash buffer, centrifuging and aspirating between each wash.
-
-
Scintillation Counting:
-
After the final wash, add 200 µL of scintillation cocktail to each well.
-
Seal the plate and shake for 30 minutes to elute the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Experimental Workflow Diagram
Caption: Workflow for the ER competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the counts per minute (CPM) for the triplicate wells.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding at each concentration of the competitor: % Specific Binding = (CPM at competitor concentration - NSB CPM) / (Total Binding CPM - NSB CPM) * 100
-
Plot the % Specific Binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.[5] The IC50 is the concentration of this compound that displaces 50% of the specifically bound [³H]-Estradiol.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value is a more accurate measure of binding affinity as it is independent of the radioligand concentration. It can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-Estradiol).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.[5]
-
-
Hypothetical Binding Data
| Compound | IC50 (nM) | Ki (nM) |
| 17β-Estradiol | ~0.3 | ~0.1 |
| Raloxifene | ~1.0 | ~0.3 |
| This compound | ~0.8 | ~0.25 |
Note: These are representative values and will vary depending on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-Specific Binding (>20% of Total) | Radioligand concentration too high. | Optimize radioligand concentration to be at or near the Kd. |
| Insufficient washing. | Increase the number or volume of washes. | |
| Problems with the receptor preparation. | Use a fresh batch of receptor or prepare new cytosol. | |
| Low Total Binding Signal | Insufficient receptor concentration. | Increase the amount of receptor per well. |
| Inactive radioligand. | Use a fresh aliquot of [³H]-Estradiol. | |
| Incorrect buffer conditions. | Check pH and composition of the assay buffer. | |
| Poor Curve Fit | Inaccurate dilutions. | Prepare fresh serial dilutions carefully. |
| Compound insolubility. | Ensure the test compound is fully dissolved in the assay buffer. | |
| Insufficient incubation time. | Ensure the assay has reached equilibrium. |
Conclusion
This application note provides a detailed protocol for determining the binding affinity of this compound for the estrogen receptor. By accurately quantifying the Ki value, researchers can better understand the pharmacological profile of this active metabolite and its contribution to the overall therapeutic effects of Raloxifene. This assay is a robust and reliable method for screening and characterizing novel SERMs in the drug discovery pipeline.
References
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]
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U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPIS. [Link]
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Carlson, K. E., et al. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 29–41. [Link]
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Piffanelli, A., et al. (1985). Comparison of Immunochemical and Radioligand Binding Assays for Estrogen Receptors in Human Breast Tumors. Cancer Research, 45(4), 1562-1567. [Link]
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Coradini, D., et al. (1988). Radioligand-labeled Binding Assay and Immunochemical Assay for Estrogen Receptor in 115 Human Breast Cancers. Tumori Journal, 74(2), 167-170. [Link]
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Okubo, T., et al. (2001). Radio-ligand receptor binding assays of 4-hydroxytamoxifen (4-OHT), bisphenol A (BPA) and 17-estradiol (E2) for ERR and ER. ResearchGate. [Link]
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He, B., et al. (2005). Novel estrogen receptor ligands and their structure–activity relationship evaluated by scintillation proximity assay for high‐throughput screening. Semantic Scholar. [Link]
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Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9189-9198. [Link]
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Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]
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Yanuar, A., et al. (2012). Synthesis of 125 I Labeled Estradiol-17β-Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity Assay Method. ResearchGate. [Link]
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Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science, 48(1), 79-85. [Link]
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Eisenfeld, A. J. (1970). 3H-Estradiol: In Vitro Binding to Macromolecules from the Rat Hypothalamus, Anterior Pituitary and Uterus. Endocrinology, 86(6), 1313–1318. [Link]
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Kallos, J., & Hollander, V. P. (1978). The binding of [3H]oestradiol-receptor complexes to calf uterine chromatin. Biochemical Journal, 175(1), 307–316. [Link]
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Likhite, V. S., et al. (2003). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. Journal of Biological Chemistry, 278(49), 48823-48831. [Link]
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Vinggaard, A. M., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
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Sandberg, A. A., & Kirdani, R. Y. (1979). Specific binding of 3H-estradiol to the cytosol of rat pancreas and uterus: bound sites in pancreatic extracts do not translocate 3H-estradiol to nuclei suggesting a basic difference in mode of action. Semantic Scholar. [Link]
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Anderson, J., et al. (1972). Oestrogen and nuclear binding sites. Determination of specific sites by [3H]oestradiol exchange. Biochemical Journal, 126(2), 561-567. [Link]
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Application Notes & Protocols: Animal Models for In Vivo Evaluation of 4-Hydroxy Raloxifene
Introduction
4-Hydroxy Raloxifene is a major active metabolite of Raloxifene, a second-generation selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Understanding the in vivo effects of this specific metabolite is critical, as it may exhibit a unique potency and tissue-specific activity profile compared to the parent drug. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to study the in vivo effects of this compound.
The protocols and recommendations outlined herein are grounded in established methodologies and aim to provide a robust framework for preclinical assessment. We will delve into the rationale behind model selection, detailed experimental procedures, and critical endpoint analyses, ensuring a scientifically rigorous approach to your investigation.
Scientific Background: Mechanism of Action
This compound, like its parent compound Raloxifene, exerts its effects by binding to estrogen receptors (ERα and ERβ). Its action as an estrogen agonist or antagonist is highly tissue-dependent.
-
In Bone: It acts as an estrogen agonist, mimicking the effects of estrogen to
Preparation of 4-Hydroxy Raloxifene Stock Solutions for Experimental Use: An Application Note and Protocol
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 4-Hydroxy Raloxifene. As a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM), the precise handling and preparation of this compound are paramount for the integrity of in vitro and in vivo experimental results. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind solvent selection, concentration calculations, storage conditions, and quality control measures, ensuring the generation of reliable and consistent data.
Introduction: The Critical Role of Proper Stock Solution Preparation
This compound is a primary metabolite of Raloxifene, a second-generation SERM used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2] In research settings, this compound is crucial for studying the metabolism, tissue-specific activity, and molecular mechanisms of its parent compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a reliable preparation protocol. Key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | [4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | PubChem[3] |
| CAS Number | 185416-01-7 | PubChem[3] |
| Molecular Formula | C₂₈H₂₇NO₄S | PubChem[3] |
| Molecular Weight | 473.6 g/mol | PubChem[3] |
| Appearance | Off-white to pale-yellow solid | Various Suppliers |
| Solubility | Soluble in DMSO and Methanol. Very slightly soluble in water.[2] | Various Suppliers, PubChem[2] |
| Storage (Solid) | 2-8°C, protected from light | Various Suppliers |
Core Protocol: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common starting concentration for a wide range of cellular and biochemical assays.
Essential Materials and Equipment
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for cell culture applications)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Methodology
Causality Behind Choices:
-
Solvent Selection: DMSO is the solvent of choice due to the high solubility of Raloxifene and its derivatives.[2][4][5] For the parent compound, Raloxifene HCl, solubility in DMSO is reported to be between 15-28 mg/mL, indicating that this compound is also likely to be highly soluble.[4] DMSO is also compatible with most cell culture media at low final concentrations (typically <0.5%).
-
Concentration: A 10 mM stock is a practical starting point, allowing for easy dilution to a wide range of working concentrations (from nanomolar to micromolar) without introducing excessive amounts of solvent into the experimental system.
Protocol Steps:
-
Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 473.6 g/mol x 1000 mg/g = 4.736 mg
-
-
Weighing: Accurately weigh 4.736 mg of this compound powder using a calibrated analytical balance. Tare a sterile, amber microcentrifuge tube and carefully add the powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly for at least 2 minutes or until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) can be used to aid dissolution if necessary, a technique often employed for similar compounds like 4-Hydroxytamoxifen.[6]
-
Sterilization (for cell culture): If the stock solution will be used in sterile cell culture experiments, it is advisable to filter it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This minimizes the risk of microbial contamination.
Workflow Diagram
Caption: Workflow for preparing a 10 mM this compound stock solution.
Storage and Stability: Preserving Compound Integrity
The stability of your stock solution is critical for long-term experimental consistency.
-
Short-Term Storage: For frequent use, aliquots can be stored at -20°C, protected from light. While some protocols for similar compounds suggest storage at 4°C for up to two months, -20°C is a more conservative and widely accepted temperature for preserving the stability of small molecules in DMSO.[7]
-
Long-Term Storage: For archival purposes, store aliquots at -80°C, protected from light.
-
Key Principle - Aliquoting: Always aliquot the stock solution into single-use volumes. This is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Aqueous Solutions: Avoid storing this compound in aqueous solutions for extended periods. For its parent compound, it is recommended not to store aqueous solutions for more than one day.[4] Prepare working dilutions in aqueous buffers or cell culture media immediately before use.
Preparation of Working Solutions for In Vitro Assays
The high-concentration stock solution must be diluted to the final working concentration required for your specific experiment.
Serial Dilution Protocol
Example: Preparing a 1 µM working solution for a cell culture experiment.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate stock. For example, dilute your 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution directly to your experimental medium. To make a 1 µM final concentration in 1 mL of cell culture medium from a 10 mM stock, you would perform a 1:10,000 dilution.
-
Volume to add = (Final Concentration x Final Volume) / Stock Concentration
-
Volume to add = (1 µM x 1 mL) / 10,000 µM = 0.0001 mL or 0.1 µL
-
This small volume highlights the utility of an intermediate dilution. Using the 100 µM intermediate stock:
-
Volume to add = (1 µM x 1 mL) / 100 µM = 0.01 mL or 10 µL
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.
Typical Experimental Concentrations
Working concentrations of Raloxifene and its metabolites are highly application-dependent:
-
Osteoclast/Osteoblast Assays: Studies have shown effects of Raloxifene at concentrations as low as 10⁻¹¹ M (10 pM).[8]
-
Cancer Cell Line Studies: Antiproliferative effects have been observed in the micromolar range (e.g., 1 µM).[9][10]
-
Estrogen Receptor Binding Assays: The IC₅₀ for Raloxifene binding to the estrogen receptor is in the nanomolar range (e.g., 0.4 nM).[4]
Always perform a dose-response experiment to determine the optimal concentration for your specific model system.
Quality Control and Troubleshooting
A self-validating protocol includes checks and balances.
| Issue | Potential Cause | Solution |
| Precipitate forms in stock solution upon storage | Compound is coming out of solution, possibly due to temperature fluctuations or moisture absorption by DMSO. | Warm the solution gently (37°C) and vortex. If it does not redissolve, the concentration may be too high for the storage temperature. Prepare a new, slightly less concentrated stock. Ensure DMSO is anhydrous. |
| Precipitate forms when diluting into aqueous buffer/media | The compound's solubility limit in the aqueous environment has been exceeded. | Ensure the final DMSO concentration is sufficient to maintain solubility. For Raloxifene HCl, a 1:2 ratio of DMSO to PBS (pH 7.2) yields a solubility of about 0.3 mg/mL.[4] Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. |
| Inconsistent experimental results over time | Stock solution may have degraded due to improper storage (light exposure, freeze-thaw cycles). | Prepare fresh stock solution from the solid compound. Always use single-use aliquots. Validate the concentration of older stock solutions using HPLC-UV if possible. |
Conclusion
The meticulous preparation of this compound stock solutions is a non-negotiable prerequisite for generating high-quality, reproducible scientific data. By understanding the physicochemical properties of the compound and adhering to the detailed protocols for dissolution, storage, and dilution outlined in this guide, researchers can be confident in the integrity of their experimental starting materials. This foundational step is essential for advancing our understanding of SERM biology and its therapeutic applications.
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Kastrati, I., et al. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLOS One. Retrieved from [Link].
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Application Notes and Protocols for Western Blot Analysis of 4-Hydroxy Raloxifene's Downstream Targets
Introduction: Unraveling the Molecular Mechanisms of 4-Hydroxy Raloxifene
This compound, the active metabolite of Raloxifene, is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist or antagonist effects.[1] This dual activity makes it a valuable therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[2][3][4] The clinical efficacy of this compound is rooted in its ability to bind to estrogen receptors (ERα and ERβ), thereby modulating the expression of downstream target genes and influencing critical cellular processes.[5][6]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underpinning the therapeutic and adverse effects of this compound. By quantifying changes in the expression and post-translational modification of key proteins, researchers can map the signaling cascades activated or inhibited by this SERM. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret Western blot experiments aimed at identifying and validating the downstream targets of this compound.
Key Downstream Signaling Pathways and Protein Targets
The multifaceted effects of this compound are mediated through its influence on several key signaling pathways. The selection of appropriate protein targets for Western blot analysis is crucial for a meaningful investigation.
Apoptosis Induction Pathway
A significant mechanism of action for this compound in cancer cells is the induction of apoptosis.[7][8] This programmed cell death is orchestrated by a cascade of signaling proteins that can be reliably assessed by Western blot.
-
Caspase Activation: this compound treatment has been shown to activate the intrinsic apoptotic pathway, which converges on the activation of initiator caspase-9 and executioner caspase-3.[7][9] Detecting the cleaved (active) forms of these caspases is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, BAD) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell fate. This compound can shift this balance towards apoptosis by downregulating Bcl-2 and promoting the cleavage of BAD.[10][11][12]
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. This compound can modulate this pathway in a tissue-specific manner.[13]
-
TGF-β1 Expression: In certain cellular contexts, such as in cartilage and vascular smooth muscle cells, Raloxifene has been observed to inhibit the overexpression of TGF-β1.[14][15][16]
-
Smad Protein Phosphorylation: The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3). Analyzing the levels of phosphorylated Smad2/3 relative to total Smad2/3 can reveal the impact of this compound on this signaling cascade.
Cell Proliferation and Coactivator Stability
In hormone-responsive cancers, this compound exhibits anti-estrogenic effects, leading to an inhibition of cell proliferation.[17]
-
Proliferation Markers: Ki67 is a widely used marker for cell proliferation. A decrease in Ki67 expression following this compound treatment is indicative of an anti-proliferative effect.[17] The proto-oncogene c-myc is another key regulator of cell proliferation that can be modulated by Raloxifene.[10]
-
Steroid Receptor Coactivators (SRCs): The transcriptional activity of estrogen receptors is dependent on the recruitment of coactivator proteins. This compound has been shown to increase the protein levels of SRC-1 and SRC-3, which can have broad effects on nuclear receptor signaling.[18][19]
Visualizing the Molecular Pathways
To better understand the interplay of these signaling molecules, the following diagrams illustrate the key pathways modulated by this compound.
Caption: this compound-induced apoptotic pathway.
Caption: Modulation of TGF-β signaling by this compound.
Detailed Western Blot Protocol
This protocol provides a robust framework for the analysis of this compound's downstream targets. Optimization may be required depending on the cell line or tissue type and the specific antibodies used.
Experimental Workflow Overview
Caption: Standard Western blot experimental workflow.
Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., MCF-7 for breast cancer, Ishikawa for endometrial cancer) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24-48 hours). It is advisable to perform a dose-response and time-course experiment to determine optimal conditions.
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
6. Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need to be optimized for specific antibodies.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
9. Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis and Quantification:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to correct for loading variations.
Recommended Antibodies for Western Blot Analysis
The following table provides a list of suggested primary antibodies for the analysis of key downstream targets of this compound.
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Cleaved Caspase-9 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Bcl-2 | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology |
| BAD | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-Smad2/3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Smad2/3 | Rabbit | 1:1000 | Cell Signaling Technology |
| TGF-β1 | Rabbit | 1:1000 | Abcam |
| Ki67 | Rabbit | 1:2000 | Abcam |
| c-Myc | Rabbit | 1:1000 | Cell Signaling Technology |
| SRC-1 | Rabbit | 1:1000 | Bethyl Laboratories |
| SRC-3 | Mouse | 1:1000 | BD Biosciences |
| ERα | Rabbit | 1:1000 | Cell Signaling Technology[20] |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Data Interpretation and Validation
-
Quantitative Analysis: Present the normalized densitometry data as fold-change relative to the vehicle-treated control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.
-
Self-Validating System: To ensure the trustworthiness of the results, include appropriate controls in your experimental design:
-
Positive and Negative Controls: Use cell lines with known expression levels of the target protein or lysates from cells treated with a known inducer/inhibitor of the pathway.
-
Loading Controls: Always normalize to a housekeeping protein to ensure equal protein loading.
-
Biological Replicates: Perform at least three independent experiments to ensure the reproducibility of the findings.
-
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer, incorrect secondary antibody. | Check antibody datasheet for recommended conditions, increase protein load, verify transfer with Ponceau S, use a fresh secondary antibody. |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or change blocking agent, optimize primary antibody dilution, increase the number and duration of washes. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation, high antibody concentration. | Use a more specific antibody, add protease inhibitors to lysis buffer, optimize antibody dilution. |
| Uneven Staining/Blotches | Air bubbles during transfer, uneven antibody incubation, contaminated buffers. | Ensure no air bubbles in the transfer stack, ensure the membrane is fully submerged during incubations, use freshly prepared buffers. |
Conclusion
Western blot analysis is a powerful and versatile tool for dissecting the complex signaling networks modulated by this compound. By carefully selecting protein targets, meticulously following optimized protocols, and incorporating rigorous validation controls, researchers can generate high-quality, reproducible data. The insights gained from these studies will not only enhance our fundamental understanding of SERM biology but also contribute to the development of more effective and targeted therapies for a range of diseases.
References
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Thiyagarajan, P., & S, S. (2024). Raloxifene. In StatPearls. StatPearls Publishing. Available at: [Link]
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ResearchGate. (n.d.). Western Blot to verify the presence of estrogen receptor in breast... Retrieved from [Link]
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- Liu, X., Wang, Z., & Liu, H. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLoS ONE, 6(11), e27876.
- Ping, S. H., Tian, F. M., Liu, H., Sun, Q., Shao, L. T., Lian, Q. Q., & Zhang, L. (2020). Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis. Bosnian Journal of Basic Medical Sciences, 21(4), 464–472.
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- Cummings, S. R., Eckert, S., Krueger, K. A., Grady, D., Powles, T. J., Cauley, J. A., Norton, L., Nickelsen, T., Bjarnason, N. H., Morrow, M., Lippman, M. E., Black, D., Glusman, J. E., Costa, A., & Jordan, V. C. (1999). The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial.
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ResearchGate. (n.d.). Effects of raloxifene on activation and inactivation kinetics of I T-Ca... Retrieved from [Link]
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- Liu, H., Park, W. C., Bentrem, D. J., McKian, K. P., De Los Reyes, A., Loweth, J. A., Schafer, J. M., Zapf, J. W., & Jordan, V. C. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of Biological Chemistry, 277(11), 9189–9198.
- Ping, S. H., Tian, F. M., Liu, H., Sun, Q., Shao, L. T., Lian, Q. Q., & Zhang, L. (2020). Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis. Bosnian Journal of Basic Medical Sciences, 21(4), 464–472.
- Barkhem, T., Carlsson, B., Nilsson, Y., Enmark, E., Gustafsson, J. A., & Nilsson, S. (1998). Differential response of estrogen receptor alpha and estrogen receptor beta to partial estrogen agonists/antagonists. Molecular Pharmacology, 54(1), 105–112.
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Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 4-Hydroxy Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the effects of 4-Hydroxy Raloxifene, an active metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, on cellular gene expression. As a key player in mediating the therapeutic and physiological effects of Raloxifene, understanding the nuanced impact of this compound on the transcriptome is critical for drug development and molecular biology research. This document offers in-depth protocols for cell culture and treatment, RNA sequencing (RNA-seq), and quantitative reverse transcription PCR (qRT-PCR) for validation, underpinned by a robust understanding of the underlying molecular mechanisms. The provided methodologies are designed to ensure scientific rigor, reproducibility, and data integrity.
Introduction: The Significance of this compound in Gene Regulation
Raloxifene, a second-generation SERM, is clinically utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its therapeutic efficacy stems from its tissue-specific agonist and antagonist effects on the estrogen receptor (ER).[1] Raloxifene undergoes extensive first-pass metabolism, with this compound being a key active metabolite. While much of the literature focuses on the parent compound, dissecting the specific contributions of its metabolites to the overall pharmacological profile is crucial for a complete understanding of its mechanism of action.
This application note will guide researchers through the process of elucidating the gene expression changes induced by this compound in a cellular context. By employing high-throughput RNA sequencing and targeted validation with qRT-PCR, investigators can identify novel molecular targets, understand complex signaling pathways, and build a comprehensive picture of the compound's cellular impact.
Mechanism of Action: How this compound Modulates Gene Expression
This compound, like its parent compound, exerts its effects by binding to estrogen receptors, primarily ERα and ERβ.[1] The binding of a ligand to the ER induces a conformational change in the receptor, which then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, depending on the cellular context and the recruitment of co-activator or co-repressor proteins.[3][4]
The tissue-selective action of SERMs like Raloxifene and its metabolites is attributed to the differential expression of ER subtypes, co-regulators, and other transcription factors in various tissues.[3] For instance, in bone tissue, Raloxifene acts as an estrogen agonist, promoting the expression of genes that inhibit bone resorption.[5] Conversely, in breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[1]
Experimental Design and Protocols
A well-designed experiment is paramount for obtaining meaningful and reproducible results. Key considerations include the choice of cell line, determination of optimal this compound concentration, and appropriate controls.
Cell Line Selection
The choice of cell line should be guided by the research question. For studying the effects on breast cancer, ER-positive cell lines such as MCF-7 are commonly used.[6][7] For investigating effects on bone, osteoblast-like cell lines such as U2OS or primary osteoblasts are suitable.
Determining Optimal this compound Concentration (Dose-Response Study)
Prior to a large-scale gene expression study, it is essential to determine the optimal concentration of this compound. This is typically achieved through a dose-response experiment assessing cell viability or a known downstream target.
Protocol: Dose-Response Study using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Replace the medium in the wells with the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate cell viability as a percentage of the vehicle control. Select a concentration that shows a clear biological effect without causing excessive cytotoxicity for the gene expression study.
| Concentration | Cell Viability (%) |
| Vehicle Control | 100 |
| 10 nM | 98 ± 3.2 |
| 100 nM | 95 ± 4.1 |
| 1 µM | 85 ± 5.5 |
| 10 µM | 60 ± 6.8 |
| Table 1: Example of dose-response data for MCF-7 cells treated with this compound for 48 hours. |
Protocol: Cell Culture and Treatment for Gene Expression Analysis
-
Cell Culture: Culture the chosen cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂. For studies involving estrogenic effects, it is crucial to use phenol red-free medium and charcoal-stripped FBS to eliminate exogenous estrogens.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to achieve 70-80% confluency at the time of treatment.
-
Treatment: Replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control. Ensure a sufficient number of biological replicates (at least three) for each condition.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours). The incubation time should be sufficient to allow for transcriptional changes to occur.
RNA Sequencing (RNA-Seq) Workflow
RNA-seq provides a comprehensive, unbiased view of the transcriptome. The following protocol outlines the key steps from RNA extraction to data analysis.
Protocol: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., silica-based spin columns or magnetic beads).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. Ratios of ~2.0 are generally considered pure.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal RNA-seq results.
-
| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Control 1 | 150 | 2.05 | 2.10 | 9.5 |
| Control 2 | 165 | 2.08 | 2.15 | 9.7 |
| Control 3 | 140 | 2.06 | 2.12 | 9.4 |
| 4-HR 1 | 155 | 2.07 | 2.11 | 9.6 |
| 4-HR 2 | 170 | 2.09 | 2.14 | 9.8 |
| 4-HR 3 | 145 | 2.05 | 2.13 | 9.5 |
| Table 2: Example of RNA Quality Control Data. |
Protocol: Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding during sequencing and sample indexing.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the size distribution and concentration of the final library using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the this compound-treated and control groups using statistical packages such as DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Validation of RNA-Seq Results using qRT-PCR
It is crucial to validate the findings from RNA-seq with an independent method. Quantitative reverse transcription PCR (qRT-PCR) is the gold standard for this purpose.
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)
-
Primer Design: Design or select pre-validated primers for a set of differentially expressed genes identified from the RNA-seq data. Also, select one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s) (ΔCt).
-
Calculate the fold change in gene expression between the treated and control groups using the ΔΔCt method.
-
Example Target Genes for Validation (based on Raloxifene literature):
-
TGF-β1 (Transforming Growth Factor Beta 1): Known to be modulated by Raloxifene in various cell types.[8][9]
-
pS2 (TFF1 - Trefoil Factor 1): An estrogen-responsive gene often used as a marker for ER activity.[10]
-
Ki67 (Marker of Proliferation Ki-67): Its expression is often reduced by SERMs in ER-positive breast cancer cells.[1][3][11][12][13]
-
OPG (Osteoprotegerin): A key regulator of bone resorption, its expression can be stimulated by Raloxifene in osteoblasts.[14][15]
-
RUNX2 (Runt-related transcription factor 2): A master regulator of osteoblast differentiation.[5]
| Gene | Fold Change (RNA-Seq) | Fold Change (qRT-PCR) |
| TGF-β1 | -2.5 | -2.3 ± 0.3 |
| pS2 | -3.1 | -2.9 ± 0.4 |
| Ki67 | -1.8 | -1.9 ± 0.2 |
| OPG | 2.2 | 2.5 ± 0.3 |
| RUNX2 | 1.9 | 2.1 ± 0.2 |
| Table 3: Example of RNA-Seq and qRT-PCR Validation Data Comparison. |
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the comprehensive analysis of gene expression changes induced by this compound. By combining the global discovery power of RNA-seq with the targeted validation of qRT-PCR, researchers can gain deep insights into the molecular mechanisms underlying the therapeutic effects of this important SERM metabolite. Future studies could expand on these findings by investigating the proteomic and metabolomic changes, as well as exploring the role of non-coding RNAs in the cellular response to this compound. This multi-omics approach will ultimately contribute to a more complete understanding of its pharmacology and potentially lead to the development of novel therapeutic strategies.
References
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Ping, S. H., Tian, F. M., Liu, H., Sun, Q., Shao, L. T., Lian, Q. Q., & Zhang, L. (2020). Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link]
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Viola, M., Luni, C., Taraborrelli, L., & Girasole, G. (2003). The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro. Bone, 33(4), 646-655. [Link]
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Dowsett, M., Bundred, N. J., & Forbes, J. F. (2001). Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients. Cancer research, 61(23), 8418-8422. [Link]
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da Silva, B. B., Pires, C. G., dos Santos, A. R., de Castro-Leão, A. H., Alencar, A. P., & Lopes-Costa, P. V. (2008). Effects of Raloxifene on Ki-67 and CD34 Antigen Expression in Breast Cancer. The Breast Journal, 14(6), 563-567. [Link]
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Castillo-Díaz, M., Lajas, S., Redondo, C., Pericacho, M., Rodríguez-Pascual, J., Pérez-Barriocanal, F., ... & López-Novoa, J. M. (2020). Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa. Cells, 9(9), 2108. [Link]
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Van den Bemd, G. J., Kuiper, G. G., Pols, H. A., & Van Leeuwen, J. P. (1999). Characterization of the "estrogenicity" of tamoxifen and raloxifene in HepG2 cells: regulation of gene expression from an ERE controlled reporter vector versus regulation of the endogenous SHBG and PS2 genes. Journal of steroid biochemistry and molecular biology, 70(4-6), 145-154. [Link]
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da Silva, B. B., Pires, C. G., dos Santos, A. R., de Castro-Leão, A. H., Alencar, A. P., & Lopes-Costa, P. V. (2010). Evaluation of Ki-67 and Bcl-2 antigen expression in breast carcinomas of women treated with raloxifene. Journal of clinical pathology, 63(5), 440-444. [Link]
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da Silva, B. B., Pires, C. G., dos Santos, A. R., de Castro-Leão, A. H., Alencar, A. P., & Lopes-Costa, P. V. (2008). Effects of raloxifene on Ki-67 and CD34 antigen expression in breast cancer. The Breast Journal, 14(6), 563-567. [Link]
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da Silva, B. B., Pires, C. G., dos Santos, A. R., de Castro-Leão, A. H., Alencar, A. P., & Lopes-Costa, P. V. (2010). Evaluation of Ki-67 and Bcl-2 antigen expression in breast carcinomas of women treated with raloxifene. Journal of clinical pathology, 63(5), 440-444. [Link]
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Viereck, V., Gründker, C., Blaschke, S., Niederkleine, B., Siggelkow, H., Frosch, K. H., ... & Emons, G. (2003). Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts. The Journal of Clinical Endocrinology & Metabolism, 88(9), 4206-4213. [Link]
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Viereck, V., Gründker, C., Blaschke, S., Niederkleine, B., Siggelkow, H., Frosch, K. H., ... & Emons, G. (2003). Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts. The Journal of Clinical Endocrinology & Metabolism, 88(9), 4206-4213. [Link]
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Castillo-Díaz, M., Lajas, S., Redondo, C., Pericacho, M., Rodríguez-Pascual, J., Pérez-Barriocanal, F., ... & López-Novoa, J. M. (2020). Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa. Cells, 9(9), 2108. [Link]
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Reid, C., & O'Malley, B. W. (2004). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. Molecular and cellular biology, 24(1), 14-24. [Link]
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Ping, S. H., Tian, F. M., Liu, H., Sun, Q., Shao, L. T., Lian, Q. Q., & Zhang, L. (2020). Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link]
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Babaahmadi, H., & Ramezani, A. (2023). Cardioprotective effect of tamoxifen and raloxifene: Preventing proteoglycan synthesis by modulating non-canonical TGF-β signalling through NADPH oxidase and ERK phosphorylation. Biochemical and Biophysical Research Communications, 670, 1-7. [Link]
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Viereck, V., Gründker, C., Blaschke, S., Niederkleine, B., Siggelkow, H., Frosch, K. H., ... & Emons, G. (2003). Raloxifene Concurrently Stimulates Osteoprotegerin and Inhibits Interleukin-6 Production by Human Trabecular Osteoblasts. The Journal of Clinical Endocrinology & Metabolism, 88(9), 4206-4213. [Link]
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Reid, C., & O'Malley, B. W. (2004). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Molecular and Cellular Biology, 24(1), 14-24. [Link]
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Liu, H., Park, W. C., Bentrem, D. J., McKian, K. P., De Los Reyes, A., Loweth, J. A., ... & Jordan, V. C. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. Journal of Biological Chemistry, 277(11), 9189-9198. [Link]
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Hsieh, J. H., Chen, Y. C., & Hsu, C. W. (2023). A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium. bioRxiv. [Link]
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Li, J., Wang, X., Zhang, F., & Yin, G. (2010). Raloxifene inhibits bone loss and improves bone strength through an Opg-independent mechanism. Endocrine, 37(1), 55-61. [Link]
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McCann, M. R., Ye, G., & Séguin, C. A. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age-and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Bioengineering and Biotechnology, 10, 919363. [Link]
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Gonzalez-Giraldo, D., Garcia-Segura, L. M., & Azcoitia, I. (2015). The Selective Estrogen Receptor Modulator Raloxifene Regulates Arginine-Vasopressin Gene Expression in Human Female Neuroblastoma Cells Through G Protein-Coupled Estrogen Receptor and ERK Signaling. Endocrinology, 156(10), 3766-3775. [Link]
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Woźniak, M., & Pańkowska, K. (2005). Estrogenic and antiestrogenic effects of raloxifene on collagen metabolism in breast cancer MCF-7 cells. Acta biochimica Polonica, 52(4), 903-908. [Link]
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He, S., Zhao, Y., & Wang, X. (2016). Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer. Oncology letters, 12(4), 2821-2828. [Link]
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McCann, M. R., Ye, G., & Séguin, C. A. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age-and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in Bioengineering and Biotechnology, 10, 919363. [Link]
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ResearchGate. (n.d.). Expression of ER target genes in MCF-7/WT and MCF-7/. ResearchGate. [Link]
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Kim, T. H., Kim, Y. S., & Kim, S. J. (2018). Raloxifene induces cell death and decreases cell viability in MCF-7 breast cancer cells through autophagic cell death. Journal of cancer prevention, 23(3), 136. [Link]
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McCann, M. R., Ye, G., & Séguin, C. A. (2022). Raloxifene Stimulates Estrogen Signaling to Protect Against Age-and Sex-Related Intervertebral Disc Degeneration in Mice. Frontiers in bioengineering and biotechnology, 10, 919363. [Link]
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Wikipedia. (n.d.). Selective estrogen receptor modulator. Wikipedia. [Link]
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Wang, H., & Chen, S. (2005). Raloxifene inhibits estrogen-induced up-regulation of telomerase activity in a human breast cancer cell line. Oncology reports, 13(6), 1159-1164. [Link]
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Heaney, R. P., Draper, M. W., & continental, M. (1997). Raloxifene and estrogen: comparative bone-remodeling kinetics. Journal of Clinical Endocrinology & Metabolism, 82(10), 3425-3429. [Link]
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Walsh, B. W., Kuller, L. H., Wild, R. A., Sowers, M., Vittinghoff, E., Zervas, I., ... & Grady, D. (1998). A comparison of the effects of raloxifene and conjugated equine estrogen on bone and lipids in healthy postmenopausal women. Journal of the American Medical Association, 279(18), 1445-1451. [Link]
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Prestwood, K. M., Gunness, M., Muchmore, D. B., Lu, Y., Wong, M., & Raisz, L. G. (2000). A comparison of the effects of raloxifene and estrogen on bone in postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 85(6), 2197-2202. [Link]
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Büssemaker, E., Hartmann, R. W., & Fisslthaler, B. (2007). Therapeutic Concentrations of Raloxifene Augment Nitric Oxide-Dependent Coronary Artery Dilatation in Vitro. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1013-1020. [Link]
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de Oliveira, R. S., Mezzalira, G., de Araújo, P. H. H., & Guterres, S. S. (2015). Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. International journal of nanomedicine, 10, 4379. [Link]
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Al-Kassas, R., & Al-Ghazali, M. A. (2024). Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies. Polymers, 16(22), 3045. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-Hydroxy Raloxifene for In Vitro Studies
Welcome to the technical support guide for 4-Hydroxy Raloxifene. As a key metabolite of Raloxifene, this compound is crucial for various research applications. However, its hydrophobic nature presents a significant challenge for achieving the necessary concentrations in aqueous-based in vitro systems without precipitation. This guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to overcome these solubility hurdles, ensuring the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: What is the best initial solvent for preparing a high-concentration stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution. This compound, like its parent compound Raloxifene, is a lipophilic molecule with poor water solubility[1][2][3]. DMSO is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds[4]. For Raloxifene hydrochloride, solubility in DMSO is approximately 15 mg/mL, which is significantly higher than in other common organic solvents like ethanol[5]. Start by preparing a stock solution in the 10-20 mM range in 100% DMSO.
Q2: I dissolved my this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?
Answer: This is a classic issue known as "solvent shock" or "crashing out."[6]. It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution (your culture media). The sudden shift in polarity causes the hydrophobic compound to fall out of solution.
Immediate Fixes:
-
Pre-warm your media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures[7].
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial or intermediate dilution. First, dilute the stock into a smaller volume of pre-warmed media, then add this intermediate solution to the final culture volume[7].
-
Add the stock solution slowly: Pipette the stock solution dropwise into the vortex of the gently swirling media. This gradual introduction helps prevent localized high concentrations of DMSO and allows for better dispersion[7].
Q3: What is the maximum concentration of DMSO I can safely use in my cell culture experiment?
Answer: The tolerance to DMSO is cell-line dependent, but a universal "safe" final concentration is ≤0.1% . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some sensitive cells, especially primary cultures, may be affected[8][9]. It is critical to determine the specific tolerance of your cell line.
Best Practice: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the this compound. This allows you to differentiate the effects of the compound from the effects of the solvent[10][11].
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.1% (ideal), < 0.5% (acceptable for most robust lines) | Can affect cell differentiation, membrane permeability, and mitochondrial function at higher concentrations[9]. |
| Ethanol | ≤ 0.1% | Often preferred for its lower cytotoxicity profile compared to DMSO in some applications[12]. |
Q4: My compound solution looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the complex environment of cell culture media over time.
-
Interaction with Media Components: The compound may interact with salts, amino acids, or proteins (especially in serum-containing media) to form less soluble complexes[7][13].
-
Temperature and pH Shifts: Although you start with warmed media, slight fluctuations in incubator temperature or pH changes due to cellular metabolism can decrease compound solubility over the course of an experiment.
-
Evaporation: In long-term cultures, media evaporation can increase the concentration of all components, including your compound, pushing it past its solubility limit[7][14]. Ensure your incubator has proper humidification and use plates with low-evaporation lids.
-
Compound Instability: While Raloxifene is generally stable, its derivatives could be susceptible to degradation over time in aqueous environments, leading to less soluble byproducts[15].
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Stock and Working Solution Preparation
The foundation of a successful experiment is a stable and accurately concentrated compound solution. This guide provides a systematic approach to preparing your this compound solutions.
-
Causality: The concentration you are attempting may exceed the compound's solubility limit even in DMSO, or the dissolution kinetics may be slow.
-
Solution Workflow:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This can significantly increase the solubility of many compounds.
-
Sonication: Use a bath sonicator for brief intervals (1-5 minutes) to break up small aggregates and aid dissolution.
-
Reduce Concentration: If the compound still does not dissolve, you will need to prepare a lower-concentration stock solution. While this may require adding a slightly larger volume to your media, it is preferable to working with a partially dissolved, inaccurately concentrated stock.
-
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} .. Caption: Workflow for dissolving this compound stock.
Guide 2: Advanced Solubilization Strategies
If optimizing solvent and dilution techniques is insufficient, especially for high-concentration or long-term studies, consider using solubility-enhancing excipients.
-
Scientific Rationale: Certain excipients can dramatically increase the apparent aqueous solubility of hydrophobic drugs by encapsulating them or altering the properties of the solvent.
-
Strategy 1: Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form non-covalent "inclusion complexes" with hydrophobic molecules like this compound, effectively shielding the drug from the aqueous environment and increasing its solubility[16][17][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in research due to their high water solubility and low toxicity[19][20][21].
-
Application: You can either add the cyclodextrin directly to the cell culture media before adding the compound stock, or you can prepare a pre-formed complex of this compound and the cyclodextrin.
-
..dot graph G { // Graph settings graph [fontname="Arial"]; node [fontname="Arial", shape=circle]; edge [color="#5F6368"];
} .. Caption: Mechanism of cyclodextrin inclusion complex.
-
Strategy 2: Surfactants
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate insoluble drugs, allowing them to be dispersed in an aqueous solution[22][23][24].
-
Application: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are often used in cell culture[25][26]. However, they must be used with caution, as they can also have biological effects or increase cell membrane permeability. A dose-response experiment to test for surfactant-induced cytotoxicity is essential.
-
Part 3: Protocols and Methodologies
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Mass: The molecular weight of this compound is 473.6 g/mol [27]. To prepare 1 mL of a 10 mM stock solution, you need:
-
10 mmol/L * 1 L/1000 mL * 473.6 g/mol * 1000 mg/g = 4.736 mg/mL
-
-
Weighing: Accurately weigh 4.736 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% sterile-filtered DMSO to the tube.
-
Mixing: Vortex the tube for 2-5 minutes at room temperature until the powder is completely dissolved. If needed, follow the troubleshooting steps in Guide 1.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C, protected from light. This prevents contamination and degradation from repeated freeze-thaw cycles[28].
Protocol 2: Step-wise Dilution into Cell Culture Media to a 10 µM Final Concentration
This protocol minimizes solvent shock when preparing the final working solution from a 10 mM DMSO stock.
-
Prepare Materials: Have your 10 mM DMSO stock solution, complete cell culture medium (pre-warmed to 37°C), and sterile tubes ready.
-
Create Intermediate Dilution (1:100):
-
Pipette 990 µL of pre-warmed media into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the media.
-
Gently vortex or flick the tube to mix. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Create Final Working Solution (1:10):
-
Determine the final volume of media you need. For example, to make 10 mL of a 10 µM final solution.
-
Pipette 9 mL of pre-warmed media into a sterile conical tube.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of media.
-
Mix gently by inverting the tube. This results in a 10 µM final working solution with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: To create the vehicle control, repeat the same dilution steps using 100% DMSO instead of the compound stock solution.
..dot graph TD { // Graph settings graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];
} .. Caption: Protocol for two-step serial dilution.
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Zhu, Y., et al. (2023). Green tea catechins decrease solubility of raloxifene in vitro and its systemic exposure in mice. National Institutes of Health.
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Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC.
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Gagliardi, A., et al. (2024). Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies. National Institutes of Health.
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National Center for Biotechnology Information. (n.d.). Raloxifene Hydrochloride. PubChem Compound Database.
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ResearchGate. (2022). How do you dissolve chemicals in the culture medium?
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Alentris Research Pvt. Ltd. This compound Isomer.
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CORE. (2012). Formulation and evaluation of Raloxifene hydrochloride tablets with improved dissolution profile.
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Stability of 4-Hydroxy Raloxifene in DMSO and cell culture media
Technical Support Center: Stability of 4-Hydroxy Raloxifene
Last Updated: January 14, 2026
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in common experimental solvents and media. Ensuring the stability of your compound is paramount for reproducible and accurate results. This guide combines theoretical knowledge with practical, field-proven protocols to help you navigate the challenges of working with this phenolic compound.
Introduction: Why is this compound Stability a Concern?
This compound, a key metabolite of Raloxifene, is a selective estrogen receptor modulator (SERM) of significant interest. Its chemical structure, which includes phenolic hydroxyl groups, makes it susceptible to degradation, particularly through oxidation.[1][2] This instability can be pronounced in the aqueous, near-neutral pH, and oxygen-rich environment of cell culture media. Degradation not only reduces the effective concentration of the active compound but can also produce byproducts with altered or even toxic activities, leading to confounding experimental outcomes.[1][2] This guide provides a structured approach to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] DMSO is a highly polar aprotic solvent that can effectively solubilize a wide range of organic molecules and is less reactive than protic solvents like ethanol or water.
Best Practices for Storage:
-
Temperature: Store stock solutions at -20°C or, for long-term storage (months to years), at -80°C.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, which can introduce moisture, it is critical to aliquot the stock solution into small, single-use volumes.[4][5]
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect the compound from light, as light can accelerate oxidative degradation of phenolic compounds.[6]
-
Inert Gas: For maximum stability, especially for long-term archives, overlaying the solution with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidation.[3]
Q2: How stable is this compound in cell culture media?
-
pH: The slightly alkaline pH (~7.4) of most culture media facilitates the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.
-
Dissolved Oxygen: Standard incubators provide an oxygen-rich environment that drives oxidative reactions.
-
Serum Components: Proteins in fetal bovine serum (FBS) can bind to the compound, which may either stabilize it or, in some cases, alter its availability.
Due to this instability, it is strongly recommended to prepare working dilutions in cell culture media immediately before use.[3] Do not store the compound pre-diluted in media for extended periods.
Q3: I noticed my stock solution or media turning yellow/brown. What does this indicate?
A3: A color change, typically to a yellow or brownish hue, is a strong visual indicator of compound oxidation. Phenolic compounds like this compound can oxidize to form quinone-type structures, which are often colored.[1][2] If you observe a color change, it signifies that a significant portion of your compound has likely degraded. It is highly recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experiments.
Q4: My compound precipitates when I add it to the cell culture medium. How can I fix this?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble.[8] Raloxifene and its metabolites are known to have very low water solubility.[9]
Troubleshooting Steps:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and this simple step can make a significant difference.[8]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in solvent concentration helps keep the compound in solution.[8]
-
Increase Mixing Energy: Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing. This rapid dispersal prevents localized high concentrations of DMSO that promote precipitation.[8]
-
Check Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound. If high concentrations are needed, consider using a co-solvent or formulation aid, but be aware of potential toxicity to your cells.
Troubleshooting Guide for Inconsistent Results
Inconsistent or non-reproducible experimental results are often the first sign of a problem with compound stability or handling. This guide provides a logical workflow to diagnose the issue.
Problem: My experimental results with this compound are inconsistent between experiments or show a loss of activity over time.
This workflow can help you systematically identify the source of the variability.
Caption: Experimental workflow to determine compound stability over time.
Data Summary Table
This table summarizes general stability and handling information. Specific stability will depend on your exact experimental conditions.
| Parameter | DMSO Stock Solution | Dilution in Cell Culture Media |
| Solvent | Anhydrous DMSO | Complete cell culture medium |
| Storage Temp. | -20°C (short-term), -80°C (long-term) [4] | Not recommended for storage |
| Stability | Months to years (at -80°C, aliquoted) [4] | Minutes to hours [1][2] |
| Key Risk | Water absorption from freeze-thaw cycles [5] | Oxidation, Precipitation [1][7] |
| Best Practice | Aliquot into single-use volumes, protect from light | Prepare fresh immediately before each experiment [3] |
References
-
Yu, L., Liu, H., et al. (2004). Oxidation of Raloxifene to Quinoids: Potential Toxic Pathways via a Diquinone Methide and o-Quinones. Chemical Research in Toxicology. Retrieved from [Link]
-
PubMed. (2004). Oxidation of raloxifene to quinoids: potential toxic pathways via a diquinone methide and o-quinones. National Center for Biotechnology Information. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. National Center for Biotechnology Information. Retrieved from [Link]
-
J. Willard Marriott Digital Library. (n.d.). Dehydrogenation of raloxifene by cytochrome P450 3A4. Retrieved from [Link]
-
PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]
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ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]
-
MDPI. (n.d.). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Retrieved from [Link]
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ResearchGate. (n.d.). Forced degradation studies of Raloxifene hydrochloride. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Raloxifene Hydrochloride. Retrieved from [Link]
-
PubMed. (2012). Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. National Center for Biotechnology Information. Retrieved from [Link]
-
CORE. (n.d.). Formulation and evaluation of Raloxifene hydrochloride tablets with improved dissolution profile. Retrieved from [Link]
-
MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
ResearchGate. (n.d.). Specific Poly-phenolic Compounds in Cell Culture of Vitis vinifera L. cv. Gamay Freaux. Retrieved from [Link]
-
International Journal of Research and Review. (2024). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of Raloxifene tablets. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Preventing 4-Hydroxy Raloxifene Degradation During Storage
Welcome to the Technical Support Center for 4-Hydroxy Raloxifene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. As a phenolic derivative of Raloxifene, this compound is susceptible to degradation, which can compromise the integrity of your experiments. This document provides a comprehensive overview of its stability, recommended storage protocols, and troubleshooting strategies to ensure the long-term viability of your samples.
Understanding the Instability of this compound
This compound, like many phenolic compounds, is prone to oxidative degradation. The presence of a hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, oxygen, and high pH. The primary degradation pathway for the parent compound, Raloxifene, is oxidation to its N-oxide derivative, a process that can be catalyzed by peroxide impurities in excipients.[1][2][3][4] It is highly probable that this compound follows a similar oxidative degradation pattern.
Furthermore, studies on Raloxifene have indicated its susceptibility to hydrolysis under basic conditions.[5] Therefore, maintaining a controlled pH environment is crucial for the stability of this compound solutions.
The consequences of degradation are significant, leading to a loss of biological activity, inaccurate quantification in assays, and the formation of potentially interfering byproducts.[6]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow/brown color. What does this mean?
A: A change in color, particularly to yellow or brown, is a strong visual indicator of oxidation.[6] Phenolic compounds can oxidize to form quinones, which can then polymerize to create colored complexes.[6] If you observe a color change, it is highly likely that your compound has degraded, and the solution should be discarded.
Q2: What is the ideal solvent for storing this compound?
A: The choice of solvent is critical. For long-term storage, it is recommended to store this compound as a dry solid. If a stock solution is necessary, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a suitable choice due to its excellent solvating properties for Raloxifene and its derivatives.[7] However, it is crucial to use a high grade of DMSO with low water and peroxide content. For aqueous buffers, their use should be limited to immediate experimental needs, as the presence of water can facilitate hydrolysis, especially at non-optimal pH.[8][9]
Q3: Can I store my this compound solution at room temperature?
A: It is strongly advised against storing this compound solutions at room temperature for any extended period.[10] Phenolic compounds are generally more stable at lower temperatures.[11] For long-term storage of stock solutions, temperatures of -20°C or -80°C are recommended to minimize the rate of degradation.[6]
Q4: Is it necessary to protect this compound from light?
A: Yes. Phenolic compounds can be susceptible to photodegradation.[6][11] It is best practice to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6][11]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of solution upon dissolving the compound. | High pH of the solvent, presence of dissolved oxygen, or metal ion contamination. | Use a slightly acidic to neutral pH buffer if an aqueous solution is necessary. Ensure solvents are degassed with an inert gas (argon or nitrogen) before use. Use high-purity solvents and acid-washed glassware to minimize metal ion contamination.[6] |
| Precipitate forms in the solution after a short period of storage. | The degradation products may have lower solubility. The solution may be supersaturated. | Confirm the identity of the precipitate using analytical techniques like HPLC. If it is a degradation product, the storage conditions need to be optimized. If it is the parent compound, consider preparing a less concentrated stock solution. |
| Inconsistent results in biological assays using the same stock solution. | The compound is degrading over time, leading to a decrease in the effective concentration. | Prepare fresh solutions for each experiment or aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[6] Perform regular quality control checks on the stock solution using HPLC. |
| Loss of compound potency over time, even when stored at low temperatures. | Slow oxidation due to repeated exposure to atmospheric oxygen during use. | Aliquot stock solutions into single-use vials and purge the headspace with an inert gas before sealing.[6] Consider adding an antioxidant to the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Sonicator
Procedure:
-
Solvent Preparation: Degas the required volume of DMSO by sparging with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.[6]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, amber vial.
-
Dissolution: Add the degassed DMSO to the vial containing the compound. If necessary, gently sonicate the vial to aid dissolution.
-
Inert Atmosphere: Once the compound is fully dissolved, flush the headspace of the vial with argon or nitrogen for 30-60 seconds to create an inert atmosphere.
-
Sealing and Storage: Immediately cap the vial tightly. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot with inert gas before sealing.
-
Storage Conditions: Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Quality Control and Stability Testing of this compound Solutions
Regularly assessing the purity and concentration of your this compound stock solution is crucial for reliable experimental results. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280-290 nm, based on the UV absorbance maximum of Raloxifene.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stock solution to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the peak area and retention time of the main peak in your sample to the standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualization of Key Concepts
Degradation Pathway and Prevention Strategy
Caption: Factors leading to the degradation of this compound and corresponding prevention strategies.
Recommended Storage Workflow
Caption: A logical workflow for the proper storage and handling of this compound.
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Stock Solution (in DMSO) |
| Temperature | -20°C | -20°C or -80°C |
| Atmosphere | Dry (Dessicator) | Inert (Argon or Nitrogen Headspace) |
| Light Protection | Amber vial or protected from light | Amber vial |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap |
| Duration | Long-term | Short to medium-term (aliquoted) |
By adhering to these guidelines, researchers can significantly mitigate the risk of this compound degradation, ensuring the reliability and reproducibility of their experimental data.
References
- Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. (2017). Indo American Journal of Pharmaceutical Research.
- Hartauer, K. J., Guilfoyle, M. J., Oksanen, D. A., & Motto, M. G. (2000). Influence of peroxide impurities in povidone and crospovidone on the stability of raloxifene hydrochloride in tablets: identification and control of an oxidative degradation product. Pharmaceutical development and technology, 5(3), 303–310.
- LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution fo. (n.d.). Thermo Fisher Scientific.
-
PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Retrieved from [Link]
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug Discovery and Therapy.
- Johnson, R., & Pazhayattil, A. B. (2011). Environmental fate and chemistry of raloxifene hydrochloride. Environmental toxicology and chemistry, 30(10), 2269–2276.
- Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological research, 52(4), 334–339.
- Role of excipients on N-oxide raloxifene generation from raloxifene-excipients binary mixtures. (2009). Die Pharmazie, 64(3), 156–160.
- Madhavan, P., Maran, A. D., & Saravanan, D. (2011). Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC. Journal of Chemical and Pharmaceutical Research, 3(1), 553-562.
- A Simple Colorimetric Method for the Determination of Raloxifene Hydrochloride in Pharmaceuticals Using Modified Romini's Reagent. (2019). Journal of Analytical Methods in Chemistry.
- JAMP Pharma Corporation. (2023). PRODUCT MONOGRAPH PrJAMP Raloxifene.
- Cho, H. J., Park, J. W., & Lee, B. J. (2012). Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal. International journal of nanomedicine, 7, 3733–3743.
- Stability study of Raloxifene tablets. (2013). Revista Cubana de Farmacia.
-
U.S. Food and Drug Administration. (n.d.). evista. Retrieved from [Link]
- Sowjanya, G., Gangadhar, B., & Annapurna, M. (2012). validated stability-indicating liquid chromatographic method for the determination of raloxifene (anti-osteoporotic agent) in tablets. Journal of Drug Delivery and Therapeutics, 2(4).
- Techniques for Analysis of Plant Phenolic Compounds. (2013). Molecules.
- Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and
-
Medscape. (n.d.). Evista (raloxifene) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Chaugule, A., Kashid, V., & Patil, P. (2024). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. International Journal of Research and Review, 11(8), 542-555.
- Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. (2024). Chinese Journal of Applied Physiology.
- Enhancement of dissolution of poorly water soluble raloxifene hydrochloride by preparing nanoparticles. (2011).
- Formulation and evaluation of Raloxifene hydrochloride tablets with improved dissolution profile. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
- Preparation of Liposomal Raloxifene-Graphene Nanosheet and Evaluation of Its In Vitro Anticancer Effects. (2021).
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). Antioxidants.
- Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsul
- Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2020). Molecules.
- Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. (2018). Molecules.
-
WebMD. (n.d.). Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Solubility of raloxifene in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
- Al-Akayleh, F., Al-Zoubi, N., Al-Samydai, A., & Al-Smadi, M. (2018). Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions. International journal of pharmaceutics, 545(1-2), 159–166.
Sources
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Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy Raloxifene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxy Raloxifene (Raloxifene). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important selective estrogen receptor modulator (SERM). Here, we move beyond simple protocols to explore the causality behind common synthetic issues, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of Raloxifene.
Q1: What are the primary synthetic routes to Raloxifene?
The most established synthetic strategies for Raloxifene converge on a few key bond-forming reactions. The core structure consists of a substituted benzothiophene scaffold. Key steps typically include a Friedel-Crafts acylation to connect the benzothiophene core with the side-chain precursor, followed by a crucial deprotection step to reveal the phenolic hydroxyl groups.[1] Variations exist, such as using Grignard reagents for C-C bond formation or employing Suzuki coupling to build the benzothiophene core itself.[1][2] The choice of route often depends on the desired scale, available starting materials, and tolerance for hazardous reagents.[3]
Q2: Which step is most critical for achieving a high overall yield?
While every step is important, the demethylation (or deprotection) of the two phenolic hydroxyl groups is frequently the most challenging and yield-defining step.[4] This final transformation can suffer from incompleteness, leading to difficult-to-separate impurities, or employ harsh conditions that cause product degradation.[5] Significant research has focused on optimizing this step, for instance, by replacing foul-smelling thiols like ethanethiol with odorless, long-chain alternatives like decanethiol in combination with aluminum chloride.[6][7]
Q3: What are the most common impurities encountered, and how do they form?
During the synthesis of Raloxifene, several process-related impurities can form, significantly impacting purity and yield. A comprehensive study identified eight potential impurities.[8] Key examples include:
-
Raloxifene-N-Oxide: Forms from the aerial oxidation of the piperidine nitrogen during the final stages or workup.[8]
-
EP Impurity A & B: These are side products resulting from the over-acylation of the benzothiophene core when an excess of the acylating agent is used in the Friedel-Crafts reaction.[8]
-
Raloxifene Dimer: A product of dimerization reactions.[8]
-
Incomplete Deprotection Products: Mono-methylated or mono-acetylated intermediates that persist due to incomplete hydrolysis.[4][8]
Q4: How does the substitution on the benzothiophene core affect the Friedel-Crafts acylation reaction?
The electronic nature of substituents on the benzothiophene core dramatically influences the success of the Friedel-Crafts acylation. Electron-withdrawing groups at the C6 position of the benzothiophene can significantly reduce the nucleophilicity of the ring system.[9] This deactivation makes the acylation more difficult, often requiring higher temperatures and longer reaction times, which in turn can lead to the formation of more side products and lower yields.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during synthesis.
Problem 1: Low Yield in the Friedel-Crafts Acylation Step
-
Symptom: Your reaction monitoring (TLC, HPLC) shows a large amount of unreacted 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene starting material.
-
Potential Cause 1: Inactive Lewis Acid Catalyst (AlCl₃)
-
Expert Insight: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. An inactive catalyst is a primary reason for reaction failure.
-
Solution: Use a fresh, unopened bottle of anhydrous aluminum chloride. If using an older bottle, ensure it was stored in a desiccator. Handle the reagent quickly in an inert atmosphere (glove box or under a stream of argon/nitrogen).
-
-
Potential Cause 2: Sub-optimal Reaction Temperature
-
Expert Insight: The Friedel-Crafts acylation is exothermic. Adding the AlCl₃ too quickly or at too high a temperature can cause polymerization and the formation of undesired side products. Conversely, a temperature that is too low may stall the reaction.
-
Solution: The addition of AlCl₃ should be done portion-wise at a controlled low temperature, typically between 0–15°C.[4][10] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[7]
-
-
Potential Cause 3: Impure Acyl Chloride Reagent
-
Expert Insight: The acylating agent, 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride, is often prepared from the corresponding benzoic acid using thionyl chloride or oxalyl chloride.[4][9] Residual thionyl chloride or benzoic acid can interfere with the reaction.
-
Solution: Ensure the acyl chloride is properly prepared and purified. After formation, excess thionyl chloride should be thoroughly removed under vacuum.[4] It is often used immediately or stored under anhydrous conditions.
-
Problem 2: Incomplete or Failed Demethylation/Deprotection
-
Symptom: HPLC or LC-MS analysis of the crude product shows significant peaks corresponding to the mono-methylated intermediate or the fully protected starting material.
-
Potential Cause 1: Insufficient Reagent Stoichiometry
-
Expert Insight: The demethylation of two methoxy groups requires a sufficient molar excess of the Lewis acid (e.g., AlCl₃) and the thiol reagent. Incomplete deprotection is often a simple matter of stoichiometry.
-
Solution: Re-evaluate the stoichiometry of your reagents. For the demethylation of 1 equivalent of the substrate, several equivalents of AlCl₃ (e.g., 7 eq.) and the thiol (e.g., 4 eq.) may be required for the reaction to go to completion.[7]
-
-
Potential Cause 2: Degradation of the Demethylation Reagent
-
Expert Insight: Reagents like boron tribromide (BBr₃) are highly reactive and sensitive to moisture.[11] While effective, improper handling can lead to reagent deactivation and an incomplete reaction.
-
Solution: Use fresh, high-quality demethylation reagents. If using BBr₃, it should be a fresh solution or newly distilled. For the AlCl₃/thiol system, ensure the AlCl₃ is anhydrous.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature
-
Expert Insight: Cleavage of aryl methyl ethers is a kinetically controlled process. Insufficient reaction time or a temperature that is too low will result in incomplete conversion.
-
Solution: Monitor the reaction closely using TLC or HPLC until no starting material or mono-demethylated intermediate is observed. If the reaction stalls, a modest increase in temperature may be necessary, but this should be done cautiously to avoid degradation.
-
| Demethylation Method | Reagents & Conditions | Typical Yield | Pros | Cons |
| Aluminum Chloride / Thiol | AlCl₃, Ethanethiol or Decanethiol, in CH₂Cl₂ | High | Effective, reliable for industrial scale.[4] | Ethanethiol has a foul odor; requires large excess of reagents.[6] |
| Boron Tribromide | BBr₃ in CH₂Cl₂, low temperature | Good-High | Very effective for ether cleavage.[11] | Highly corrosive and moisture-sensitive; can be expensive. |
| Hydrobromic Acid | HBr in Acetic Acid, reflux | Moderate | Inexpensive. | Requires harsh, acidic conditions and high temperatures.[5] |
Problem 3: Significant Formation of Byproducts
-
Symptom: The crude product analysis shows multiple, significant impurity peaks that are not related to starting materials or partially deprotected intermediates.
-
Potential Cause 1: Oxidation of the Piperidine Ring
-
Expert Insight: The nitrogen atom on the piperidine ring is susceptible to oxidation, especially during workup or if the reaction is exposed to air for extended periods, leading to the formation of Raloxifene-N-Oxide.[8]
-
Solution: Perform the reaction and workup under an inert atmosphere (N₂ or Ar) where possible. Minimize the exposure of the final product to air and light during purification and storage.
-
-
Potential Cause 2: Fries Rearrangement or Other Side Reactions
-
Expert Insight: In some synthetic routes involving acetyl protecting groups, a Fries rearrangement can occur, leading to the formation of acetylated impurities at different positions on the aromatic rings.[8]
-
Solution: If using protecting groups other than methyl ethers, be aware of their specific chemical liabilities. Choose protecting groups that are stable to the reaction conditions of subsequent steps. Silyl ethers, for instance, offer milder deprotection conditions but may not be stable to strong Lewis acids.[12]
-
| Impurity | Origin | Recommended Analytical Method |
| Raloxifene-N-Oxide[8] | Aerial oxidation of piperidine nitrogen | HPLC, LC-MS (M+16) |
| EP Impurity A/B[8] | Over-acylation during Friedel-Crafts step | HPLC, LC-MS |
| Mono-demethylated Raloxifene | Incomplete deprotection | HPLC, LC-MS |
| PEBE (Side-chain ester)[8] | Reaction of acyl chloride with methanol | HPLC, GC-MS |
Part 3: Essential Protocols & Methodologies
Protocol 1: HPLC Monitoring of Friedel-Crafts Acylation [4]
This protocol provides a baseline for in-process control to ensure the reaction has reached completion.
-
System Preparation:
-
Column: C8 or C18 column (e.g., Inertsil C8, 250 x 4.6mm, 5μm).
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used (e.g., starting at 25% B, ramping to 50% B).
-
Detection: UV at 280 nm.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a vial containing a suitable solvent like methanol or acetonitrile.
-
Dilute the sample further to an appropriate concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the disappearance of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene peak and the appearance of the acylated product peak. The reaction is considered complete when the starting material peak area is <1%.
-
Protocol 2: General Procedure for Demethylation using AlCl₃/Decanethiol [7]
This method provides an effective and less odorous alternative to using ethanethiol.
-
Reaction Setup: To a solution of the fully methylated precursor (1 eq.) in anhydrous methylene dichloride under an argon atmosphere, add anhydrous aluminum chloride (approx. 7 eq.) portion-wise at 0-10°C.
-
Stirring: Allow the mixture to warm to room temperature (25-35°C) and stir for 2 hours.
-
Thiol Addition: Add decanethiol (approx. 4 eq.) to the reaction mixture.
-
Reaction: Continue stirring at 25-35°C for an additional 2 hours, monitoring by TLC or HPLC until completion.
-
Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and dilute HCl. Separate the organic layer, perform aqueous washes, dry, and concentrate to obtain the crude product.
Part 4: Visual Guides & Workflows
Diagram 1: General Synthetic Workflow for Raloxifene
Caption: General workflow for the synthesis of Raloxifene.
Diagram 2: Decision Tree for Troubleshooting Low Overall Yield
Caption: Decision tree for troubleshooting low yield in Raloxifene synthesis.
References
-
Chavakula, R., Saladi, J. S. C., Mutyalaa, N. R., Maddalaa, V. R., & Babu, K. R. (2018). A GREEN PROCESS FOR DEMETHYLATION REACTION IN SYNTHESIS OF RALOXIFENE HYDROCHLORIDE. Organic Chemistry: An Indian Journal, 14(3). [Link]
-
Reddy, R. B., Goud, T. V., Nagamani, N., & Balaji, P. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–621. [Link]
-
Bathini, P. K., & Rao, V. V. (2012). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-518. [Link]
-
Dadiboyena, S., & Nefzi, A. (2015). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Molecules, 20(8), 14614–14631. [Link]
-
Singh, S. (2018). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. The Royal Society of Chemistry. [Link]
-
Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Sato, M. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 41(11), 1960-1970. [Link]
-
Singh, S. (2018). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry. [Link]
-
Clayden, J., & Tchabanenko, K. (2009). Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions. The Journal of organic chemistry, 74(16), 6033–6041. [Link]
-
Xiaoyan, P., Xin, G., Jianye, J., Weijie, L., Zhoujie, L., Xunjun, C., & Jianfang, G. (2020). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Hans Journal of Chemical Engineering and Technology, 10(3), 59-66. [Link]
- CN102557910A - Deprotection method for phenolic hydroxyl group. (2012).
- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. (2011).
-
Chavakula, R. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
Technical Support Center: Minimizing Off-Target Effects of 4-Hydroxy Raloxifene in Cellular Assays
Welcome to the technical support center for the use of 4-Hydroxy Raloxifene in cellular assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this potent selective estrogen receptor modulator (SERM) and ensure the integrity of your experimental results. As a Senior Application Scientist, I have compiled this resource based on field-proven insights and established scientific literature to help you anticipate, troubleshoot, and minimize the off-target effects of this compound.
Introduction: The Duality of this compound
This compound, the active metabolite of Raloxifene, is a second-generation SERM that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities.[1] Its primary mechanism of action involves binding to estrogen receptors, primarily ERα and ERβ, thereby modulating the transcription of estrogen-responsive genes.[2][3][4][5] While this tissue selectivity is advantageous in therapeutic contexts, it presents a challenge in in vitro settings where off-target effects can confound data interpretation. This guide will provide a structured approach to identifying and mitigating these effects.
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Question: I'm observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see specific ER modulation. What could be the cause and how can I address it?
Answer:
High concentrations of this compound can induce cytotoxicity that is independent of its ER-modulating activity. For instance, in MCF-7 breast cancer cells, 10 µM of Raloxifene can lead to approximately 50% cell death within 48 hours.[6] It's crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
Causality and Troubleshooting Steps:
-
Concentration-Response Curve: The first step is to perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line.
-
Appropriate Controls: Include an ER-negative cell line in your experiment to assess ER-independent toxicity. If both ER-positive and ER-negative cells exhibit similar levels of cell death at a given concentration, it is likely a non-specific cytotoxic effect.
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify an optimal experimental window where you can observe ER-modulatory effects without significant cell death.
Experimental Protocol: Determining Cytotoxic Threshold using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 20 µM). Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Example Cytotoxicity Data
| Cell Line | This compound Concentration (µM) | % Viability (48h) |
| MCF-7 (ER+) | 1 | 95% |
| MCF-7 (ER+) | 5 | 70% |
| MCF-7 (ER+) | 10 | 52% |
| MDA-MB-231 (ER-) | 10 | 90% |
Issue 2: Suspected Off-Target Gene Regulation
Question: My results suggest that this compound is affecting the expression of genes that are not classical estrogen response element (ERE)-regulated targets. How can I investigate and confirm these off-target effects?
Answer:
A significant off-target mechanism of some SERMs, including this compound, involves the stabilization of steroid receptor coactivators (SRCs), such as SRC-1 and SRC-3.[2][3][7][8] This can lead to an increase in their cellular levels, which can then enhance the transcriptional activity of other nuclear receptors, such as the glucocorticoid receptor (GR) and progesterone receptor (PR).[2][3]
Causality and Troubleshooting Steps:
-
Assess Other Nuclear Receptor Pathways: Investigate whether this compound affects the activity of other nuclear receptors that are expressed in your cell line. This can be done using reporter gene assays.
-
Measure Coactivator Protein Levels: Use Western blotting to determine if this compound treatment leads to an increase in the protein levels of SRC-1 and SRC-3.
-
Use ER-Negative and ER-Knockdown Controls: To confirm that this off-target effect is still ER-dependent (i.e., initiated by this compound binding to ER), perform the experiments in an ER-negative cell line or in cells where ERα has been knocked down using siRNA. The effect should be diminished or absent in these control cells.
Experimental Protocol: Glucocorticoid Receptor (GR) Luciferase Reporter Assay
-
Cell Transfection: Co-transfect your cells in a 24-well plate with a GR-responsive luciferase reporter plasmid (containing a glucocorticoid response element driving luciferase expression) and a constitutively active Renilla luciferase plasmid (for normalization). If your cells have low endogenous ER, you may also need to co-transfect an ERα expression vector.
-
Treatment: 24 hours post-transfection, treat the cells with:
-
Vehicle control
-
Dexamethasone (a GR agonist)
-
This compound
-
Dexamethasone + this compound
-
-
Incubation: Incubate for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in dexamethasone-induced luciferase activity in the presence of this compound suggests an off-target enhancement of GR signaling.
Visualization: Signaling Pathway Crosstalk
Caption: Off-target signaling by this compound.
Issue 3: Inconsistent or Unexplained Results
Question: I'm getting variable results between experiments with this compound. What are the common sources of inconsistency and how can I control for them?
Answer:
Inconsistencies in SERM experiments often stem from unaccounted for estrogenic compounds in the cell culture medium. Phenol red, a common pH indicator in cell culture media, is a weak estrogen that can interfere with the action of this compound.[1][4][8][9][10][11] Additionally, fetal bovine serum (FBS) contains endogenous estrogens that can activate ER and mask the effects of your compound.[1][9][12]
Causality and Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Always use phenol red-free medium for your experiments with this compound to eliminate the confounding estrogenic activity of the indicator.
-
Use Charcoal-Stripped Serum: Utilize charcoal-stripped FBS to remove endogenous steroids. This will create a "cleaner" system to study the specific effects of this compound.
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and treatment durations to minimize variability.
Experimental Protocol: Standardizing Cell Culture Conditions
-
Media Preparation: Prepare your experimental media using a phenol red-free base medium (e.g., DMEM, RPMI-1640) supplemented with charcoal-stripped FBS.
-
Cell Acclimatization: Before starting an experiment, wean your cells onto the phenol red-free, charcoal-stripped serum-containing medium for at least 24-48 hours to allow them to adapt and to clear any residual estrogenic compounds.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO, ethanol) concentration is consistent across all treatments and is at a non-toxic level.
-
Positive and Negative Controls: Always include a known ER agonist (e.g., 17β-estradiol) as a positive control and, if possible, a pure ER antagonist (e.g., Fulvestrant/ICI 182,780) as a negative control to benchmark the activity of this compound.
Visualization: Experimental Workflow for Minimizing Variability
Caption: Standardized workflow for this compound assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound have effects that are completely independent of the classical nuclear estrogen receptors (ERα and ERβ)?
A1: Yes. This compound can signal through the G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30.[6][7][12] This can lead to rapid, non-genomic signaling events, such as the activation of the Akt signaling pathway.[6][12] To investigate this, you can use a GPER1-specific antagonist, like G15, in conjunction with this compound. If the observed effect is blocked by G15 in an ER-negative cell line, it is likely mediated by GPER1.
Q2: What is a good starting concentration range for this compound in most cell lines?
A2: A good starting point for most cell lines is in the range of 0.1 to 1 µM. However, the optimal concentration is highly cell-line dependent. As mentioned earlier, it is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint, while staying below the cytotoxic threshold.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
Q4: What are the key differences between this compound and 4-Hydroxytamoxifen (4-OHT) in cellular assays?
A4: Both are active metabolites of SERMs and can have both ER agonist and antagonist effects. However, their profiles can differ depending on the cell type and the specific gene being regulated. For example, in some breast cancer cell models, 4-OHT can act as a partial agonist, while this compound acts as a complete antagonist for the same gene.[3][5][13] Both have been shown to stabilize SRC coactivators.[2][3][7][8] It is important not to assume they will behave identically in your experimental system.
References
-
Reid, G., et al. (2004). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Molecular and Cellular Biology, 24(1), 14-24. [Link]
-
Nuttall, M. E., et al. (2000). The selective oestrogen receptor modulators idoxifene and raloxifene have fundamentally different cell-specific oestrogen-response element (ERE)-dependent/independent mechanisms in vitro. European Journal of Cancer, 36 Suppl 4, S63-4. [Link]
-
Bourque, S. L., et al. (2021). Media Matters: Phenol Red and Fetal Bovine Serum Estrogen in Traditional Cell Culture Media Influence Human Mesenchymal Stromal Cell (hMSC) Processes and Differentiation in a Sex-Biased Manner. Stem Cell Reviews and Reports, 17(6), 2362-2378. [Link]
-
Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9189-9198. [Link]
-
Marcil, A., et al. (2007). Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. Journal of Steroid Biochemistry and Molecular Biology, 104(1-2), 40-51. [Link]
-
Berthois, Y., et al. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences of the United States of America, 83(8), 2496-2500. [Link]
-
Al-Dhfyan, A., et al. (2022). Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene. Journal of Drug Delivery Science and Technology, 72, 103371. [Link]
-
Welshons, W. V., et al. (1990). Estrogenic activity of phenol red. Molecular and Cellular Endocrinology, 74(2), C161-C164. [Link]
-
Liu, H., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of Biological Chemistry, 277(11), 9189-9198. [Link]
-
Nuttall, M. E., et al. (2000). The selective oestrogen receptor modulators idoxifene and raloxifene have fundamentally different cell-specific oestrogen-response element (ERE)-dependent/independent mechanisms in vitro. European Journal of Cancer, 36 Suppl 4, S63-S64. [Link]
-
Park, S. H., et al. (2014). Raloxifene induces autophagy-dependent cell death in breast cancer cells via the activation of AMP-activated protein kinase. Molecular and Cellular Endocrinology, 394(1-2), 96-105. [Link]
-
Welshons, W. V., et al. (1990). Estrogenic activity of phenol red. Molecular and Cellular Endocrinology, 74(2), C161-4. [Link]
-
Katzenellenbogen, B. S., et al. (1987). Estrogen mitogenic action. III. Is phenol red a “red herring”?. Breast Cancer Research and Treatment, 10(2), 119-132. [Link]
-
Lupien, M., et al. (2007). Raloxifene and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12. Molecular Endocrinology, 21(4), 797-816. [Link]
-
Ali, M., et al. (2022). Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies. Pharmaceutics, 14(11), 2465. [Link]
-
Jeffs, P. W., et al. (1997). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1465-1473. [Link]
Sources
- 1. Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. scispace.com [scispace.com]
- 12. Raloxifene activates G protein-coupled estrogen receptor 1/Akt signaling to protect dopamine neurons in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
Best practices for handling and storing 4-Hydroxy Raloxifene powder
Technical Support Center: 4-Hydroxy Raloxifene
A Senior Application Scientist's Guide to Best Practices
Welcome to the technical support center for this compound. As a key metabolite and derivative of Raloxifene, a widely studied Selective Estrogen Receptor Modulator (SERM), the integrity of your experimental results depends critically on the proper handling and storage of the powdered compound.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to ensure the stability, purity, and reliable performance of this compound in your applications.
Section 1: Compound Profile & Key Properties
A foundational understanding of this compound's chemical and physical properties is essential for its correct handling. This substance is a benzothiophene derivative, and its phenolic hydroxyl groups are key to both its biological activity and its susceptibility to degradation.[3][4]
| Property | Data | Source(s) |
| Chemical Name | [4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | [3] |
| Molecular Formula | C₂₈H₂₇NO₄S | [3] |
| Molecular Weight | 473.6 g/mol | [3] |
| CAS Number | 185416-01-7 | [3][5] |
| Appearance | White to off-white or pale-yellow crystalline solid | [6][7] |
| Storage (Solid) | Long-term: -20°C. Short-term: 2-8°C | [8][9] |
| Stability (Solid) | ≥4 years when stored at -20°C under appropriate conditions (data based on parent compound Raloxifene HCl) | [8] |
| Solubility (Raloxifene HCl) | DMSO: ~15-25 mg/mLDMF: ~10 mg/mLEthanol: ~0.1 mg/mLWater/Aqueous Buffers: Sparingly soluble to insoluble | [7][8][10][11] |
Section 2: Safety & Hazard Communication
This compound, similar to its parent compound Raloxifene, must be treated as a potent and hazardous substance. The following guidance is derived from safety data sheets for Raloxifene Hydrochloride.
GHS Hazard Statements:
-
H351: Suspected of causing cancer.[12]
-
H410: Very toxic to aquatic life with long lasting effects.[12]
Precautionary Measures:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[13][14]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[13]
Section 3: Core Best Practices (FAQs)
This section addresses common questions encountered during the routine handling and storage of this compound powder.
Q1: What is the first thing I should do upon receiving a shipment of this compound?
A1: Upon receipt, immediately inspect the container for any signs of damage. The product should be a uniform solid. Note the color; a significant deviation from off-white or pale yellow could indicate a problem. Transfer the sealed container to the recommended storage condition, preferably -20°C, as soon as possible to minimize any potential degradation from ambient temperature and light exposure during transit.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling the powder?
A2: Due to its reproductive toxicity and suspected carcinogenicity, comprehensive PPE is non-negotiable.[12][13]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: When weighing or handling quantities that could generate dust, a NIOSH-approved respirator is recommended. All handling of the dry powder must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation.[14]
Q3: What is the single most critical factor for long-term storage of the powder?
A3: The most critical factor is protection from atmospheric moisture and oxygen, especially at non-frozen temperatures. this compound is a phenolic compound. This class of molecules is notoriously susceptible to oxidation, a process that is accelerated by humidity, light, and elevated temperatures.[15][16] Oxidation can alter the compound's structure, leading to impurities and a loss of biological activity.
Best Practice: For long-term storage (-20°C), place the manufacturer's sealed vial inside a secondary container (like a small box or falcon tube) with a desiccant pouch. This provides an extra layer of protection against moisture ingress during temperature fluctuations when opening the freezer.
Q4: I need to weigh the powder for an experiment. What is the correct procedure?
A4: The goal is to weigh the powder accurately while minimizing exposure and contamination.
Caption: Workflow for Safely Weighing this compound Powder.
Q5: How should I prepare and store stock solutions?
A5: The stability of this compound in solution is significantly lower than in its solid form.
-
Solvent Choice: Anhydrous, high-purity DMSO is the recommended solvent for creating high-concentration stock solutions.[8][10]
-
Preparation: To prepare a stock solution, first dissolve the powder completely in the solvent of choice (e.g., DMSO). For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[8]
-
Storage: Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is not recommended to store aqueous solutions for more than one day.[8] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further extend the shelf-life by displacing oxygen.
Section 4: Troubleshooting Guide
This guide provides a logical framework for diagnosing common issues.
Caption: Troubleshooting Decision Tree for Common Issues.
Section 5: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a common first step in many experimental workflows.
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Pre-calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 473.6 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 473.6 g/mol * 1000 mg/g = 4.736 mg
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Following the safe weighing workflow described in Section 3, accurately weigh approximately 4.74 mg of the powder into a suitable tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 4.74 mg, add 1.0 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) cryovials. Store immediately at -80°C.
Protocol 2: Conceptual Workflow for Purity Assessment by HPLC
If you suspect degradation, a purity check via High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Sample Preparation: Prepare a fresh solution of your this compound powder in an appropriate solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: A C18 reverse-phase column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detector: A UV detector set to the λmax of the compound (Raloxifene HCl is ~287 nm).[8]
-
-
Analysis: Inject the sample. The resulting chromatogram should show a major peak corresponding to this compound. The presence of multiple smaller peaks may indicate impurities or degradation products.
-
Quantification: The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate results, comparison against a certified reference standard is required.
References
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This compound | C28H27NO4S | CID 10814352 . PubChem, National Institutes of Health. [Link]
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MATERIAL SAFETY DATA SHEET: RALOXIFENE HYDROCHLORIDE TABLETS . Provided by a pharmaceutical company, outlining basic properties and hazards. [Link]
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Raloxifene | C28H27NO4S | CID 5035 . PubChem, National Institutes of Health. [Link]
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Phenol . MassiveBio. Discusses properties and handling of phenolic compounds. [Link]
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Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements . PubMed Central, National Institutes of Health. [Link]
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Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator . PubMed, National Institutes of Health. [Link]
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SAFETY DATA SHEET Raloxifene Hydrochloride Tablets, USP . MsdsDigital.com. [Link]
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Chapter 5: Synthesis of Raloxifene | Request PDF . ResearchGate. [Link]
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“Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine” | Request PDF . ResearchGate. [Link]
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Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder . ResearchGate. [Link]
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(PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements . ResearchGate. [Link]
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Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives . PubMed Central, National Institutes of Health. [Link]
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Stability study of Raloxifene tablets . Infomed. [Link]
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raloxifene | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Raloxifene . Wikipedia. [Link]
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Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives . ACS Publications. [Link]
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Selective Estrogen Receptor Modulators (SERMs) . Cleveland Clinic. [Link]
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Scheme for the synthesis of Raloxifene | Download Scientific Diagram . ResearchGate. [Link]
-
Unlocking the Power of SERMs: A Comprehensive Guide to Selective Estrogen Receptor Modulators . Swolverine. [Link]
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Challenges and Potential for Ovarian Preservation with SERMs . PubMed Central, National Institutes of Health. [Link]
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Designing the ideal selective estrogen receptor modulator—an achievable goal? . PubMed Central, National Institutes of Health. [Link]
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Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm . YouTube. [Link]
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Optimizing LC-MS/MS parameters for sensitive detection of 4-Hydroxy Raloxifene
Technical Support Center: Optimizing LC-MS/MS for 4-Hydroxy Raloxifene
Introduction
Welcome to the technical support center for the sensitive and robust detection of this compound. As a key Phase I metabolite of Raloxifene, a selective estrogen receptor modulator (SERM), accurate quantification of this compound in biological matrices is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] However, its analysis presents several challenges, including low physiological concentrations, structural similarity to the parent drug and other metabolites, and susceptibility to matrix effects.
This guide is structured to provide researchers, scientists, and drug development professionals with a complete framework for method development, from initial parameter selection to advanced troubleshooting. It is designed to be a dynamic resource, explaining the scientific rationale behind each step to empower you to build a self-validating and reliable analytical method.
Section 1: Analyte Properties & Foundational Strategy
Understanding the physicochemical properties of this compound is the cornerstone of effective method development. These properties dictate everything from sample extraction to chromatographic behavior and mass spectrometric response.
Table 1: Physicochemical Properties of Raloxifene and this compound
| Property | Raloxifene | This compound | Rationale for Method Development |
| Molecular Formula | C₂₈H₂₇NO₄S | C₂₈H₂₇NO₅S | The addition of a hydroxyl group slightly increases polarity. |
| Monoisotopic Mass | 473.1661 g/mol [3] | 489.1610 g/mol | Essential for accurate precursor ion selection in MS. |
| pKa (Predicted) | ~8.5 (Piperidine N), ~9.5 & 10.5 (Phenolic OHs) | ~8.5 (Piperidine N), ~9.5, 10.5 & ~10 (Phenolic OHs) | The phenolic hydroxyl groups are acidic. Mobile phase pH should be kept low (e.g., pH 3-5) to ensure the molecule is protonated and retained on a C18 column. |
| LogP (Predicted) | 6.1[3] | Lower than Raloxifene | Highly hydrophobic, indicating good retention on reversed-phase columns like C18. The metabolite is slightly more polar than the parent. |
The presence of multiple phenolic hydroxyl groups makes this compound an ideal candidate for electrospray ionization (ESI), as these sites can be readily protonated or deprotonated.[4][5] The overall strategy is to leverage its hydrophobicity for strong retention and separation on a C18 column while carefully controlling mobile phase pH to ensure consistent ionization for sensitive MS/MS detection.
Section 2: LC-MS/MS Method Development Workflow
A systematic approach is crucial for developing a robust method. The following workflow breaks down the process into logical, sequential steps.
Sources
- 1. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Researchers: 4-Hydroxy Raloxifene vs. 4-Hydroxytamoxifen in Breast Cancer Cells
For researchers and drug development professionals in the field of oncology, particularly breast cancer, the nuances between selective estrogen receptor modulators (SERMs) are of paramount importance. This guide provides an in-depth technical comparison of two critical SERMs: 4-Hydroxy Raloxifene and 4-Hydroxytamoxifen. While both are active metabolites of their respective parent drugs, raloxifene and tamoxifen, their interactions with breast cancer cells exhibit subtle yet significant differences that can influence research directions and therapeutic strategies.
Introduction to the Contenders: A Tale of Two Metabolites
4-Hydroxytamoxifen is the primary active metabolite of tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[1] Its efficacy in blocking estrogen-driven proliferation is well-documented. This compound is a key active metabolite of raloxifene, a second-generation SERM also used in the prevention of breast cancer in high-risk postmenopausal women and for the prevention and treatment of osteoporosis.[2][3] Understanding the head-to-head performance of these two metabolites at the cellular level is crucial for elucidating their precise mechanisms of action and for the development of next-generation SERMs.
The Core Mechanism: Interaction with the Estrogen Receptor
Both this compound and 4-Hydroxytamoxifen exert their effects primarily by competitively binding to the estrogen receptor alpha (ERα), the main driver of proliferation in ER+ breast cancer. However, the nature of this binding and the subsequent conformational changes induced in the receptor differ, leading to distinct downstream signaling outcomes.
Upon binding, these SERMs induce a conformational change in ERα that differs from that induced by estradiol, the natural ligand. This altered conformation hinders the recruitment of co-activator proteins essential for gene transcription, while promoting the binding of co-repressor proteins, ultimately leading to the repression of estrogen-responsive genes that drive cell proliferation.[1]
A key distinction lies in their binding affinities for the different estrogen receptor subtypes. While both compounds exhibit a high affinity for ERα, raloxifene has been shown to have a preference for ERα binding over ERβ, whereas 4-hydroxytamoxifen binds with high affinity to both ERα and ERβ.[4][5] This differential binding may contribute to their varied tissue-specific effects.
Comparative Performance in Breast Cancer Cell Models
Direct, side-by-side in vitro comparisons of this compound and 4-Hydroxytamoxifen are limited in the literature. Much of the available data for the raloxifene family is on the parent compound. However, by compiling existing data, a comparative picture emerges.
Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are not widely reported, data for the parent compound, raloxifene, can provide an estimate of its anti-proliferative capacity.
| Compound | Cell Line | Reported IC50 | Citation |
| 4-Hydroxytamoxifen | MCF-7 | ~10 nM - 27 µM | [1][6] |
| Raloxifene | MCF-7 | Antiproliferative effects observed at 10-20 µM | [7] |
Note: The wide range of reported IC50 values for 4-Hydroxytamoxifen can be attributed to variations in experimental conditions, such as incubation time and assay method.
Induction of Apoptosis and Cell Cycle Arrest
Both SERMs are known to induce programmed cell death (apoptosis) and halt the cell cycle in ER+ breast cancer cells.
-
4-Hydroxytamoxifen has been shown to induce a G0/G1 phase cell cycle arrest.[1]
-
Raloxifene has been demonstrated to decrease the proliferation marker Ki67 in ER-positive breast cancer, indicative of cell cycle arrest.[8] Interestingly, sulfated metabolites of raloxifene have been shown to be potent inducers of apoptosis in both MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells, suggesting a potentially broader mechanism of action for raloxifene's metabolic products.[9]
Modulation of Gene Expression and Co-regulator Proteins
The differential effects of these two SERMs on gene expression are a key area of investigation. Both compounds are known to antagonize the expression of estrogen-responsive genes such as the pS2 gene.[10]
A significant point of differentiation lies in their interaction with steroid receptor coactivators. A study by Lanz et al. demonstrated that both 4-hydroxytamoxifen and raloxifene can increase the steady-state levels of the coactivator proteins SRC-1 and SRC-3 in certain cell lines, including MCF-7 cells (for SRC-3 and 4-hydroxytamoxifen).[11] This unexpected finding suggests a complex regulatory role for these SERMs on the cellular machinery that governs transcription, which could have implications for the development of drug resistance.
Essential Experimental Protocols for In Vitro Comparison
To facilitate further research in this area, we provide the following validated protocols for the head-to-head comparison of this compound and 4-Hydroxytamoxifen.
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or 4-Hydroxytamoxifen. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plates for 5 minutes on a plate shaker and measure the absorbance at 510 nm using a microplate reader.
Western Blot Analysis of ERα and Downstream Signaling
Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular effects of SERM treatment.
Protocol:
-
Cell Lysis: Culture and treat MCF-7 cells with the SERMs for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, p-Akt, total Akt, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for Estrogen-Responsive Gene Expression
Real-time quantitative PCR (RT-qPCR) is a sensitive method to measure changes in the expression of target genes following SERM treatment.
Protocol:
-
RNA Extraction: Treat MCF-7 cells with the SERMs. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., pS2 (TFF1), GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Discussion and Future Directions
The available evidence suggests that while both this compound and 4-Hydroxytamoxifen are effective anti-estrogenic agents in ER+ breast cancer cells, they possess distinct molecular profiles. The differences in their binding affinities for ER subtypes and their varied effects on co-regulator proteins may underlie their unique clinical characteristics, such as the lower risk of uterine cancer associated with raloxifene compared to tamoxifen.[3]
A significant knowledge gap remains concerning the direct cellular and molecular effects of this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro studies to determine the IC50 values, effects on cell cycle and apoptosis, and global gene expression profiles of this compound versus 4-Hydroxytamoxifen in a panel of breast cancer cell lines.
-
Structural Biology: Elucidating the high-resolution crystal structures of ERα in complex with this compound to better understand the conformational changes it induces.
-
In Vivo Models: Utilizing patient-derived xenograft (PDX) models to compare the in vivo efficacy and biomarker modulation of these two metabolites.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of these important SERMs, paving the way for the development of more effective and safer endocrine therapies for breast cancer.
References
-
Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. (n.d.). PubMed. Retrieved from [Link]
-
Abstract #3652: Raloxifene sulfated metabolites induce apoptosis in breast cancer cell lines. (2009). American Association for Cancer Research. Retrieved from [Link]
-
The Interaction of Raloxifene and the Active Metabolite of the Antiestrogen EM-800 (SC 5705) with the Human Estrogen Receptor. (1999). AACR Publications. Retrieved from [Link]
-
Apoptotic Action of 17beta-estradiol in Raloxifene-Resistant MCF-7 Cells in Vitro and in Vivo. (2003). Journal of the National Cancer Institute. Retrieved from [Link]
-
The aryl hydrocarbon receptor mediates raloxifene-induced apoptosis in estrogen receptor-negative hepatoma and breast cancer cells. (2014). PubMed. Retrieved from [Link]
-
Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. (2002). National Institutes of Health. Retrieved from [Link]
-
Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients. (2001). PubMed. Retrieved from [Link]
-
(A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,... (n.d.). ResearchGate. Retrieved from [Link]
-
The interaction of raloxifene and the active metabolite of the antiestrogen EM-800 (SC 5705) with the human estrogen receptor. (1999). PubMed. Retrieved from [Link]
-
Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. (2002). National Institutes of Health. Retrieved from [Link]
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Raloxifene induces cell death and decreases cell viability in MCF-7... (n.d.). ResearchGate. Retrieved from [Link]
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Selective estrogen receptor modulator. (n.d.). Wikipedia. Retrieved from [Link]
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Raloxifene vs. Tamoxifen: 6 Similarities and Differences. (2023). GoodRx. Retrieved from [Link]
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Patient characteristics from the tamoxifen and raloxifene breast cancer prevention trials MORE with CORE follow-up. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of raloxifene after tamoxifen on breast and endometrial tumor growth in athymic mice. (2001). PubMed. Retrieved from [Link]
-
Structure-Function Relationships of the Raloxifene-Estrogen Receptor- Complex for Regulating Transforming Growth Factor- Expression in Breast Cancer Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Tamoxifen Vs. Raloxifene: The Definitive Guide To Choosing A Breast Cancer Prevention Strategy. (n.d.). Bonito. Retrieved from [Link]
-
Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. (2020). PubMed Central. Retrieved from [Link]
-
Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. (2014). National Institutes of Health. Retrieved from [Link]
-
Raloxifene and Tamoxifen Mnemonic for USMLE. (n.d.). Pixorize. Retrieved from [Link]
-
Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. (2002). PubMed. Retrieved from [Link]
-
Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton. (2008). PubMed. Retrieved from [Link]
-
The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. (2013). Hormones and Cancer. Retrieved from [Link]
-
Comparison of effects of 4-hydroxy tamoxifen and trilostane on oestrogen-regulated gene expression in MCF-7 cells. (2006). PubMed. Retrieved from [Link]
-
Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens. (2007). PubMed. Retrieved from [Link]
-
Characterization of the "estrogenicity" of tamoxifen and raloxifene in HepG2 cells: regulation of gene expression from an ERE controlled reporter vector versus regulation of the endogenous SHBG and PS2 genes. (1997). PubMed. Retrieved from [Link]
-
Overview Shows Raloxifene Reduces Breast Cancer Incidence in Postmenopausal Women. (1999). Cancer Network. Retrieved from [Link]
-
Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants. (2016). PubMed Central. Retrieved from [Link]
-
Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro. (1992). PubMed. Retrieved from [Link]
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A Head-to-Head Comparison of SERM Activity: Raloxifene, Its Major Metabolites, and the Significance of the 4'-Hydroxyl Group
For researchers, scientists, and drug development professionals navigating the complexities of Selective Estrogen Receptor Modulators (SERMs), a nuanced understanding of a drug's metabolic fate and structure-activity relationships (SAR) is paramount. Raloxifene, a cornerstone SERM for the treatment and prevention of osteoporosis and the prevention of invasive breast cancer in postmenopausal women, presents a compelling case study.[1] Its clinical efficacy is not solely dictated by the parent molecule but is profoundly influenced by its metabolism and key structural motifs.
This guide provides an in-depth, head-to-head comparison of the SERM activity of Raloxifene against its major circulating metabolites. Furthermore, it delves into the critical role of the 4'-hydroxyl group, a key feature of the Raloxifene scaffold, by contextualizing it with data from pivotal SAR studies. We will dissect the experimental methodologies used to generate this data, providing field-proven insights into why specific assays are chosen and how they validate one another.
The Metabolic Landscape of Raloxifene: A Story of Attenuation
Raloxifene undergoes extensive first-pass metabolism, primarily in the intestine and liver.[2] The predominant metabolic pathway is not oxidation via cytochrome P450 enzymes, but rather glucuronidation. This process involves the attachment of a bulky, hydrophilic glucuronic acid moiety to the hydroxyl groups of the Raloxifene molecule. The two major metabolites formed are Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide .[3]
This metabolic transformation is a critical determinant of the drug's overall pharmacological profile. As we will demonstrate, glucuronidation drastically reduces the molecule's ability to interact with its target, the estrogen receptor (ER), effectively rendering the metabolites pharmacologically inert from a direct SERM activity standpoint.
Methodologies for Quantifying SERM Activity: A Triad of Validating Assays
To objectively compare the activity of Raloxifene and its derivatives, a multi-assay approach is essential. Each assay provides a different piece of the puzzle, and together they create a comprehensive and self-validating picture of a compound's SERM profile.
Experimental Workflow Overview
The logical progression from initial compound characterization to functional assessment is crucial for robust data generation. The workflow ensures that binding affinity is confirmed before investing resources in more complex cell-based functional assays.
Caption: General experimental workflow for characterizing SERM activity.
Estrogen Receptor Competitive Binding Assay
-
Expertise & Experience: This is the foundational assay. Its purpose is to quantify the direct interaction between a compound and its target receptors, ERα and ERβ. By measuring a compound's ability to displace a radiolabeled estrogen (e.g., [³H]-estradiol), we can determine its binding affinity, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). A lower value signifies a tighter, more potent binding interaction. This assay is critical because if a compound does not bind to the receptor, it cannot exert a direct genomic effect.
-
Trustworthiness (Self-Validating Protocol):
-
Receptor Preparation: Prepare a cytosolic fraction rich in estrogen receptors from a suitable source, such as ER-positive MCF-7 human breast cancer cells or recombinant human ERα/ERβ protein.[3]
-
Competitive Incubation: In a multi-well plate, incubate a constant, low concentration of [³H]-estradiol with the receptor preparation.
-
Add Competitor: Add a range of concentrations of the unlabeled test compounds (Raloxifene, Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide) to compete for binding.
-
Incubation & Separation: Allow the reaction to reach equilibrium at 4°C. Separate receptor-bound from unbound radioligand using a method like hydroxylapatite or dextran-coated charcoal precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-estradiol displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Non-specific binding is determined in the presence of a saturating concentration of unlabeled estradiol.
-
ERE-Luciferase Reporter Gene Assay
-
Expertise & Experience: Once binding is established, we must determine the consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or have mixed activity? This assay measures the ability of the ligand-receptor complex to initiate gene transcription. We use a cell line (e.g., T47D or HeLa) that has been engineered to contain a reporter gene (firefly luciferase) under the control of Estrogen Response Elements (EREs).[2] If a compound is an agonist, it will drive the expression of luciferase, producing light. If it's an antagonist, it will block the light production induced by a known agonist like estradiol.
-
Trustworthiness (Self-Validating Protocol):
-
Cell Culture: Plate T47D-KBluc cells, which are stably transfected with an ERE-luciferase reporter construct, in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.[2]
-
Antagonist Mode: To test for antagonist activity, treat cells with a fixed concentration of 17β-estradiol (E2) (e.g., 0.1 nM, a concentration that gives a robust signal) along with increasing concentrations of the test compound.
-
Agonist Mode: To test for agonist activity, treat cells with increasing concentrations of the test compound alone.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Cell Lysis & Substrate Addition: Lyse the cells and add a luciferase substrate solution (e.g., luciferin).
-
Luminescence Reading: Measure the light output using a luminometer.
-
Data Analysis: For antagonist mode, plot luminescence against the log concentration of the test compound to determine the IC50 of inhibition. For agonist mode, plot luminescence against the log concentration to determine the EC50 (half-maximal effective concentration) and maximal efficacy relative to E2.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
-
Expertise & Experience: This assay provides a tissue-specific context. MCF-7 cells are an ER-positive human breast cancer cell line whose proliferation is stimulated by estrogens.[4] This model is therefore invaluable for determining if a SERM acts as an antagonist (anti-proliferative) in breast tissue, which is a key therapeutic goal for drugs like Raloxifene.[5]
-
Trustworthiness (Self-Validating Protocol):
-
Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum for several days to synchronize the cells and make them responsive to estrogenic stimuli.
-
Seeding: Seed the hormone-deprived cells at a low density in 96-well plates.
-
Treatment: After allowing cells to attach, treat them with various concentrations of the test compounds, both alone (to test for agonist effects) and in the presence of a fixed concentration of E2 (to test for antagonist effects).
-
Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.
-
Quantify Proliferation: Measure the final cell number using a validated method such as crystal violet staining, a DNA quantification assay (e.g., SYBR Green), or a metabolic assay (e.g., MTS).
-
Data Analysis: Calculate the percentage of proliferation relative to a vehicle control. For antagonism, calculate the inhibition of E2-stimulated growth.
-
Head-to-Head Comparison: Raloxifene vs. Its Metabolites
The data derived from these assays reveal a stark difference in activity between Raloxifene and its primary glucuronide metabolites.
Comparative Estrogen Receptor Binding Affinity
The most direct measure of a compound's potential SERM activity is its affinity for the estrogen receptor. Data from competitive binding assays clearly demonstrate the profound impact of glucuronidation.
| Compound | IC50 for Estrogen Receptor (Molar) | Fold-Change in Affinity vs. Raloxifene |
| Raloxifene | (4.0 ± 3.5) x 10⁻¹⁰ M[3] | - |
| Raloxifene-4'-glucuronide | (3.7 ± 1.9) x 10⁻⁸ M[3] | ~93-fold lower affinity |
| Raloxifene-6-glucuronide | (2.9 ± 0.8) x 10⁻⁷ M[3] | ~725-fold lower affinity |
Data sourced from competitive binding assays using MCF-7 cell cytosol.[3]
Analysis: The addition of the bulky glucuronide group dramatically reduces binding affinity for the estrogen receptor. Raloxifene-4'-glucuronide is nearly 100 times less potent at binding the ER than the parent drug, while Raloxifene-6-glucuronide is over 700 times less potent.[3] This loss of affinity is the primary reason for their diminished pharmacological activity.
The Central Role of the 4'-Hydroxyl Group: SAR Insights
While the glucuronide metabolites are largely inactive, structure-activity relationship studies on synthetic analogs of Raloxifene highlight which parts of the molecule are essential for its high-affinity binding. These studies underscore the importance of the hydroxyl groups, particularly the one at the 4'-position on the 2-aryl ring.
A pivotal study on Raloxifene analogs demonstrated that the 6-hydroxy and, to a lesser extent, the 4'-hydroxy substituents are important for receptor binding and in vitro activity .[6] These hydroxyl groups are thought to mimic the key hydroxyls on 17β-estradiol, allowing the molecule to dock effectively within the ligand-binding pocket of the estrogen receptor.[7]
Therefore, while a specific head-to-head comparison of "4-Hydroxy Raloxifene" (which is the chemical name for Raloxifene itself) against other metabolites shows its clear superiority, the key insight from SAR studies is that this 4'-OH group is a non-negotiable feature for potent SERM activity in this chemical class.[6] Its modification or masking, as seen in the glucuronide metabolites, leads to a catastrophic loss of function.
Differential Modulation of the Estrogen Receptor
The functional consequence of a ligand binding to the estrogen receptor is a change in the receptor's conformation. This altered shape dictates which co-regulatory proteins (co-activators or co-repressors) can bind to the receptor, ultimately determining whether a gene is transcribed or silenced.
Caption: Differential ER modulation by a full agonist versus a SERM.
Functional Implications:
-
Raloxifene: Binds with high affinity and induces a receptor conformation that is antagonistic in breast and uterine tissue (blocking proliferation) but agonistic in bone (preserving bone mineral density).[4][8] This tissue-selective activity is the hallmark of a SERM.
-
Glucuronide Metabolites: Due to their extremely low binding affinity, they fail to effectively engage the receptor. Consequently, they are more than two orders of magnitude less potent at inhibiting MCF-7 cell proliferation than Raloxifene and are less effective at stimulating beneficial factors in bone cells.[4] They do not significantly contribute to the direct SERM effects of the drug.
Conclusion and Outlook
This comparative guide underscores a fundamental principle in pharmacology: a drug's activity is a composite of the parent compound and its metabolites. In the case of Raloxifene, the parent molecule, featuring a critical 4'-hydroxyl group, is the primary driver of its therapeutic SERM activity. The major metabolic pathway, glucuronidation, serves as a deactivation mechanism, producing metabolites with profoundly diminished affinity for the estrogen receptor and negligible functional activity.
For researchers in drug development, this case study provides several key takeaways:
-
Metabolic stability is key: Designing SERMs that are less susceptible to extensive first-pass glucuronidation could enhance bioavailability and efficacy.
-
Structure is paramount: The hydroxyl groups on the Raloxifene scaffold are essential for high-affinity binding. SAR studies that protect or mimic these interactions are crucial for designing novel, potent SERMs.[6][7]
-
A multi-assay approach is non-negotiable: A combination of binding, reporter, and cell-based functional assays provides the necessary layers of evidence to confidently characterize a compound's SERM profile.
By understanding the interplay between metabolism, structure, and function, scientists can more effectively design and evaluate the next generation of selective estrogen receptor modulators with improved therapeutic profiles.
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Dodge, J. A., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry. [Link]
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Flatt, P. R., et al. (2008). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. The Journal of pharmacology and experimental therapeutics. [Link]
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Reid, C., & MacLean, C. (2002). Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. Molecular and Cellular Biology. [Link]
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Singh, G., & Kumar, V. (2017). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. RSC Advances. [Link]
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Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug metabolism and disposition: the biological fate of chemicals. [Link]
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Liu, H., et al. (2005). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical research in toxicology. [Link]
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A Comparative Guide to Validating the Estrogen Receptor Binding of 4-Hydroxy Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hydroxy Raloxifene in SERM Development
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.[1][2] Its therapeutic efficacy is derived from its tissue-selective agonist and antagonist effects on the estrogen receptor.[3][4] Raloxifene undergoes extensive first-pass metabolism, with this compound emerging as a key metabolite.[5][6] Understanding the ER binding profile of this compound is paramount for a comprehensive grasp of Raloxifene's in vivo mechanism of action and for the rational design of next-generation SERMs with improved therapeutic indices.
The core principle behind the action of SERMs like Raloxifene and its metabolites lies in their ability to induce distinct conformational changes in the estrogen receptor upon binding.[7][8] These conformational shifts dictate the recruitment of co-activator or co-repressor proteins, ultimately leading to tissue-specific gene expression and physiological responses.[9][10] This guide will delve into the experimental validation of this compound's interaction with the estrogen receptor, providing a comparative framework against established ligands.
Comparative Analysis of Estrogen Receptor Binding Affinity
The cornerstone of validating a SERM's activity is quantifying its binding affinity for the estrogen receptor subtypes, ERα and ERβ.[11] This is typically achieved through competitive binding assays, which measure the ability of a test compound to displace a radiolabeled or fluorescently tagged ligand from the receptor. The resulting data, often expressed as the half-maximal inhibitory concentration (IC50), provides a direct measure of binding potency.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Relative Binding Affinity (RBA) vs. 17β-estradiol |
| 17β-estradiol | ~0.68 | ~1.01 | 100% |
| Raloxifene | ~0.66 | Not specified, but has a preference for ERα | ~103% for ERα |
| This compound | Data not explicitly found in searches | Data not explicitly found in searches | Expected to be high due to structural similarity to Raloxifene |
| 4-Hydroxytamoxifen | ~0.98 | ~2.46 | ~69% for ERα |
Note: The IC50 values are compiled from various sources and may vary depending on the specific assay conditions. The relative binding affinity is calculated with respect to 17β-estradiol for ERα.[12][13]
Experimental Protocols for Validating Estrogen Receptor Binding
A multi-faceted approach employing a suite of in vitro assays is essential for a comprehensive validation of this compound's ER binding and its functional consequences.
Competitive Radioligand Binding Assay
This classic and robust method directly measures the affinity of a test compound for the estrogen receptor.
Principle: This assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.[15][16]
Step-by-Step Methodology:
-
Preparation of ER-containing Lysate:
-
Utilize either recombinant human ERα or ERβ protein or prepare cytosol from ER-rich tissues (e.g., rat uterus).[15]
-
-
Incubation:
-
In a multi-well plate, combine the ER preparation with a fixed concentration of [3H]-17β-estradiol and varying concentrations of the unlabeled competitor (this compound, Raloxifene, or 17β-estradiol).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Employ a method to separate the receptor-bound radioligand from the free radioligand. Common techniques include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.[15]
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[17]
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand provides high sensitivity. The long incubation at a low temperature ensures that binding reaches equilibrium without significant degradation of the receptor. The choice between HAP and DCC depends on the specific properties of the receptor and ligand.
Diagram of Competitive Binding Assay Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay provides insights into the functional consequences of ER binding, determining whether a compound acts as an agonist or an antagonist.[18][19]
Principle: This assay utilizes a cell line (e.g., T47D or MCF-7 human breast cancer cells) that has been stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).[20][21] Binding of an agonist to the ER induces transcription of the luciferase gene, leading to the production of light upon addition of a substrate.[22]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the ERE-luciferase reporter cell line in appropriate media.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the test compound (this compound), a known agonist (17β-estradiol), and a known antagonist (e.g., ICI 182,780).
-
For antagonist testing, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence intensity against the logarithm of the compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Causality Behind Experimental Choices: The use of a stable cell line ensures reproducible results. The inclusion of positive and negative controls is crucial for validating the assay's performance. Measuring luminescence is a highly sensitive and quantitative method for assessing gene expression.
Diagram of Luciferase Reporter Assay Principle:
Caption: Principle of the estrogen receptor luciferase reporter assay.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to investigate the interaction of the ER with its co-regulator proteins in the presence of a specific ligand.
Principle: Co-IP involves using an antibody to pull down a specific protein (the "bait," in this case, the ER) from a cell lysate. If other proteins (the "prey," e.g., co-activators or co-repressors) are bound to the bait protein, they will be pulled down as well and can be detected by Western blotting.[23][24] This allows for the characterization of the protein complexes formed in the presence of different ligands.[25][26]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture ER-positive cells (e.g., MCF-7) and treat them with the test compound (this compound), an agonist (17β-estradiol), or an antagonist (e.g., Fulvestrant).
-
-
Cell Lysis:
-
Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the estrogen receptor (ERα or ERβ).
-
Add protein A/G-conjugated beads to capture the antibody-ER complex.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific to known ER co-activators (e.g., SRC-1) or co-repressors (e.g., NCoR).[27]
-
Detect the presence of the co-regulator proteins to determine if they interacted with the ER.
-
Causality Behind Experimental Choices: The use of non-denaturing lysis buffer is critical to maintain protein complexes. The choice of antibodies is crucial for the specificity of the pull-down. Western blotting provides a sensitive and specific method for detecting the co-precipitated proteins.
Diagram of Co-Immunoprecipitation Workflow:
Caption: Workflow for Co-immunoprecipitation of ER and its interacting proteins.
Conclusion: A Pathway to Comprehensive Validation
The comprehensive validation of this compound's estrogen receptor binding is a critical step in understanding the full pharmacological profile of its parent drug, Raloxifene. By employing a combination of direct binding assays, functional reporter assays, and protein-protein interaction studies, researchers can build a detailed picture of how this key metabolite interacts with the estrogen receptor and influences downstream signaling. The methodologies outlined in this guide provide a robust framework for such investigations, enabling the generation of high-quality, reproducible data that will be invaluable to the fields of pharmacology and drug development.
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Assessing the Selectivity of 4-Hydroxy Raloxifene: A Comparative Guide to Nuclear Receptor Cross-Reactivity
Introduction: The Imperative of Selectivity for SERMs
4-Hydroxy Raloxifene, the active metabolite of the selective estrogen receptor modulator (SERM) Raloxifene, is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.[1][2] Its therapeutic efficacy is predicated on its tissue-selective modulation of the estrogen receptor (ER), acting as an agonist in bone and an antagonist in breast and uterine tissues.[3] This selectivity is paramount, as off-target interactions with other members of the nuclear receptor superfamily could lead to unintended physiological effects and compromise its safety profile.
This guide provides a comprehensive analysis of the cross-reactivity of this compound with other key nuclear receptors, including the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). We will delve into the experimental methodologies used to assess this selectivity and present available data to offer researchers, scientists, and drug development professionals a clear, objective comparison of this compound's performance.
The Molecular Basis of Selectivity: A Dance of Structure and Cellular Context
The specificity of a ligand for its cognate receptor is a complex interplay of its three-dimensional structure, the topology of the receptor's ligand-binding pocket, and the cellular milieu of co-regulatory proteins.[4] this compound's high affinity for the estrogen receptor is well-documented.[3] However, the structural similarities among the ligand-binding domains of steroid hormone receptors necessitate a thorough investigation of potential cross-reactivity.
While direct, comprehensive, and publicly available screening data of this compound against a full panel of nuclear receptors is limited, we can infer its selectivity profile from existing literature and an understanding of SERM pharmacology. A study on the major glucuronide metabolites of raloxifene found they possess significantly lower affinity for the estrogen receptor, suggesting that the parent compound is the primary active agent.[5]
Interestingly, some studies suggest an indirect influence of SERMs on other nuclear receptor pathways. For instance, 4-hydroxytamoxifen and raloxifene have been shown to increase the transcriptional activity of other nuclear receptors, an effect dependent on the presence of ERα and mediated by the stabilization and increased levels of coactivator proteins.[4][6] This highlights a layer of complexity in assessing cross-reactivity, where effects may not be due to direct binding but rather a consequence of modulating the primary target.
Experimental Workflows for Assessing Nuclear Receptor Cross-Reactivity
To rigorously evaluate the selectivity of a compound like this compound, a two-pronged experimental approach is essential: assessing both direct binding affinity and functional activity.
Competitive Radioligand Binding Assays: Quantifying Affinity
This biochemical assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of a specific nuclear receptor. The output, typically an IC50 or Ki value, provides a quantitative measure of binding affinity. Lower values indicate a stronger binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Purified recombinant human nuclear receptor LBDs (e.g., AR, PR, GR, MR) are utilized.
-
Radioligand Selection: A high-affinity radiolabeled ligand specific for each receptor is chosen (e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).
-
Assay Setup: A fixed concentration of the receptor and its corresponding radioligand are incubated in a multi-well plate format.
-
Compound Addition: A serial dilution of this compound (or other test compounds) is added to the wells.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Common methods include filtration through glass fiber filters or scintillation proximity assay (SPA) beads.
-
Detection and Data Analysis: The amount of bound radioligand is quantified using a scintillation counter. The data is then plotted as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assays: Determining Functional Activity
These cell-based assays measure the functional consequence of a ligand binding to its receptor, specifically the activation or inhibition of gene transcription. This is a critical step as a compound can bind to a receptor without eliciting a functional response (antagonism) or by mimicking the natural ligand (agonism).
Experimental Protocol: Nuclear Receptor Reporter Gene Assay
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa) is co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., AR, PR, GR, MR).
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.
-
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound. Control wells include a vehicle control and a known agonist for the specific receptor. To assess antagonistic activity, cells are co-treated with the known agonist and a range of this compound concentrations.
-
Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The data is then plotted to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Diagram: Nuclear Receptor Reporter Gene Assay Workflow
Caption: Workflow for a nuclear receptor reporter gene assay.
Comparative Data Summary: What the Evidence Suggests
| Nuclear Receptor | Binding Affinity (Qualitative) | Functional Activity (Qualitative) | Supporting Evidence |
| Estrogen Receptor α (ERα) | High | Agonist/Antagonist (tissue-dependent) | Extensive literature confirms high-affinity binding and SERM activity.[3][7] |
| Estrogen Receptor β (ERβ) | High | Agonist/Antagonist (tissue-dependent) | Binds with high affinity, contributing to its overall SERM profile.[3] |
| Androgen Receptor (AR) | Very Low / Negligible (Inferred) | No significant direct agonistic or antagonistic activity expected. | The chemical structure of this compound is distinct from androgens, making significant binding unlikely. Indirect effects have not been extensively studied. |
| Progesterone Receptor (PR) | Very Low / Negligible (Inferred) | No direct agonistic or antagonistic activity. May indirectly enhance PR activity via ERα-mediated coactivator upregulation.[6] | One study demonstrated that raloxifene can increase the transcriptional activity of PR in an ERα-dependent manner.[6] |
| Glucocorticoid Receptor (GR) | Very Low / Negligible (Inferred) | No direct agonistic or antagonistic activity. May indirectly enhance GR activity via ERα-mediated coactivator upregulation.[6] | A study showed that raloxifene can potentiate GR-mediated transcription in the presence of dexamethasone, an effect attributed to increased coactivator levels.[6] |
| Mineralocorticoid Receptor (MR) | Very Low / Negligible (Inferred) | No significant direct agonistic or antagonistic activity expected. | Due to structural differences with mineralocorticoids, significant direct interaction is not anticipated. |
Expert Insights and Causality
The high selectivity of this compound for the estrogen receptor is a direct consequence of its chemical structure, which has been optimized to fit within the ligand-binding pocket of ERα and ERβ. The lack of significant direct binding to other steroid receptors is a testament to the subtle yet critical differences in the architecture of their respective ligand-binding domains.
The observed indirect effects on PR and GR activity are a fascinating example of nuclear receptor crosstalk. This phenomenon is not due to a lack of selectivity in binding but rather a downstream consequence of this compound's primary interaction with ERα. By stabilizing ERα, the drug leads to an accumulation of coactivator proteins, which are then available to enhance the transcriptional activity of other nuclear receptors. This underscores the importance of employing both binding and functional assays to fully characterize the selectivity profile of a compound. A simple binding assay might miss these indirect functional consequences.
Conclusion: A Highly Selective Modulator of the Estrogen Receptor
Based on the available evidence, this compound exhibits a high degree of selectivity for the estrogen receptor. While it does not appear to directly bind to or modulate the activity of androgen, progesterone, glucocorticoid, or mineralocorticoid receptors to a significant extent, it can indirectly influence the transcriptional activity of PR and GR through an ERα-dependent mechanism. This high selectivity is a key factor in its favorable safety profile and its successful clinical application. For researchers and drug development professionals, this compound serves as an excellent example of a well-characterized SERM with a desirable selectivity profile. Future studies employing comprehensive nuclear receptor panel screening would be beneficial to definitively quantify the binding affinities and functional activities across the entire superfamily, further solidifying our understanding of this important therapeutic agent.
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Bridging the Gap: An In Vitro to In Vivo Correlation Guide for 4-Hydroxy Raloxifene Activity
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of selective estrogen receptor modulators (SERMs), Raloxifene stands as a cornerstone for the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.[1][2] However, the journey of Raloxifene from oral administration to its therapeutic effect is a complex process of metabolic activation and deactivation. This guide delves into the critical relationship between the in vitro activity and the in vivo efficacy of its primary active metabolite, 4-Hydroxy Raloxifene. For researchers and drug development professionals, understanding this in vitro to in vivo correlation (IVIVC) is paramount for optimizing drug delivery, predicting clinical outcomes, and developing next-generation SERMs with improved therapeutic profiles.
The Central Role of Metabolism: Why this compound Matters
Raloxifene undergoes extensive first-pass metabolism, with unconjugated Raloxifene accounting for less than 1% of the total substance in plasma.[3] The primary metabolic pathway involves glucuronidation to Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[3] Crucially, these glucuronidated metabolites exhibit significantly lower affinity for the estrogen receptor and are substantially less potent in inhibiting cancer cell proliferation compared to the parent compound.[4] This underscores a critical concept: the biological activity of Raloxifene is largely attributable to its unconjugated forms, including its hydroxylated metabolites, before they are rapidly conjugated and eliminated. Therefore, a thorough understanding of the in vitro activity of this compound provides a more accurate window into the compound's intrinsic biological potential before in vivo metabolic processes take over.
In Vitro Assessment of this compound Activity: A Two-Pronged Approach
To establish a robust in vitro profile for a SERM like this compound, we must assess its activity in key target tissues. This is typically achieved through a combination of cell-based assays that model both its anti-estrogenic effects in breast tissue and its pro-estrogenic effects in bone.
Anti-Proliferative Activity in Breast Cancer Cells (MCF-7 Assay)
The MCF-7 human breast adenocarcinoma cell line is an estrogen receptor-positive (ER+) cell line and serves as the gold standard for evaluating the anti-estrogenic activity of SERMs.[5][6] The assay measures the ability of a compound to inhibit the proliferation of these cancer cells.
Experimental Protocol: MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Hormone Deprivation: To ensure that any observed effects are due to the test compound, cells are cultured in a phenol red-free medium with charcoal-stripped FBS for a period of 3-6 days prior to the experiment to remove any residual estrogens.[7]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, Raloxifene (as a comparator), and a vehicle control.
-
Proliferation Assessment: After a 6-7 day incubation period, cell proliferation is quantified using methods such as the MTT assay, Sulforhodamine B (SRB) assay, or by quantifying DNA content.[5][6]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell proliferation by 50%.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[MCF-7 Cells in Culture] --> B{Hormone Deprivation}; B --> C[Seeding in 96-well Plates]; C --> D{Treatment with this compound / Raloxifene}; D --> E[Incubation (6-7 days)]; E --> F[Cell Proliferation Assay (e.g., MTT)]; F --> G[Data Analysis: IC50 Calculation]; }
Workflow for MCF-7 Cell Proliferation Assay
Osteogenic Activity in Osteoblast-like Cells (Alkaline Phosphatase Assay)
To evaluate the desired estrogenic effects on bone, an in vitro model using osteoblast-like cells is employed. A key marker of osteoblast activity and bone formation is the enzyme alkaline phosphatase (ALP).[8] Increased ALP activity is indicative of osteogenic differentiation.
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
-
Cell Culture: Human osteosarcoma cell lines such as Saos-2 or MG-63, which exhibit osteoblastic characteristics, are commonly used.[8][9] Cells are cultured in an appropriate medium, such as McCoy's 5A medium, supplemented with FBS and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, Raloxifene, and a vehicle control.
-
Cell Lysis: After a predetermined incubation period (e.g., 48-72 hours), the cells are washed and lysed to release intracellular ALP.
-
ALP Activity Measurement: The lysate is incubated with a substrate such as p-nitrophenyl phosphate (pNPP). ALP catalyzes the conversion of pNPP to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[8][9]
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Osteoblast-like Cells in Culture] --> B[Seeding in Multi-well Plates]; B --> C{Treatment with this compound / Raloxifene}; C --> D[Incubation (48-72 hours)]; D --> E[Cell Lysis]; E --> F[Addition of pNPP Substrate]; F --> G[Spectrophotometric Measurement]; G --> H[Data Analysis: EC50 Calculation]; }
Workflow for Alkaline Phosphatase Activity Assay
Comparative In Vitro Potency
While direct, side-by-side published data for this compound versus Raloxifene is limited, we can infer the high potency of the hydroxylated metabolite. Studies on Raloxifene's glucuronidated metabolites show a dramatic decrease in activity, suggesting the unconjugated, hydroxylated form is key to its biological action.[10]
| Compound | Target | In Vitro Assay | Endpoint | Relative Potency |
| Raloxifene | Breast Tissue | MCF-7 Cell Proliferation | IC50 | High |
| This compound | Breast Tissue | MCF-7 Cell Proliferation | IC50 | Expected to be High |
| Raloxifene Glucuronides | Breast Tissue | MCF-7 Cell Proliferation | IC50 | Very Low[10] |
| Raloxifene | Bone | Osteoblast ALP Activity | EC50 | High |
| This compound | Bone | Osteoblast ALP Activity | EC50 | Expected to be High |
| Raloxifene Glucuronides | Bone | Osteoclast Activity | Inhibition | Low[10] |
In Vivo Efficacy: The Ovariectomized Rat Model
The gold standard for preclinical evaluation of compounds for postmenopausal osteoporosis is the ovariectomized (OVX) rat model.[11] This model mimics the estrogen deficiency that leads to bone loss in postmenopausal women.
Experimental Protocol: Ovariectomized (OVX) Rat Model
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are used. Ovariectomy is performed to induce estrogen deficiency, leading to rapid bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, OVX rats are treated orally with this compound, Raloxifene, or a vehicle control for a specified duration (e.g., 4-12 weeks).
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar vertebrae.
-
Biomechanical Strength: The mechanical properties of the bones (e.g., femur, vertebrae) are tested to determine their strength and resistance to fracture.
-
Biochemical Markers of Bone Turnover: Serum and urine are analyzed for markers of bone resorption (e.g., C-telopeptide, CTX) and bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase).
-
Histomorphometry: Bone biopsies are analyzed to quantify cellular and structural changes in the bone.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Adult Female Rats] --> B{Ovariectomy (OVX) or Sham Surgery}; B --> C[Recovery Period]; C --> D{Oral Dosing: this compound / Raloxifene / Vehicle}; D --> E[Treatment Period (4-12 weeks)]; E --> F[Efficacy Assessment]; F --> G[Bone Mineral Density (DXA)]; F --> H[Biomechanical Testing]; F --> I[Biochemical Markers]; F --> J[Histomorphometry]; }
Workflow for Ovariectomized Rat Model
Establishing the In Vitro to In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., potency in a cell-based assay) and an in vivo response (e.g., pharmacokinetic profile or pharmacodynamic effect). For this compound, establishing a direct IVIVC is challenging due to its nature as an intermediate metabolite. The in vivo response is a result of the administration of the parent drug, Raloxifene, which is then metabolized to this compound and subsequently conjugated.
A successful IVIVC for this compound would ideally correlate:
-
In Vitro Potency (IC50/EC50): The concentration of this compound required to elicit a response in MCF-7 or osteoblast assays.
-
In Vivo Exposure (AUC): The area under the curve of the plasma concentration-time profile of unconjugated this compound.
-
In Vivo Pharmacodynamic Effect: The observed changes in BMD, bone strength, or bone turnover markers in the OVX rat model.
Challenges and Considerations:
-
Rapid Metabolism: The rapid conversion of this compound to its inactive glucuronide conjugate in vivo makes it difficult to maintain sustained therapeutic concentrations of the active metabolite and accurately measure its pharmacokinetic profile.
-
Enterohepatic Recirculation: Raloxifene and its metabolites undergo enterohepatic recirculation, which can complicate pharmacokinetic modeling.[3]
-
Data Scarcity: There is a lack of publicly available, direct comparative data on the in vitro and in vivo properties of this compound versus Raloxifene.
Despite these challenges, a deeper understanding of the in vitro activity of this compound is invaluable. It allows for the development of more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that can simulate the in vivo behavior of Raloxifene and its metabolites, ultimately leading to better predictions of clinical efficacy and the design of novel SERMs with optimized metabolic profiles.
Conclusion
The therapeutic efficacy of Raloxifene is intricately linked to the biological activity of its hydroxylated metabolites, primarily this compound. While establishing a direct IVIVC for this intermediate metabolite is complex, a thorough characterization of its in vitro activity in relevant cell-based models provides crucial insights into its intrinsic potency. By combining this in vitro data with in vivo studies in established animal models like the ovariectomized rat, researchers can build a comprehensive understanding of the structure-activity relationships that govern the therapeutic effects of this important class of drugs. This knowledge is essential for the continued development of safer and more effective treatments for osteoporosis and breast cancer.
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A Comparative Analysis of the Anti-Proliferative Effects of Raloxifene and its Metabolite, 4-Hydroxy Raloxifene
An In-Depth Guide for Researchers in Oncology and Drug Development
In the landscape of selective estrogen receptor modulators (SERMs), Raloxifene stands as a key therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] Its pharmacological activity is intrinsically linked to its metabolism, which gives rise to several derivatives, including 4-Hydroxy Raloxifene. This guide provides a detailed comparison of the anti-proliferative effects of the parent compound, Raloxifene, and its hydroxylated metabolite, this compound, with a focus on their implications for cancer research.
Unraveling the Anti-Proliferative Potency: A Head-to-Head Comparison
Experimental evidence strongly indicates that Raloxifene is the primary active agent responsible for the anti-proliferative effects observed in estrogen receptor-positive (ER+) breast cancer cells. While direct, peer-reviewed comparisons of the IC50 values for this compound are not extensively documented, studies on the downstream metabolites of Raloxifene provide critical insights. The major metabolites of Raloxifene in the body are its glucuronide conjugates, which are formed from hydroxylated intermediates like this compound. Research has shown that these glucuronide conjugates exhibit significantly diminished anti-proliferative activity. In human breast cancer cell (MCF-7) assays, these conjugated metabolites are more than two orders of magnitude less potent at inhibiting cell proliferation than the parent Raloxifene molecule.[3] This suggests that while this compound is a necessary intermediate in the metabolic pathway, its subsequent conjugation drastically reduces its efficacy.
In contrast, Raloxifene has demonstrated a dose-dependent inhibition of cell growth in ER+ breast cancer cell lines.[4] For instance, in MCF-7 cells, Raloxifene has been shown to have an IC50 value of approximately 10 µM, effectively killing about 50% of the cells within 48 hours at this concentration.[4]
Key Comparative Data:
| Compound | Target Cell Line | Reported IC50 | Key Findings |
| Raloxifene | MCF-7 (ER+) | ~10 µM | Demonstrates significant, dose-dependent anti-proliferative effects.[4] |
| This compound (and its subsequent glucuronide conjugates) | MCF-7 (ER+) | Significantly > 1000 µM (inferred from metabolite data) | The glucuronide conjugates, major metabolites of Raloxifene, are over 100 times less potent than Raloxifene in inhibiting cell proliferation.[3] |
The Underlying Mechanism: A Tale of Two Affinities
The differential anti-proliferative effects of Raloxifene and its metabolites are rooted in their interaction with estrogen receptors (ERα and ERβ). Raloxifene exerts its effects by competitively binding to these receptors.[5] In breast tissue, this binding blocks the proliferative signals mediated by endogenous estrogens.[6] The conformation of the Raloxifene-ER complex recruits co-repressor proteins, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.
The significantly lower potency of the glucuronide metabolites of this compound is attributed to their poor affinity for the estrogen receptor.[3] The addition of the bulky, hydrophilic glucuronide group likely hinders the molecule's ability to fit into the ligand-binding pocket of the estrogen receptor, thereby diminishing its antagonistic activity.
Signaling Pathway of Raloxifene's Anti-Proliferative Action
Caption: Raloxifene's anti-proliferative signaling pathway in ER+ breast cancer cells.
Experimental Protocol: Assessing Anti-Proliferative Effects in MCF-7 Cells
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of Raloxifene and this compound in the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Raloxifene hydrochloride
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest sub-confluent cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of Raloxifene and this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compounds).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow Diagram:
Caption: Workflow for determining the anti-proliferative IC50 of compounds in MCF-7 cells.
Conclusion and Implications for Future Research
The comparative analysis clearly indicates that Raloxifene is the significantly more potent anti-proliferative agent when compared to its hydroxylated metabolite, this compound, which is a precursor to far less active glucuronide conjugates.[3] This underscores the importance of the parent compound in mediating the therapeutic effects observed in the prevention of breast cancer. For researchers in drug development, this highlights the critical role of metabolic stability and the pharmacological activity of metabolites when designing new SERMs. Future studies could focus on developing Raloxifene analogs that are less susceptible to extensive metabolism, potentially leading to enhanced bioavailability and sustained anti-proliferative activity.
References
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Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. PubMed. [Link]
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Increased antitumor potential of the raloxifene prodrug, raloxifene diphosphate. PubMed. [Link]
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The Interaction of Raloxifene and the Active Metabolite of the Antiestrogen EM-800 (SC 5705) with the Human Estrogen Receptor1. AACR Journals. [Link]
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Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β. PubMed. [Link]
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In vitro raloxifene study. A. Cell viability was significantly... ResearchGate. [Link]
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Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. The University of Bath's research portal. [Link]
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Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. YouTube. [Link]
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(A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... ResearchGate. [Link]
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Selective estrogen receptor modulator. Wikipedia. [Link]
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Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake. PubMed. [Link]
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Raloxifene suppress proliferation-promoting function of estrogen in CaSKi cervical cells. International Journal of Clinical and Experimental Medicine. [Link]
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Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies. National Center for Biotechnology Information. [Link]
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Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. National Center for Biotechnology Information. [Link]
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Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. PubMed. [Link]
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A novel curcumin derivative increases the cytotoxicity of raloxifene in estrogen receptor-negative breast cancer cell lines. PubMed. [Link]
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Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. National Center for Biotechnology Information. [Link]
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Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants. National Center for Biotechnology Information. [Link]
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(A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,... ResearchGate. [Link]
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Raloxifene and its role in breast cancer prevention. PubMed. [Link]
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Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients. PubMed. [Link]
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Inhibition of Human Breast Cancer Cell Proliferation With Estradiol Metabolites Is as Effective as With Tamoxifen. PubMed. [Link]
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A Side-by-Side Analysis of Gene Regulation by 4-Hydroxy Raloxifene and Estradiol: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the molecular mechanisms underlying gene regulation by the endogenous estrogen, 17β-Estradiol, and a key active metabolite of the selective estrogen receptor modulator (SERM), 4-Hydroxy Raloxifene. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of these compounds with estrogen receptors, the subsequent recruitment of co-regulators, and the resulting differential gene expression patterns. We will explore the experimental methodologies required to elucidate these differences and provide actionable protocols for your own investigations.
Introduction: The Tale of Two Ligands
17β-Estradiol (E2), the primary female sex hormone, is a potent regulator of gene expression, influencing a vast array of physiological processes, from reproduction and development to bone metabolism and cognitive function. Its effects are mediated primarily through two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). However, the therapeutic use of estrogens is often accompanied by an increased risk of certain cancers, particularly in the breast and uterus.[1]
This has led to the development of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene. SERMs are a class of compounds that exhibit tissue-specific agonist or antagonist activity.[1] this compound, the active metabolite of Raloxifene, is of particular interest due to its clinical significance in the prevention and treatment of osteoporosis and its role in reducing the risk of invasive breast cancer in postmenopausal women.[1] Understanding the molecular basis for these tissue-selective effects is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide will dissect the head-to-head molecular pharmacology of Estradiol and this compound, providing a framework for their comparative analysis.
Mechanistic Deep Dive: A Divergence in Molecular Action
At the heart of their differential effects lies the distinct manner in which Estradiol and this compound interact with estrogen receptors and the subsequent cellular machinery they recruit.
Binding Affinity to Estrogen Receptors
Both Estradiol and this compound bind to ERα and ERβ. Competitive binding assays have shown that Raloxifene, the parent compound of this compound, exhibits a binding affinity for ERα that is comparable to that of Estradiol.[1][2]
| Compound | Target | IC50 (nM) |
| 17β-Estradiol | ERα | 0.68 |
| Raloxifene | ERα | 0.66 |
| 17β-Estradiol | ERβ | 1.01 |
| Raloxifene | ERβ | Not Determined |
Table 1: Comparative binding affinities of Estradiol and Raloxifene to Estrogen Receptors. Data extracted from competitive binding assays.[2]
Conformational Changes and Co-regulator Recruitment
The binding of a ligand to an estrogen receptor induces a conformational change in the receptor's structure, which in turn dictates the binding of co-regulator proteins. This is the critical juncture where the paths of Estradiol and this compound diverge.
Estradiol , as a natural agonist, induces a conformational change in the ER that facilitates the recruitment of co-activator proteins, such as members of the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-3) and CREB-binding protein (CBP).[3] This co-activator complex then promotes histone acetylation and chromatin remodeling, leading to the transcription of target genes.
This compound , on the other hand, induces a different conformational change in the ER. In tissues where it acts as an antagonist, such as the breast, this conformation hinders the binding of co-activators and instead promotes the recruitment of co-repressor proteins, including Nuclear Receptor Co-repressor (N-CoR), Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), and Histone Deacetylase 2 (HDAC2).[3] This co-repressor complex leads to histone deacetylation, chromatin condensation, and transcriptional repression of estrogen-responsive genes.
Interestingly, in tissues where Raloxifene acts as an agonist, like bone, the story is more complex. It is hypothesized that the specific co-regulator milieu of the cell type determines the ultimate transcriptional output. Furthermore, some studies suggest that SERMs like Raloxifene can elevate the steady-state levels of co-activators such as SRC-1 and SRC-3, adding another layer of complexity to their mechanism of action.[4][5]
Figure 1: Diverging signaling pathways of Estradiol and this compound.
Comparative Gene Regulation Analysis
| Gene | Regulation by Estradiol | Regulation by this compound | Cell/Tissue Context | Reference |
| c-Myc | Upregulation | No effect/Repression | Ovarian Cancer Cells | [3] |
| IGF-1 | Upregulation | No effect/Repression | Ovarian Cancer Cells | [3] |
| MMP-9 | No significant effect | Inhibition | Human Skin Fibroblasts | [6] |
| TPH | Upregulation | Upregulation (Agonist) | Macaque Serotonin Neurons | [3] |
| SERT | Downregulation | Downregulation (Agonist) | Macaque Serotonin Neurons | [3] |
| GAS6 | Upregulation | Upregulation (Agonist) | Human Osteoblasts | [5] |
| TGF-α | Upregulation | Antagonist | Breast Cancer Cells | [1] |
Table 2: Examples of differentially regulated genes by Estradiol and this compound.
These examples underscore the tissue- and gene-specific nature of SERM activity. For instance, in ovarian cancer cells, Estradiol acts as a potent inducer of the proto-oncogene c-Myc and the growth factor IGF-1, while Raloxifene fails to do so and can even lead to the recruitment of co-repressors to the IGF-1 promoter.[3] Conversely, in serotonin neurons, Raloxifene mimics the effects of Estradiol on Tryptophan Hydroxylase (TPH) and the Serotonin Transporter (SERT), acting as an agonist.[3]
Experimental Validation: A Guide to Methodologies
To dissect the nuances of gene regulation by Estradiol and this compound, a multi-pronged experimental approach is necessary. Here, we provide detailed protocols for three key techniques: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, in this case, the Estrogen Receptor. This allows for a direct comparison of where ER binds in the presence of Estradiol versus this compound.
Figure 2: A simplified workflow for ChIP-seq.
Protocol: ChIP-seq for Estrogen Receptor
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to ensure estrogen deprivation.
-
Treat cells with 10 nM 17β-Estradiol, 100 nM this compound, or vehicle (e.g., DMSO) for 45 minutes.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ERα.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the human genome.
-
Perform peak calling to identify ER binding sites.
-
Compare the binding profiles between Estradiol- and this compound-treated samples.
-
RNA-Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon treatment with Estradiol or this compound.
Figure 3: A simplified workflow for RNA-seq.
Protocol: RNA-seq for Differential Gene Expression
-
Cell Culture and Treatment:
-
Culture and treat MCF-7 cells as described for the ChIP-seq protocol, but for a longer duration (e.g., 24 hours) to allow for changes in mRNA levels.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a suitable method (e.g., Trizol or a column-based kit).
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to Estradiol and this compound compared to the vehicle control and to each other.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a targeted approach used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest with high sensitivity and accuracy.
Protocol: RT-qPCR for Gene Expression Validation
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells as described for the RNA-seq protocol.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the expression of the gene of interest to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Conclusion: A Framework for Understanding and Innovation
The differential regulation of gene expression by 17β-Estradiol and this compound is a testament to the complexity of nuclear receptor signaling. While both ligands bind to estrogen receptors, the subtle differences in the conformational changes they induce lead to a profound divergence in their interactions with cellular machinery, ultimately resulting in tissue-specific agonist and antagonist effects.
A thorough understanding of these mechanisms, supported by robust experimental data from techniques like ChIP-seq, RNA-seq, and RT-qPCR, is critical for the rational design of next-generation SERMs with enhanced therapeutic profiles. By continuing to unravel the intricate dance between ligands, receptors, and co-regulators, we can pave the way for more effective and safer treatments for a wide range of hormone-dependent diseases.
References
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Reid, G., et al. (2004). Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins. Molecular and Cellular Biology, 24(1), 14-24. [Link]
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Sasaki, H., et al. (2009). Comparative effects of raloxifene, tamoxifen and estradiol on human osteoblasts in vitro: Estrogen receptor dependent or independent pathways of raloxifene. The Journal of Steroid Biochemistry and Molecular Biology, 113(3-5), 281-289. [Link]
-
Sasaki, H., et al. (2008). Difference between genomic actions of estrogen versus raloxifene in human ovarian cancer cell lines. Oncogene, 27(18), 2583-2592. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved January 12, 2026 from [Link].
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LeBlanc, G. A., et al. (2007). (A) ER· binding affinity of 17ß-estradiol, 4-hydroxytamoxifen,... ResearchGate. [Link]
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Wojtowicz-Praga, S., et al. (2002). Differential effects of estradiol and raloxifene on collagen biosynthesis in cultured human skin fibroblasts. Maturitas, 43(3), 211-219. [Link]
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A Comparative Guide to Evaluating the Purity of Synthesized 4-Hydroxy Raloxifene
For researchers, scientists, and drug development professionals, the meticulous evaluation of a synthesized active pharmaceutical ingredient's (API) purity is a non-negotiable cornerstone of scientific rigor and preclinical development. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4-Hydroxy Raloxifene, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene.[1][2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to ensure the generation of trustworthy and reproducible data.
The Criticality of Purity for this compound
This compound, as a significant metabolite of Raloxifene, plays a crucial role in the overall pharmacological profile of the parent drug.[4] Raloxifene is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[2][3] The presence of impurities, even in minute quantities, can significantly alter the efficacy, safety, and toxicological profile of the compound under investigation.[5] Therefore, a robust and validated analytical workflow is paramount to ensure that the synthesized this compound is suitable for its intended research or preclinical use.
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete purity profile. A comprehensive evaluation relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Experience: HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the industry standard for quantifying the purity of pharmaceutical compounds and detecting process-related impurities and degradation products.[5][6] The choice of a C18 column is often the starting point due to its versatility in retaining a wide range of organic molecules.[5][6] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is meticulously optimized to achieve optimal separation of the main compound from any potential impurities.[6][7][8] The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Trustworthiness: A validated HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines, provides a self-validating system for purity assessment.[9][10][11][12] Key validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its purpose.[10][13]
Caption: A typical workflow for purity assessment of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Expertise & Experience: While HPLC provides quantitative data on purity, it does not definitively identify the chemical nature of unknown peaks. This is where the power of mass spectrometry comes into play. By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities.[14] This information is invaluable for identifying known process impurities, degradation products, or even unexpected byproducts of the synthesis.[14] Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions and analyzing the resulting daughter ions.[15][16]
Trustworthiness: The high specificity of LC-MS allows for the confident identification of impurities, which can then be cross-referenced with known impurities of Raloxifene and its synthesis pathways.[17][18] This technique is particularly crucial for developing a comprehensive understanding of the impurity profile.
Caption: Workflow for the identification of impurities in this compound using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy is an unparalleled technique for the structural confirmation of the synthesized this compound and the definitive characterization of any significant impurities.[19] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous confirmation of the expected structure.[19] For purity assessment, quantitative NMR (qNMR) can be employed to determine the absolute purity of the sample against a certified internal standard.
Trustworthiness: The structural information provided by NMR is considered definitive.[19] When the NMR spectrum of the synthesized compound matches that of a well-characterized reference standard, it provides the highest level of confidence in the identity and structural integrity of the material.
Comparative Analysis of Purity Evaluation Methods
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[6][7] | Quantitative purity (% area), detection of impurities, retention time. | Robust, reproducible, widely available, excellent for quantification. | Does not provide structural information on unknown impurities. |
| LC-MS | Separation by liquid chromatography followed by mass analysis of ionized molecules.[14][15] | Molecular weight of the parent compound and impurities, structural information (MS/MS).[15][16] | High specificity and sensitivity, definitive identification of known and unknown impurities.[14] | Can be less quantitative than HPLC-UV, matrix effects can influence ionization. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[19] | Unambiguous structural confirmation, identification and quantification of impurities.[19][20] | Provides definitive structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC and LC-MS, requires larger sample amounts. |
Recommended Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a robust and validated RP-HPLC method for the routine purity analysis of synthesized this compound, based on established methods for Raloxifene and its related compounds.[5][6][7]
1. Materials and Reagents:
-
Synthesized this compound
-
This compound Certified Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size[6]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and acetonitrile. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[7][8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 287 nm
-
Injection Volume: 10 µL[8]
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound CRS in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis:
-
Inject the diluent (blank), followed by the standard solution and then the sample solution.
-
Record the chromatograms and integrate the peak areas.
6. Purity Calculation:
-
Calculate the percentage purity of the this compound sample using the area normalization method:
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
7. Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6][21] This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6][22] The method should be able to separate the main peak from all degradation product peaks.
Conclusion
The evaluation of the purity of synthesized this compound is a multi-step process that requires a combination of orthogonal analytical techniques. While HPLC serves as the primary tool for quantitative purity assessment, LC-MS is indispensable for the identification of impurities, and NMR provides the ultimate confirmation of structure. By implementing a robust and validated analytical strategy, researchers and drug developers can ensure the quality and integrity of their synthesized compounds, which is a critical prerequisite for generating reliable and reproducible scientific data.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Raloxifene for Laboratory Professionals
As a Senior Application Scientist, this guide provides essential safety and operational protocols for the proper disposal of 4-Hydroxy Raloxifene. This document is designed to provide researchers, scientists, and drug development professionals with a clear, scientifically-grounded framework for managing waste streams containing this potent compound, ensuring both personal safety and environmental protection.
Introduction: Understanding the Compound and the Imperative for Proper Disposal
This compound is a primary active metabolite of Raloxifene, a well-known second-generation Selective Estrogen Receptor Modulator (SERM).[1][2][3] SERMs are distinguished by their tissue-specific estrogen receptor agonist or antagonist activity, making them valuable tools in research and medicine.[4][5] Given its high pharmacological potency and specific toxicological profile, including potential reproductive hazards, the responsible management and disposal of this compound are not merely procedural but critical for maintaining a safe laboratory environment and preventing ecological contamination.[6][7] Improper disposal can introduce active pharmaceutical ingredients into ecosystems, posing a significant risk to aquatic life and potentially impacting human health through environmental exposure.[6][8]
Core Principle: Hazard Identification and Regulatory Compliance
The foundation of safe disposal is a thorough understanding of the compound's hazards and the governing regulations. While a specific Safety Data Sheet (SDS) for the 4-hydroxy metabolite is not always available, the SDS for the parent compound, Raloxifene Hydrochloride, serves as an authoritative proxy due to their structural and functional similarities.
Table 1: Summary of Key Hazards Associated with Raloxifene and its Metabolites
| Hazard Category | Description | Primary Risks & Precautions | Representative Sources |
| Health Hazards | Reproductive Toxicity: Classified as a suspected reproductive toxin; may damage fertility or the unborn child.[7] Irritant: Can cause skin and serious eye irritation upon direct contact.[9] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[9] Handle in a well-ventilated area or with engineering controls to avoid dust inhalation.[9][10] | [7][9] |
| Environmental Hazards | Aquatic Toxicity: Harmful or toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[6][10] | Prevent release into waterways, soil, or sewer systems.[6] All waste must be treated as environmentally hazardous. | [6][10][11] |
| Regulatory Status | Hazardous Waste: Qualifies as hazardous pharmaceutical waste under the U.S. Environmental Protection Agency (EPA) regulations. | Disposal must strictly adhere to federal (RCRA), state, and local hazardous waste regulations. The laboratory generating the waste is responsible for its proper characterization and disposal.[6][12] | [6][12][13] |
The Cardinal Rule of Pharmaceutical Waste: No Drain Disposal
Under the EPA's Resource Conservation and Recovery Act (RCRA), there is a strict federal ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[14][15] This regulation is critical because wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to their release into the environment.[16]
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for managing waste generated from experiments involving this compound.
Caption: Decision tree for segregating and containerizing this compound waste.
Standard Operating Procedures (SOPs) for Disposal
Adherence to the following step-by-step protocols is mandatory for ensuring safe and compliant disposal.
This protocol applies to this compound in its solid (e.g., powder) form.
-
Characterize as Hazardous: Treat all unused or expired pure compounds as hazardous pharmaceutical waste.
-
Primary Container: Ensure the original container is tightly sealed. If the original container is compromised, transfer the material into a new, compatible container.
-
Secondary Containerization & Labeling: Place the sealed primary container into a larger, designated "Hazardous Solid Waste" accumulation container. This container must be:
-
Storage: Store the waste container in a designated, secure satellite accumulation area with secondary containment to prevent spills.[9][17]
-
Final Disposal: Arrange for collection by your institution's certified hazardous waste contractor. Do not mix with other waste types unless explicitly permitted by your Environmental Health & Safety (EHS) department.
This protocol applies to solutions containing this compound (e.g., in DMSO, ethanol, or aqueous buffers).
-
Segregation is Key: Collect all liquid waste containing this compound into a dedicated "Hazardous Liquid Waste" container.[17]
-
Causality: Never mix incompatible waste streams. For example, halogenated and non-halogenated solvents must be kept separate to prevent dangerous reactions and ensure proper final disposal treatment.[17]
-
-
Container Selection: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, sealing cap. Ensure the container is appropriate for the solvents used.
-
Labeling: The container must be accurately labeled with:
-
The words "Hazardous Waste."
-
A complete list of all chemical constituents, including solvents and this compound.
-
The approximate percentage or concentration of each component.
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store in a designated area with secondary containment, such as a spill tray.[17]
-
Final Disposal: Coordinate pickup through your institution's EHS-approved hazardous waste management service.
This protocol applies to all items that have come into contact with this compound.
-
Sharps Waste:
-
Definition: Needles, syringes, contaminated glass slides, Pasteur pipettes, and scalpels.[8]
-
Procedure: Immediately place all contaminated sharps into a designated, puncture-proof, and clearly labeled "Hazardous Chemical Sharps" container.[18]
-
Causality: This prevents physical injury and ensures the waste is handled appropriately as both a sharp and a chemical hazard.[8]
-
-
Non-Sharp Solid Waste:
-
Definition: Contaminated gloves, bench paper, plastic tubes, pipette tips, and weighing papers.
-
Procedure: Collect all items in a dedicated, plastic-lined container or drum labeled "Hazardous Solid Waste" or "Chemically Contaminated Lab Debris."[6][19]
-
Final Disposal: Once full, securely seal the container and arrange for pickup by your certified hazardous waste contractor.
-
Spill Management and Decontamination
Accidental spills must be managed immediately to mitigate exposure and environmental release.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access.
-
Don PPE: Wear, at a minimum, a lab coat, safety glasses, and two pairs of chemically resistant gloves.[9]
-
Contain the Spill:
-
Solid Spills: Do NOT dry sweep. Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to prevent the powder from becoming airborne.[20]
-
Liquid Spills: Cover with an appropriate absorbent material, working from the outside in.
-
-
Clean-Up: Carefully collect all contaminated absorbent materials, broken glass (using forceps), and any other debris. Place everything into a designated hazardous waste container.[6]
-
Surface Decontamination: Clean the spill area thoroughly. A common procedure is to wipe the surface with a detergent solution, followed by a rinse with water. All wipes and cleaning materials must be disposed of as hazardous solid waste.
-
Report: Document and report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.
By integrating these scientifically-backed procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy Raloxifene
This guide provides essential safety protocols and procedural guidance for the safe handling of 4-Hydroxy Raloxifene, a potent metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. Given its pharmacological activity and structural similarity to a compound with known reproductive and developmental hazards, a stringent approach to personal protection is mandatory to mitigate occupational exposure risks for our research, scientific, and drug development professionals. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a deep-rooted culture of safety and operational excellence.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is an active metabolite of Raloxifene. While comprehensive, independent toxicological data for the metabolite may be limited, established safety protocols require us to handle it with the same level of caution as the parent compound, Raloxifene Hydrochloride, which is classified as a hazardous drug.[1][2][3][4] The primary risks associated with Raloxifene, and by extension its active metabolites, stem from its high potency and hormonal activity.
Key Hazards:
-
Reproductive Toxicity: Raloxifene is known to damage fertility or the unborn child.[1][2] In animal studies, it disrupted estrous cycles, inhibited ovulation, and interfered with embryo implantation.[5] Exposure during pregnancy can cause fetal harm.[6]
-
High Potency: As an active pharmaceutical ingredient (API) with a low therapeutic dose, even minute quantities can have physiological effects.[7] The Occupational Exposure Limit (OEL) for Raloxifene Hydrochloride has been established at 8 µg/m³ for an 8-hour Time-Weighted Average (TWA).[7] This low limit places it firmly in the category of highly potent compounds requiring specialized handling.[8]
-
Irritant: The compound can cause eye and skin irritation upon direct contact.[2][6]
These hazards mandate that handling procedures are designed to minimize any possibility of direct contact, inhalation, or ingestion.
| Hazard Classification | Description | Primary Sources |
| Reproductive Toxicity | Category 1: May damage fertility or the unborn child. | U.S. Pharmacopeia SDS[2], Cayman Chemical SDS[1] |
| High Potency | OEL of 8 µg/m³ (TWA, 8hr) for parent compound. | Eli Lilly SDS[7] |
| Eye Irritation | Causes eye irritation. | U.S. Pharmacopeia SDS[2] |
| Target Organ Effects | Can affect the endocrine system and reproductive organs. | Raloxifene Hydrochloride Tablets SDS[6] |
Engineering Controls: Your Primary Shield
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be robust engineering controls.[9][10] The open handling of potent powders like this compound is strictly prohibited.[5][11]
-
For Weighing and Handling Powders: All manipulations of solid this compound must be performed within a containment primary engineering control (C-PEC) such as a powder containment hood, ventilated balance enclosure, or a glove box isolator.[7][8][12] These systems are designed with specific airflow (negative pressure) and HEPA filtration to capture airborne particles at the source.[8][11]
-
For Handling Solutions: Work with solutions of this compound should be conducted within a certified chemical fume hood to prevent exposure to aerosols or vapors.[8]
Required Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Handling Powder | NIOSH-approved respirator (e.g., N95, or a PAPR for higher-risk operations) | Double nitrile gloves, with outer glove cuff over sleeve | Chemical splash goggles and a full-face shield | Disposable, solid-front gown with back closure; disposable sleeve covers |
| Preparing Solutions | Work in a chemical fume hood; respirator may be required based on risk assessment | Double nitrile gloves, with outer glove cuff over sleeve | Chemical splash goggles | Disposable, solid-front gown with back closure |
| Administering Solutions | Based on procedure-specific risk assessment | Double nitrile gloves | Safety glasses with side shields (minimum); goggles if splash risk exists | Lab coat (minimum); disposable gown recommended |
Causality Behind PPE Choices:
-
Respiratory Protection: Because of the compound's high potency and reproductive toxicity, inhaling even microscopic airborne particles presents a significant risk. A NIOSH-approved respirator is essential when handling the powder outside of a fully isolated system.[5]
-
Hand Protection (Double Gloving): A single glove can be subject to pinholes or tears. Double gloving provides a critical layer of redundancy.[10] The outer glove should be removed immediately after handling the compound or upon suspected contamination, protecting the inner glove and preventing the spread of contamination. Use chemical-resistant nitrile gloves.[5][7]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne powder.[7] When handling powder, a full-face shield should be worn over the goggles to protect the entire face from contamination.[10]
-
Body Protection: A disposable, solid-front gown that fastens in the back is required to protect the torso and arms from contamination.[10] Lab coats with open fronts are insufficient. For extensive procedures, a disposable suit may be necessary.[10]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination. All doffing should occur in a designated area.
Caption: Workflow for Donning and Doffing PPE.
Decontamination and Disposal Plan
All disposable PPE used during the handling of this compound is considered hazardous waste and must be disposed of accordingly.[10]
Operational Steps:
-
Immediate Disposal: After the doffing sequence, all disposable items (gloves, gown, sleeve covers, etc.) must be immediately placed into a designated, labeled hazardous waste container.[2][6]
-
Decontamination of Reusable PPE: Reusable items like face shields and goggles must be decontaminated. A standard procedure involves a three-step wipe-down: first with a deactivating agent (e.g., a bleach and detergent solution), followed by a cleaning agent, and finally a rinse with purified water.[6][13]
-
Surface Decontamination: All work surfaces must be decontaminated at the end of the procedure using the same three-step process.[6][13]
-
Waste Management: Waste disposal must adhere to all federal, state, and local regulations for hazardous chemical waste.[2][6]
By adhering to these stringent, evidence-based protocols, you ensure your own safety and the integrity of your research environment. This commitment to procedural excellence is the foundation of trustworthy and impactful science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
